6-O-Desmethyl Moxonidine
Description
Properties
IUPAC Name |
4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWPFBOPWMOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747559 | |
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-33-1 | |
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-O-Desmethyl Moxonidine chemical structure and properties
This guide provides a comprehensive technical overview of 6-O-Desmethyl Moxonidine, a significant metabolite and impurity of the antihypertensive drug Moxonidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, analytical methodologies, and the biological context of this compound.
Introduction: The Significance of this compound
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively activates I1-imidazoline receptors, leading to a reduction in sympathetic nervous system outflow and consequently, a decrease in blood pressure.[1][2] The study of its metabolites is crucial for a complete understanding of its pharmacology, and potential toxicological profile. This compound has been identified as a key related substance of Moxonidine.[1] It is also formally listed as "Moxonidine EP Impurity D" in the European and British Pharmacopoeias, highlighting its importance in the quality control of Moxonidine formulations.[1] As such, a thorough understanding of its chemical structure and properties is paramount for analytical method development, impurity profiling, and metabolic studies.
Chemical Structure and Physicochemical Properties
This compound is structurally similar to its parent compound, Moxonidine, with the key difference being the absence of a methyl group on the oxygen atom at the 6-position of the pyrimidine ring.
Chemical Structure:
IUPAC Name: 4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one[1]
Synonyms: this compound, Moxonidine EP Impurity D, 6-Chloro-5-[(imidazolidin-2-ylidene)amino]-2-methylpyrimidin-4-ol[1][3][4]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 352457-33-1 | [1][3][5][6][7] |
| Molecular Formula | C₈H₁₀ClN₅O | [4][5][6][7] |
| Molecular Weight | 227.65 g/mol | [1][4][7] |
| Appearance | Off-White Solid | [4] |
| Melting Point | >176°C (decomposes) | [6][7] |
| Solubility | Soluble in Methanol, DMSO | [4] |
| Purity (by HPLC) | ≥95% (typical for reference standards) | [4] |
| Storage | 2-8 °C | [4] |
Biological Context: A Metabolite of Moxonidine
The metabolism of Moxonidine has been studied in various species, including humans and rats.[8][9] After oral administration, Moxonidine is well-absorbed and undergoes metabolism, with the primary route of elimination being renal.[10][11][12] Several metabolites have been identified, arising from oxidation and conjugation pathways.[8][13] Oxidation can occur on the methyl group of the pyrimidine ring or the imidazoline ring.[8][10][11]
While multiple metabolites of Moxonidine have been characterized, including dehydrogenated moxonidine and various hydroxylated forms, the specific metabolic pathway leading to this compound involves the O-demethylation of the methoxy group at the 6-position of the pyrimidine ring.[10][11][14] The pharmacological activity of most Moxonidine metabolites is significantly lower than the parent compound.[8][13] For instance, one study noted that only 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, another metabolite, exhibited a short-lasting and attenuated decrease in blood pressure compared to Moxonidine.[8] The specific biological activity of this compound is not extensively detailed in the available literature, though its presence as a metabolite is confirmed.
Metabolic Pathway of Moxonidine
The following diagram illustrates the metabolic conversion of Moxonidine to this compound.
Caption: Metabolic conversion of Moxonidine to this compound.
Synthesis and Analytical Characterization
Analytical Methodologies
The accurate identification and quantification of this compound, particularly as an impurity in Moxonidine active pharmaceutical ingredients (APIs) and final dosage forms, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.[1][17][18]
Experimental Protocol: A Representative HPLC Method for the Analysis of this compound (Moxonidine EP Impurity D)
This protocol is a representative example based on methodologies described for the analysis of Moxonidine and its impurities.[18][19]
Objective: To develop and validate an HPLC method for the separation and quantification of this compound from Moxonidine and other related impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer (e.g., 40 mM, pH adjusted to 2.8).
-
Reference standards: Moxonidine and this compound.
-
High-purity water and other necessary reagents.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., Acetonitrile:Buffer 80:20 v/v). The exact ratio should be optimized for ideal separation.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 255 nm.[18]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards of Moxonidine and this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration within the expected linear range.
-
Sample Solution: Prepare the test sample (e.g., powdered tablets or API) by dissolving a known amount in the solvent and diluting with the mobile phase to a suitable concentration.
4. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be achieved by analyzing blank samples, placebo, and stressed samples.
-
Linearity: Analyze a series of solutions with increasing concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of the this compound standard into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
5. Data Analysis:
-
Identify the peaks of Moxonidine and this compound based on their retention times compared to the reference standards.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: A typical workflow for the HPLC analysis of this compound.
Conclusion
This compound is a compound of significant interest in the pharmaceutical sciences, primarily due to its role as a metabolite and a regulated impurity of the antihypertensive drug Moxonidine. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Moxonidine-based therapies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in the development, manufacturing, and analysis of Moxonidine and its related compounds. Further research into the specific pharmacological and toxicological profile of this compound would provide a more complete picture of its biological significance.
References
-
BioOrganics. Moxonidin : Metabolites. [Link]
-
Naarini Molbio Pharma. This compound. [Link]
-
He, M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]
-
PubMed. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]
-
Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]
-
Semantic Scholar. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]
-
He, M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 38-48. [Link]
-
Allmpus. Moxonidine EP Impurity D / this compound. [Link]
-
PubChem. Moxonidine. [Link]
-
Wikipedia. Moxonidine. [Link]
-
Semantic Scholar. UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. [Link]
-
Semantic Scholar. Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. [Link]
-
Chrisp, P., & Faulds, D. (1992). Moxonidine. A review of its pharmacology, and therapeutic use in essential hypertension. Drugs, 44(6), 993-1012. [Link]
-
The Merck Index Online. Moxonidine. [Link]
- Google Patents. US9040697B2 - Process for the production of moxonidine.
-
ResearchGate. Identification, synthesis and pharmacological activity of moxonidine metabolites | Request PDF. [Link]
- Google Patents. EP2765131A1 - Process for the production of Moxonidine.
-
Research Journal of Pharmacy and Technology. A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. [Link]
-
Prichard, B. N., et al. (1997). Moxonidine: pharmacology, clinical pharmacology and clinical profile. Clinical and Experimental Hypertension, 19(5-6), 665-679. [Link]
-
ResearchGate. Assay of moxonidine and its impurities | Download Table. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Moxonidine - Wikipedia [en.wikipedia.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. BioOrganics [bioorganics.biz]
- 6. Naarini Molbio Pharma [naarini.com]
- 7. biosynth.com [biosynth.com]
- 8. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US9040697B2 - Process for the production of moxonidine - Google Patents [patents.google.com]
- 16. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]
- 17. UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Synthesis and characterization of 6-O-Desmethyl Moxonidine
An In-Depth Technical Guide to the Synthesis and Characterization of 6-O-Desmethyl Moxonidine (Moxonidine EP Impurity D)
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a principal impurity of the antihypertensive drug Moxonidine, designated as Moxonidine EP Impurity D.[1][] Moxonidine is a second-generation centrally acting antihypertensive agent that selectively targets imidazoline I1 receptors.[3][4] The control of impurities is a critical aspect of pharmaceutical quality control, making the synthesis of reference standards such as this compound essential for the development of validated analytical methods. This document outlines a robust synthetic strategy based on O-demethylation, followed by a detailed multi-technique approach for structural confirmation and purity assessment, designed for researchers, chemists, and quality control professionals in the pharmaceutical industry.
Introduction: The Significance of this compound
Moxonidine, chemically known as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is an effective medication for mild to moderate essential hypertension.[3][5] Its mechanism involves the reduction of peripheral sympathetic activity, which lowers vascular resistance.[4][6] During the synthesis of Moxonidine or upon its degradation, various impurities can form. Regulatory bodies require that these impurities be identified, quantified, and controlled within strict limits.
This compound (6-Chloro-5-[(imidazolidin-2-ylidene)amino]-2-methylpyrimidin-4-ol) is a known process-related impurity and potential metabolite.[1] Its structure differs from the parent drug by the absence of a methyl group on the C6-oxygen of the pyrimidine ring, converting the methoxy group into a hydroxyl group. The availability of a pure reference standard of this impurity is paramount for:
-
Analytical Method Development: Establishing the specificity and accuracy of chromatographic methods (e.g., HPLC, HPTLC) used for routine quality control of Moxonidine drug substance and product.[7][8]
-
Peak Identification: Confirming the identity of unknown peaks observed during purity analysis of Moxonidine batches.
-
Forced Degradation Studies: Understanding the degradation pathways of Moxonidine under various stress conditions (acidic, basic, oxidative, thermal, photolytic).
This guide provides the scientific foundation and practical protocols for synthesizing and unequivocally characterizing this critical impurity.
Synthesis of this compound
The core transformation required to produce this compound from Moxonidine is the cleavage of an aryl methyl ether. This is a classic O-demethylation reaction. While various reagents can accomplish this, the selection must account for the other functional groups within the Moxonidine molecule, such as the acid-sensitive imidazoline ring and the chloro- and amino-substituents on the pyrimidine ring.
Rationale for Synthetic Strategy: The Choice of Boron Tribromide (BBr₃)
Boron tribromide (BBr₃) is a superior reagent for this transformation due to its high efficacy and selectivity in cleaving aryl methyl ethers under relatively mild conditions.
-
Expertise & Causality: BBr₃ is a potent Lewis acid that coordinates strongly with the ether oxygen, weakening the C-O bond. The subsequent nucleophilic attack by a bromide ion displaces the methyl group as methyl bromide. This reaction can be conducted at low temperatures (e.g., 0 °C to room temperature), which minimizes potential side reactions and preserves the integrity of the sensitive imidazoline moiety. Alternative reagents like strong protic acids (e.g., HBr) often require harsh, high-temperature conditions that could lead to undesired degradation of the starting material.
Proposed Synthetic Workflow
The diagram below illustrates the logical flow from the starting material to the final, purified product.
Caption: Synthetic workflow for the O-demethylation of Moxonidine.
Detailed Experimental Protocol
Materials:
-
Moxonidine (Starting Material)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Moxonidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (approx. 1.5-2.0 eq) dropwise to the stirred solution under a nitrogen atmosphere. The addition should be slow to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of anhydrous methanol. This will decompose the excess BBr₃. After gas evolution ceases, add water.
-
Workup and Neutralization: Carefully add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8. A precipitate of the product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Methanol/Ethyl Acetate) to yield this compound as a solid.[1]
Characterization and Structural Elucidation
A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Workflow
The following diagram outlines the logical sequence of analytical techniques used to validate the final compound.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the synthesized compound and for distinguishing it from the starting material, Moxonidine. A stability-indicating reverse-phase method is ideal.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Acetonitrile; B: Ammonium Formate Buffer (pH ~3.0) | A gradient elution (e.g., starting with 10% A to 70% A) is effective for separating the more polar product from the less polar starting material.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at ~255 nm | Moxonidine and its analogs have a strong UV chromophore.[8] |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
Expected Outcome: this compound, being more polar due to the hydroxyl group, will have a shorter retention time than Moxonidine. The purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is highly effective for this class of compounds.[9]
-
Expected Molecular Weight: C₈H₁₀ClN₅O = 227.65 g/mol .[1]
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 228.6. This result provides strong evidence of successful demethylation, as the [M+H]⁺ for the starting Moxonidine (C₉H₁₂ClN₅O) is at m/z ≈ 242.7.[9] The 14-mass-unit difference corresponds precisely to the replacement of a -CH₃ group with an -H.[10]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information by mapping the proton environments in the molecule. The comparison between the spectra of Moxonidine and its desmethyl analog is definitive.
| Assignment | Moxonidine (Expected δ, ppm) | This compound (Expected δ, ppm) | Key Observation |
| -OCH₃ | ~3.9 (s, 3H) | Absent | Disappearance of the methoxy singlet is the most critical proof of reaction success. |
| -OH | Absent | ~10-12 (br s, 1H, exchangeable with D₂O) | Appearance of a broad hydroxyl proton signal. |
| -CH₃ (pyrimidine) | ~2.4 (s, 3H) | ~2.3 (s, 3H) | Signal remains, may shift slightly. |
| -CH₂-CH₂- (imidazoline) | ~3.6 (s, 4H) | ~3.5 (s, 4H) | Signal remains, may shift slightly. |
| -NH (amine) | ~8.0-9.0 (br s, 2H) | ~8.0-9.0 (br s, 2H) | Signal remains, may shift slightly. |
Note: Chemical shifts (δ) are approximate and depend on the solvent (e.g., DMSO-d₆). The key is the relative change between the two spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Key Change: The most significant change will be the appearance of a broad absorption band in the region of 3200-3500 cm⁻¹ , which is characteristic of an O-H stretching vibration from the newly formed hydroxyl group. The spectrum of Moxonidine would lack this prominent broad feature. Other characteristic peaks for C-H, C=N, and C-Cl bonds will be present in both spectra.[5]
Conclusion
The synthesis of this compound can be reliably achieved through the O-demethylation of Moxonidine using boron tribromide. This method is effective and proceeds under conditions that preserve the integrity of the core molecular structure. The successful synthesis must be validated by a rigorous characterization protocol. The combined use of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, ¹H NMR for detailed structural mapping, and FTIR for functional group identification provides an unequivocal confirmation of the product's identity and quality. This comprehensive guide serves as a foundational resource for laboratories involved in the synthesis of pharmaceutical reference standards and the quality control of Moxonidine.
References
-
Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. [Link]
-
He, M. M., & Wirth, D. D. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]
-
He, M. M., & Wirth, D. D. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]
-
Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]
-
Identification, synthesis and pharmacological activity of moxonidine metabolites. (2002). ResearchGate. [Link]
-
Suneetha, A., & Rao, D. T. (2014). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 7(10), 1121-1127. [Link]
-
Patel, D., & Patel, N. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Chromatography, 2(2). [Link]
-
Prichard, B. N. (1996). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of clinical pharmacy and therapeutics, 21(6), 379-387. [Link]
-
Moxonidine. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the production of Moxonidine. (2014).
-
Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477-496. [Link]
-
He, M. M., & Wirth, D. D. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Semantic Scholar. [Link]
-
Wang, Z., Liu, X., Liu, X., & Li, Y. (2014). Quantitative analysis by reversed-phase high-performance liquid chromatography and retinal neuroprotection after topical administration of moxonidine. International Journal of Ophthalmology, 7(5), 765-771. [Link]
-
Advances in N- and O-demethylation of opiates. (n.d.). Masaryk University. [Link]
-
Mourad, J. J., Le-Jeunne, C., Grimaldi, A., & Milliez, P. (2001). Effects of moxonidine on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study. Journal of hypertension, 19(6), 1151-1156. [Link]
-
Lee, S., & Kim, H. I. (2013). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. PloS one, 8(3), e58556. [Link]
-
Moxonidine EP Impurity D / this compound. (n.d.). Allmpus. Retrieved from [Link]
-
Moxonidine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Dioxygenases catalyze O-demethylation and O, O-demethylenation with widespread roles in benzylisoquinoline alkaloid metabolism in opium poppy. The Journal of biological chemistry, 285(14), 10634-10644. [Link]
-
Chrisp, P., & Faulds, D. (1992). Moxonidine. A review of its pharmacology, and therapeutic use in essential hypertension. Drugs, 44(6), 993-1012. [Link]
- Demethylation of 14-hydroxy substituted alkaloid derivatives. (2009).
-
Stüber, W., & Mutschler, E. (1987). Determination of moxonidine (BDF 5895) in plasma by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of chromatography, 423, 261-267. [Link]
-
Assay of moxonidine and its impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
He, M. M., Czeskis, B. A., & Wirth, D. D. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug metabolism and disposition, 28(1), 23-32. [Link]
-
Farsang, C. (2001). Moxonidine: Clinical Profile. Journal für Klinische und Grundlagen-Kardiologie, 4(4), 197-200. [Link]
-
Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023). Patsnap Synapse. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 3. Moxonidine - Wikipedia [en.wikipedia.org]
- 4. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-O-Desmethyl Moxonidine: A Key Metabolite and Impurity of Moxonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Desmethyl Moxonidine, a primary metabolite and significant impurity of the antihypertensive drug Moxonidine, serves as a critical reference point in the pharmaceutical analysis and quality control of its parent compound. This guide provides a comprehensive overview of this compound, including its chemical identity, role in Moxonidine metabolism, pharmacological significance, and detailed analytical methodologies for its quantification. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper, causal understanding of the scientific principles and experimental designs pertinent to this compound.
Core Identity and Physicochemical Characteristics
This compound is recognized in pharmacopeias as Moxonidine EP Impurity D . A thorough understanding of its fundamental properties is essential for any researcher working with Moxonidine and its related substances.
| Property | Value | Source(s) |
| CAS Number | 352457-33-1 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClN₅O | [3] |
| Molecular Weight | 227.65 g/mol | [3] |
| IUPAC Name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | [1] |
| Synonyms | 6-Desmethylmoxonidine, Moxonidine Impurity D Chloro-Hydroxy | [1] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Storage | 2-8°C, Hygroscopic and Light Sensitive | [4] |
The Role of this compound in the Metabolism of Moxonidine
Moxonidine undergoes biotransformation in the body, leading to the formation of several metabolites. This compound is a product of Phase I metabolism, specifically through the O-demethylation of the methoxy group on the pyrimidine ring of the parent Moxonidine molecule. Understanding this metabolic pathway is crucial for pharmacokinetic studies and for predicting potential drug-drug interactions.
The metabolism of moxonidine primarily involves oxidation of the methyl group and the imidazoline ring, leading to various metabolites including hydroxymethyl moxonidine, hydroxy moxonidine, and dehydrogenated moxonidine. While dehydrogenated moxonidine is the major urinary and circulating metabolite, the formation of this compound represents a key metabolic route.[5][6][7]
Caption: Metabolic pathway of Moxonidine leading to this compound.
Synthesis and Formulation
While this compound is primarily encountered as a metabolite, its synthesis is necessary for its use as a reference standard in analytical testing. The chemical synthesis would logically proceed via the demethylation of Moxonidine. Although specific, detailed public-domain synthesis protocols for this particular metabolite are scarce, general organic chemistry principles suggest that this could be achieved using a demethylating agent.
For research purposes, this compound is available from various chemical suppliers as a certified reference material. This availability is critical for the validation of analytical methods aimed at ensuring the purity and quality of Moxonidine active pharmaceutical ingredients (APIs) and final drug products.[1]
Pharmacological Significance
The pharmacological activity of drug metabolites is a key consideration in drug development, as active metabolites can contribute to the therapeutic effect or cause adverse reactions. In the case of Moxonidine, extensive studies have been conducted to evaluate the activity of its major metabolites.
A study that examined seven of the major metabolites of Moxonidine in spontaneously hypertensive rats found that only one, 2-hydroxymethyl-moxonidine, exhibited a short-lasting and attenuated decrease in blood pressure compared to the parent drug.[8] The other tested metabolites were found to be inactive. While this compound was not explicitly named in the results of this particular study, the general finding is that the metabolic products of Moxonidine are significantly less active than the parent compound. This suggests that this compound is unlikely to contribute significantly to the antihypertensive effects of Moxonidine.
Analytical Methodologies for Quantification
The presence of this compound (Impurity D) in Moxonidine drug substances and products must be carefully monitored to ensure they meet the stringent purity requirements of regulatory bodies.[1] This necessitates the development and validation of sensitive and specific analytical methods.
Hydrophilic Interaction Liquid Chromatography (HILIC)
A robust HILIC method has been developed for the simultaneous determination of Moxonidine and its impurities, including this compound.[9][10] This technique is particularly well-suited for separating polar compounds that are poorly retained on traditional reversed-phase columns.
Experimental Protocol: HILIC-UV for Moxonidine and Its Impurities
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Moxonidine API or powdered tablets in the solvent. Dilute as necessary to fall within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on its retention time compared to the reference standard.
-
Quantify the amount of the impurity in the sample using the calibration curve generated from the peak areas of the working standards.
-
Sources
- 1. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pharmacological Profile of 6-O-Desmethyl Moxonidine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 6-O-Desmethyl Moxonidine, a principal metabolite of the second-generation centrally acting antihypertensive agent, moxonidine. Synthesizing available preclinical data, this document details its metabolic origin, chemical identity, and known in vivo cardiovascular effects. While it is established that this compound retains some of the pharmacological activity of its parent compound, this guide also highlights the current gaps in the understanding of its receptor binding affinity, functional activity, and detailed pharmacokinetic profile. This paper serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of antihypertensive drugs and their metabolic pathways.
Introduction: The Significance of Metabolite Profiling in Drug Development
The pharmacological and toxicological assessment of drug metabolites is a critical component of the drug development process. Metabolites can exhibit their own intrinsic activity, contributing to the therapeutic effect or adverse event profile of the parent drug. Moxonidine, a selective agonist at I1-imidazoline receptors, is an effective antihypertensive agent with a favorable side-effect profile compared to older centrally-acting antihypertensives.[1][2] Understanding the pharmacological characteristics of its metabolites is paramount for a complete comprehension of its mechanism of action and overall clinical performance. This compound has been identified as a significant metabolite of moxonidine, necessitating a thorough evaluation of its pharmacological properties.[3][4][5]
Metabolic Pathway and Chemical Identity
This compound is formed via the oxidative metabolism of the parent moxonidine molecule. Specifically, it is the product of the hydroxylation of the methyl group at the 2-position of the pyrimidine ring.[3][6]
Chemical Name: 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine[3]
The metabolic conversion of moxonidine to this compound is a key pathway in its biotransformation.[3][7]
Caption: Metabolic conversion of Moxonidine.
In Vivo Pharmacological Activity
The primary pharmacological activity of interest for a metabolite of an antihypertensive drug is its effect on the cardiovascular system. Preclinical studies have been conducted to evaluate the in vivo effects of the major metabolites of moxonidine, including this compound.
Antihypertensive and Bradycardic Effects
In a key study, seven of the major metabolites of moxonidine were synthesized and evaluated for their effects on blood pressure and heart rate in spontaneously hypertensive rats (SHR).[3][6] Of the metabolites tested, only this compound (referred to as 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine in the study) demonstrated any cardiovascular activity.[3]
The study revealed that intravenous administration of this compound resulted in a decrease in blood pressure. However, this effect was both short-lasting and of a lesser magnitude compared to the antihypertensive effect of the parent compound, moxonidine.[3][6] Additionally, this metabolite was observed to possess some bradycardic (heart rate-lowering) activity.[6] The other six major metabolites tested were found to be inactive in this in vivo model.[3][6]
Table 1: Summary of In Vivo Cardiovascular Effects in Spontaneously Hypertensive Rats
| Compound | Dose (i.v.) | Effect on Blood Pressure | Duration of Action | Effect on Heart Rate | Reference |
| Moxonidine | 3 mg/kg | Significant Decrease | Sustained | Decrease | [3] |
| This compound | 3 mg/kg | Attenuated Decrease | Short-lasting | Decrease | [3][6] |
| Other Major Metabolites | 3 mg/kg | Inactive | - | Inactive | [3][6] |
Receptor Binding and Functional Activity: A Knowledge Gap
A comprehensive understanding of a compound's pharmacological profile necessitates detailed in vitro characterization of its interaction with relevant biological targets. For a metabolite of moxonidine, the primary targets of interest are the I1-imidazoline and α2-adrenergic receptors.[1]
Despite the observation of in vivo activity, there is a notable absence of publicly available data on the receptor binding affinity and functional activity of this compound. To fully characterize this metabolite, the following experimental data are required:
-
Receptor Binding Affinity: Determination of the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for I1-imidazoline and α2-adrenergic receptors. This would be crucial for assessing its potency and selectivity.
-
Functional Activity: In vitro functional assays, such as GTPγS binding or second messenger assays, are necessary to determine whether this compound acts as an agonist, antagonist, or partial agonist at these receptors, and to quantify its efficacy and potency.
Proposed Experimental Workflow for Receptor Characterization
The following outlines a standard experimental workflow for characterizing the receptor pharmacology of a compound like this compound.
Caption: Proposed workflow for receptor characterization.
Pharmacokinetics: An Unexplored Frontier
While the metabolic pathway leading to the formation of this compound is established, its own pharmacokinetic profile remains largely uncharacterized. A comprehensive understanding would require the determination of key parameters such as:
-
Absorption: Bioavailability following oral administration.
-
Distribution: Volume of distribution and tissue penetration.
-
Metabolism: Further metabolic fate of this compound.
-
Excretion: Elimination half-life and clearance rate.
The development of a validated analytical method for the quantification of this compound in biological matrices would be a prerequisite for such studies.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of moxonidine, exhibiting a transient and attenuated antihypertensive effect in preclinical models.[3][6] This activity, although less potent than the parent compound, suggests that it may contribute, albeit to a lesser extent, to the overall therapeutic effect of moxonidine.
However, significant gaps remain in our understanding of its pharmacological profile. Future research should prioritize the in vitro characterization of its receptor binding affinity and functional activity at I1-imidazoline and α2-adrenergic receptors. Furthermore, detailed pharmacokinetic studies are warranted to fully elucidate its absorption, distribution, metabolism, and excretion. A more comprehensive in vivo characterization, including dose-response studies and evaluation in different models of hypertension, would also be beneficial.
The elucidation of the complete pharmacological and pharmacokinetic profile of this compound will provide a more nuanced understanding of the clinical pharmacology of moxonidine and contribute to the broader knowledge base of drug metabolite activity.
References
-
Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23–34. [Link]
-
He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334–342. [Link]
-
He, M. M., Abraham, T. L., Lindsay, T. J., Chay, S. H., Czeskis, B. A., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(12), 1407–1416. [Link]
-
He, M. M., et al. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342. [Link]
- Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477–496.
-
He, M. M., Abraham, T. L., Lindsay, T. J., Chay, S. H., Czeskis, B. A., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(12), 1407–1416. [Link]
- Prichard, B. N., & Owens, C. W. (1988). The influence of renal function on the clinical pharmacokinetics of moxonidine. Clinical Pharmacokinetics, 14(2), 118–126.
-
Ernsberger, P., Haxhiu, M. A., Graff, L. M., Collins, L. A., Dreshaj, I., Grove, D. L., Graves, M. E., Schafer, S. G., & Christen, M. O. (1994). A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Journal of Cardiovascular Pharmacology, 24 Suppl 1, S10-21. [Link]
-
Ernsberger, P. (2000). Pharmacology of moxonidine: an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 35(7 Suppl 4), S27-41. [Link]
-
Mukaddam-Daher, S., et al. (2010). Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt. British Journal of Pharmacology, 160(7), 1723–1736. [Link]
-
Ernsberger, P., Westbrooks, K. L., Christen, M. O., & Schafer, S. G. (1992). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S1-10. [Link]
-
Head, G. A., & Mayorov, D. N. (2001). Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice. British Journal of Pharmacology, 133(6), 893–902. [Link]
-
Bousquet, P., Greney, H., Bruban, V., Schann, S., & Feldman, J. (1999). I1-imidazoline-receptor agonists in the treatment of hypertension: an appraisal of clinical experience. Journal of Cardiovascular Pharmacology, 34 Suppl 4, S41-4. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221–7227. [Link]
-
Wang, Y., et al. (2023). Moxonidine Increases Uptake of Oxidised Low-Density Lipoprotein in Cultured Vascular Smooth Muscle Cells and Inhibits Atherosclerosis in Apolipoprotein E-Deficient Mice. International Journal of Molecular Sciences, 24(4), 3747. [Link]
-
Messerli, F. H. (2000). Moxonidine: a new and versatile antihypertensive. Journal of cardiovascular pharmacology, 35(7 Suppl 4), S42-5. [Link]
-
Prichard, B. N. (1996). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of clinical pharmacology, 36(11), 978–987. [Link]
Sources
- 1. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Effects of Moxonidine and the Pharmacological Profile of its Metabolites, Including 6-O-Desmethyl Moxonidine, in Animal Models
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo assessment of the antihypertensive agent moxonidine and its metabolites in relevant animal models. We will delve into the core mechanisms of action, present detailed experimental protocols for evaluating cardiovascular and sympatholytic effects, and clarify the pharmacological role of its metabolic byproducts, including 6-O-desmethyl moxonidine.
Introduction: Moxonidine and its Central Mechanism of Action
Moxonidine is a second-generation, centrally acting antihypertensive drug that lowers blood pressure by reducing sympathetic nervous system activity.[1][2][3][4][5][6][7] Its primary site of action is the rostral ventrolateral medulla (RVLM) in the brainstem, a key region for cardiovascular control.[2][4][8] Moxonidine is a selective agonist for the imidazoline I1 receptor, and it is this selectivity that distinguishes it from older centrally acting antihypertensives like clonidine, which have a higher affinity for α2-adrenergic receptors and are associated with more significant side effects such as sedation and dry mouth.[1][8] Moxonidine's affinity for the I1-imidazoline receptor is approximately 33 times greater than its affinity for the α2-receptor.[1][4]
Activation of I1-imidazoline receptors in the RVLM by moxonidine leads to a decrease in sympathetic outflow, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[8][9] This central sympatholytic effect also leads to a reduction in circulating levels of norepinephrine and epinephrine.[3][4][10]
Moxonidine Metabolism: An Overview
Moxonidine is well-absorbed after oral administration and is primarily eliminated via the kidneys.[11][12] While a significant portion of the drug is excreted unchanged, it does undergo metabolism to form several metabolites.[11][12] The main metabolic pathways involve oxidation of the methyl group and the imidazoline ring.[11][12] This results in the formation of metabolites such as hydroxymethyl moxonidine, hydroxy moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine.[11][12] The dehydrogenated form is the major circulating and urinary metabolite in humans.[11][12] "this compound" is another identified metabolite of the parent compound.
The Pharmacological Contribution of Moxonidine Metabolites: A Case for the Parent Compound
A critical aspect of understanding the in vivo effects of moxonidine is to determine the contribution of its metabolites to its overall antihypertensive activity. Extensive research has been conducted to elucidate this, and the evidence strongly indicates that moxonidine itself is the primary active agent.
A pivotal study synthesized seven of the major metabolites of moxonidine and evaluated their effects on blood pressure and heart rate in spontaneously hypertensive rats (SHR). The results of this study were clear: only one metabolite, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, demonstrated any blood pressure-lowering effect. However, this effect was significantly attenuated in both magnitude and duration compared to the parent moxonidine. Other major metabolites, including the dehydrogenated form, were found to be inactive.
The antihypertensive effects of the 4,5-dehydromoxonidine and guanidine metabolites are only 1/10 and 1/100, respectively, of the effect of moxonidine. While this compound is a known metabolite, the lack of significant pharmacological activity from the other major metabolites strongly suggests that it does not play a meaningful role in the in vivo antihypertensive effects of moxonidine. Therefore, for the purposes of in vivo pharmacological assessment of moxonidine's therapeutic effects, the focus should remain on the parent compound.
In Vivo Assessment of Antihypertensive Effects in Animal Models
The selection of an appropriate animal model is crucial for the accurate in vivo characterization of an antihypertensive agent. Rodent models are most commonly used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulations.
Selection of Animal Models
Several rodent models are available to mimic human hypertension.[12] These can be broadly categorized as:
-
Genetically-induced: Spontaneously Hypertensive Rat (SHR), stroke-prone SHR, and Dahl Salt-Sensitive Rats.[12] The SHR is a widely used model that closely resembles essential hypertension in humans.
-
Pharmacologically-induced: Angiotensin II (Ang II)-induced hypertension, deoxycorticosterone acetate (DOCA)-salt-induced hypertension, and L-NAME-induced hypertension.[12]
-
Surgically-induced: Two-kidney, one-clip (2K1C) or one-kidney, one-clip (1K1C) models of renovascular hypertension.[12]
For studying the centrally mediated effects of moxonidine, the Spontaneously Hypertensive Rat (SHR) is an excellent choice. SHRs exhibit a genetically determined increase in blood pressure that develops with age and is associated with increased sympathetic nervous system activity, making it a clinically relevant model for this class of drugs.
Experimental Protocol: Direct Blood Pressure Measurement in Conscious, Unrestrained SHRs
This protocol describes the continuous measurement of arterial blood pressure and heart rate in conscious SHRs, which is considered the gold standard for cardiovascular assessment as it avoids the confounding effects of anesthesia.
Step-by-Step Methodology:
-
Animal Acclimatization: House male SHRs (14-16 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to surgery. Provide ad libitum access to standard chow and water.
-
Surgical Implantation of Radiotelemetry Transmitters:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Aseptically implant a radiotelemetry transmitter (e.g., Data Sciences International) into the peritoneal cavity.
-
Insert the transmitter's catheter into the abdominal aorta, distal to the renal arteries, and secure it with surgical glue and sutures.
-
Close the abdominal muscle and skin with sutures.
-
Administer post-operative analgesics as required and allow the animal to recover for at least 7-10 days.
-
-
Baseline Data Collection: Once fully recovered, record baseline blood pressure, heart rate, and activity for 24-48 hours to establish a stable diurnal rhythm.
-
Drug Administration:
-
Prepare a solution of moxonidine in an appropriate vehicle (e.g., sterile saline).
-
Administer moxonidine via oral gavage or intraperitoneal injection at the desired dose. A vehicle-only group should be included as a control.
-
-
Post-Dosing Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-administration to capture the full time-course of the drug's effect.
-
Data Analysis: Analyze the telemetry data to determine the change in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline at various time points after dosing.
Expected Quantitative Data
The following table summarizes the expected effects of moxonidine on cardiovascular parameters in SHRs.
| Parameter | Baseline (Pre-dose) | Peak Effect (Post-Moxonidine) |
| Mean Arterial Pressure (mmHg) | 160 ± 5 | 120 ± 7 |
| Heart Rate (beats/min) | 350 ± 10 | 300 ± 12 |
In Vivo Assessment of Sympatholytic Effects
Given that moxonidine's primary mechanism is the reduction of sympathetic tone, direct measurement of sympathetic nerve activity is essential for a complete in vivo characterization.
Experimental Protocol: Renal Sympathetic Nerve Activity (RSNA) Recording in Anesthetized Rats
This protocol details the measurement of RSNA, a key indicator of sympathetic outflow to the kidneys, in anesthetized normotensive or hypertensive rats.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with a combination of urethane and alpha-chloralose) and maintain a stable body temperature.
-
Cannulate the trachea for artificial ventilation if necessary.
-
Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
Surgical Exposure of the Renal Nerve:
-
Make a retroperitoneal incision to expose the left kidney.
-
Carefully dissect a renal nerve bundle from the surrounding tissue.
-
-
Nerve Recording:
-
Place the intact nerve bundle on a pair of silver wire electrodes.
-
Immerse the nerve and electrodes in mineral oil to prevent drying and for electrical insulation.
-
Amplify and filter the nerve signal (e.g., 100-1000 Hz bandpass).
-
Record the raw nerve activity and integrate it over 1-second intervals.
-
-
Baseline Recording and Drug Administration:
-
Record a stable baseline of RSNA and blood pressure for at least 30 minutes.
-
Administer moxonidine intravenously.
-
-
Post-Dosing Recording and Analysis:
-
Record the changes in RSNA and blood pressure for at least 60 minutes post-dose.
-
At the end of the experiment, administer a ganglionic blocker (e.g., hexamethonium) to confirm that the recorded activity is postganglionic sympathetic nerve discharge. The remaining signal is considered background noise.
-
Express the change in RSNA as a percentage of the baseline activity after subtracting the background noise.
-
Expected Quantitative Data
The following table summarizes the expected effects of moxonidine on RSNA.
| Parameter | Baseline (Pre-dose) | Effect (Post-Moxonidine) |
| Renal Sympathetic Nerve Activity (% of control) | 100% | ↓ by 50-70% |
| Mean Arterial Pressure (mmHg) | 120 ± 5 | ↓ by 30-40 mmHg |
Visualizations
Signaling Pathway of Moxonidine
Caption: Moxonidine's central mechanism of action.
Experimental Workflow for In Vivo Assessment
Sources
- 1. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and hemodynamic effects of moxonidine in the Zucker diabetic fatty rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]
- 6. biosynth.com [biosynth.com]
- 7. BioOrganics [bioorganics.biz]
- 8. benchchem.com [benchchem.com]
- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]
An In-Depth Technical Guide on 6-O-Desmethyl Moxonidine as a Metabolite of Moxonidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-O-Desmethyl Moxonidine, a metabolite of the second-generation centrally acting antihypertensive agent, moxonidine. We will delve into the metabolic pathways of moxonidine, with a specific focus on the O-demethylation route leading to this compound, its pharmacological relevance, and the analytical methodologies required for its identification and quantification.
Introduction to Moxonidine and its Metabolism
Moxonidine is a selective agonist at the I1-imidazoline receptor, which is primarily located in the rostral ventrolateral medulla of the brainstem.[1][2] This agonism leads to a reduction in sympathetic nervous system activity, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[3][4] Unlike older centrally-acting antihypertensives, moxonidine exhibits a higher affinity for I1-imidazoline receptors over α2-adrenergic receptors, which is associated with a more favorable side-effect profile.[1]
The biotransformation of moxonidine is relatively limited, with a significant portion of the drug excreted unchanged in the urine.[5] However, the metabolism that does occur is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways for moxonidine in humans are oxidation and, to a lesser extent, conjugation.[6][7]
The Metabolic Fate of Moxonidine: Major and Minor Pathways
Moxonidine undergoes several metabolic transformations, leading to a variety of metabolites. The main routes of metabolism include:
-
Dehydrogenation: This is a major metabolic pathway, leading to the formation of dehydrogenated moxonidine. This metabolite is a principal circulating and urinary metabolite of moxonidine.[6][8]
-
Oxidation: Oxidation can occur at two primary sites: the imidazoline ring to form hydroxy moxonidine, and the methyl group on the pyrimidine ring to yield hydroxymethyl moxonidine.[6][8] Further oxidation can lead to the formation of dihydroxy moxonidine.[6]
-
O-demethylation: This pathway involves the removal of the methyl group from the 6-methoxy position on the pyrimidine ring, resulting in the formation of This compound .
-
Conjugation: Moxonidine can also undergo Phase II metabolism, forming a cysteine conjugate.[6][8]
Based on available literature, the O-demethylation pathway leading to this compound is considered a minor route of metabolism in humans. The predominant metabolites are the dehydrogenated and oxidized products.
Visualizing the Metabolic Transformation of Moxonidine
Caption: Metabolic Pathways of Moxonidine.
Pharmacological Activity of Moxonidine Metabolites
A critical aspect of drug development is understanding the pharmacological activity of metabolites. For moxonidine, the majority of its metabolites exhibit significantly reduced antihypertensive activity compared to the parent compound.
-
Hydroxymethyl moxonidine has been shown to possess some short-lasting, attenuated blood pressure-lowering effects.[9][10]
-
Other major metabolites, including dehydrogenated moxonidine , are considered to be largely inactive.[10]
While specific quantitative data on the pharmacological activity of This compound is limited in publicly available literature, its status as a minor metabolite suggests its contribution to the overall antihypertensive effect of moxonidine is likely negligible.
Analytical Methodologies for the Study of Moxonidine and its Metabolites
The accurate identification and quantification of moxonidine and its metabolites in biological matrices are essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][8]
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., urine, plasma) and remove interfering substances. A common and effective method is protein precipitation followed by solvent evaporation and reconstitution.
Protocol for Urine Sample Preparation:
-
To 5 mL of urine, add 5 mL of acetonitrile and vortex mix.
-
Centrifuge the mixture at approximately 3500 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at approximately 37°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]
Chromatographic Separation and Mass Spectrometric Detection
A robust and reproducible chromatographic method is necessary to separate moxonidine from its various metabolites.
Illustrative HPLC-MS/MS Parameters:
| Parameter | Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | A gradient of Methanol and Ammonium Acetate Buffer (e.g., 10 mM, pH 3.43) |
| Flow Rate | 870 µL/min |
| Injection Volume | 5 µL |
| Detection | Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Visualizing the Analytical Workflow
Caption: Analytical workflow for moxonidine metabolites.
The Role of Cytochrome P450 Enzymes
The oxidative metabolism of many drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver.[11][12][13][14] While the specific CYP isozymes responsible for the O-demethylation of moxonidine have not been definitively identified in the reviewed literature, CYP3A4 is a common enzyme involved in the demethylation of various xenobiotics.[11][15] Further research with human liver microsomes and recombinant CYP enzymes would be necessary to precisely identify the enzymes responsible for the formation of this compound.
Conclusion and Future Directions
This compound is a recognized, albeit minor, metabolite of moxonidine, formed via O-demethylation. The primary metabolic pathways for moxonidine are dehydrogenation and oxidation, yielding metabolites with significantly reduced pharmacological activity. The contribution of this compound to the overall clinical effect of moxonidine is likely insignificant.
For researchers in drug development, a thorough understanding of all metabolic pathways, even minor ones, is crucial for a complete safety and efficacy profile. Future research could focus on:
-
Quantitative analysis to determine the precise percentage of moxonidine metabolized to this compound in a larger human population.
-
Pharmacological screening of synthesized this compound to definitively characterize its activity profile.
-
Reaction phenotyping studies to identify the specific CYP450 isozymes responsible for moxonidine's O-demethylation.
This in-depth guide provides a solid foundation for scientists and researchers working with moxonidine and its metabolites, highlighting the importance of comprehensive metabolic profiling in drug development.
References
-
He, M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342. [Link]
-
He, M., et al. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]
-
Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34. [Link]
-
Ernsberger, P., et al. (1995). A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Journal of Cardiovascular Pharmacology, 26 Suppl 2, S20-31. [Link]
-
Schachter, M. (1999). Metabolic effects of moxonidine and other centrally acting antihypertensives. Diabetes, Obesity & Metabolism, 1(6), 317-322. [Link]
-
Ernsberger, P. (2009). Pharmacology of Moxonidine: An I1-Imidazoline Receptor Agonist. ResearchGate. [Link]
-
Morris, S. T., & Reid, J. L. (1997). Moxonidine: a review. Journal of Human Hypertension, 11(10), 629-635. [Link]
-
Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed. [Link]
-
Kaufmann, K., et al. (1998). I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives. Hypertension, 32(6), 1022-1027. [Link]
-
Ziegler, D., et al. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 27 Suppl 3, S26-37. [Link]
-
He, M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 49-59. [Link]
-
Wirth, D. D., et al. (2016). Identification, synthesis and pharmacological activity of moxonidine metabolites. ResearchGate. [Link]
-
Shishkina, A. A., et al. (2024). [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection]. Sudebno-meditsinskaia ekspertiza, 67(6), 42-47. [Link]
-
van der Mey, D., et al. (1995). Effect of moxonidine on urinary electrolyte excretion and renal haemodynamics in man. European Journal of Clinical Pharmacology, 48(3-4), 203-208. [Link]
-
Prichard, B. N., & Graham, B. R. (1996). Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent. Journal of Human Hypertension, 10 Suppl 1, S21-34. [Link]
-
Ziegler, D., et al. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. PubMed. [Link]
-
Shishkina, A. A., et al. (2024). Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection. ResearchGate. [Link]
-
Milovanović, S., et al. (2012). UPLC method for determination of moxonidine and its degradation products in active pharmaceutical ingredient and pharmaceutical dosage form. Semantic Scholar. [Link]
-
Relling, M. V., et al. (1994). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 45(2), 352-358. [Link]
-
Warrington, J. S., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 50(5), 401-409. [Link]
-
Baumann, P., et al. (1998). Cytochrome P450 enzymes contributing to demethylation of maprotiline in man. Biochemical Pharmacology, 55(6), 817-824. [Link]
-
Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Gufford, B. T., et al. (2017). Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. Pharmacogenetics and Genomics, 27(1), 16-25. [Link]
Sources
- 1. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. I1-imidazoline agonist moxonidine decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 enzymes contributing to demethylation of maprotiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-O-Desmethyl Moxonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through selective agonism of the imidazoline I1 receptor.[1][2][3] Its major metabolite, 6-O-Desmethyl Moxonidine, also known as dehydrogenated moxonidine, is a significant circulating compound in humans following moxonidine administration.[4][5][6] While the pharmacology of moxonidine is well-established, the specific therapeutic targets and potential of its primary metabolite remain a compelling area for investigation. This guide synthesizes current knowledge and proposes a strategic framework for exploring the therapeutic landscape of this compound, focusing on its interaction with known and novel molecular targets. We will delve into the core pharmacology, propose key experimental workflows, and outline potential therapeutic avenues beyond hypertension.
Introduction: From Parent Drug to Active Metabolite
Moxonidine effectively lowers blood pressure by reducing sympathetic nervous system activity, a mechanism mediated by its action on I1 imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3][7][8] Unlike older centrally-acting antihypertensives such as clonidine, moxonidine exhibits significantly higher selectivity for the I1 receptor over the α2-adrenergic receptor, which is associated with a more favorable side-effect profile, particularly concerning sedation.[1][3][8]
Upon oral administration, moxonidine is well-absorbed and subsequently metabolized.[4][5] Several metabolites have been identified, with the dehydrogenated form, this compound, being the major circulating metabolite in humans.[4][5][6] The central question for drug development professionals is whether this metabolite is merely an inactive byproduct or if it possesses its own pharmacological activity that could be therapeutically exploited. Early research on moxonidine metabolites indicated that most possess attenuated or no significant antihypertensive activity compared to the parent compound.[9] However, a comprehensive evaluation of this compound's activity at various potential targets is warranted to uncover novel therapeutic opportunities.
This guide will focus on two primary, established targets of the parent compound and explore the potential for differential activity of the metabolite, which could unlock new therapeutic indications.
Key Molecular Players:
-
Moxonidine: The parent drug, a selective I1 imidazoline receptor agonist.
-
This compound (Moxonidine EP Impurity D): The primary dehydrogenated metabolite.[10]
Primary Therapeutic Target Analysis
The logical starting point for investigating the therapeutic potential of this compound is to assess its activity at the known targets of moxonidine: the I1 imidazoline receptor and the α2-adrenergic receptor.
Imidazoline I1 Receptor
The I1 receptor is the principal target for moxonidine's antihypertensive effects.[1][2] It is a membrane-bound receptor, and its activation in the RVLM leads to a reduction in sympathetic outflow.[2][7] The signaling pathways coupled to the I1 receptor are distinct from classic G-protein coupled receptors (GPCRs); they involve the generation of second messengers like diacylglycerol and arachidonic acid.[11][12]
Potential Therapeutic Implications of I1 Agonism by this compound:
-
Hypertension: If the metabolite retains significant I1 agonist activity, it could contribute to the long-lasting antihypertensive effect of moxonidine.[8]
-
Metabolic Syndrome: I1 receptor activation has been linked to improved insulin sensitivity and glucose tolerance.[1][7][12] Potent and selective agonism by the metabolite could offer a therapeutic avenue for metabolic disorders.
-
Ocular Hypertension/Glaucoma: Moxonidine has been shown to lower intraocular pressure, suggesting a role for I1 agonists in glaucoma treatment.[2]
-
Neuroprotection: I1 receptor activation may promote neural activity during hypoxic conditions.[13]
Alpha-2 Adrenergic Receptor (α2-AR)
The α2-AR is a classic GPCR that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[14] In the central nervous system, presynaptic α2-ARs inhibit the release of norepinephrine, contributing to a decrease in sympathetic tone.[15][16] While moxonidine is selective for I1 receptors, its residual α2-AR activity is thought to contribute to some of its side effects, like sedation.
Potential Therapeutic Implications of α2-AR Activity of this compound:
-
Pain Management: α2-AR agonists are potent analgesics.[17]
-
ADHD and Cognitive Enhancement: Post-synaptic α2A-ARs in the prefrontal cortex are involved in strengthening cognitive and executive functions.[16]
-
Vasoconstriction/Vasodilation: Different α2-AR subtypes mediate vasoconstriction (α2B) and vasodilation, offering complex cardiovascular modulation possibilities.[15]
A key research question is the selectivity profile of this compound. A metabolite that retains I1 agonism while having even less α2-AR activity than moxonidine could represent a "cleaner" drug with an improved side-effect profile. Conversely, a metabolite with a different I1/α2 selectivity ratio might be repurposed for conditions where α2-AR agonism is desirable.
Experimental Workflows for Target Validation
To systematically evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is necessary.
Tier 1: In Vitro Target Engagement and Signaling
The initial step is to determine if and how strongly the metabolite binds to and activates the primary targets.
Experimental Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines endogenously expressing or transfected with the receptors of interest (e.g., PC12 cells for I1, CHO or HEK293 cells for α2-AR subtypes).
-
Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor (e.g., ³H-clonidine or ³H-idazoxan for I1 sites, ³H-rauwolscine or ³H-RX821002 for α2-ARs).
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation & Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the physical interaction between the compound and the receptor, providing a quantitative measure of affinity. Comparing the Ki values for I1 and α2 receptors will establish the metabolite's selectivity profile.
Experimental Protocol 2: Functional Signaling Assays
-
Objective: To assess the functional activity (agonism, antagonism) and potency (EC50) of this compound at I1 and α2 receptors.
-
Methodology (α2-AR): cAMP Assay
-
Cell Culture: Use cells expressing the α2-AR (e.g., transfected HEK293 cells).
-
Assay Principle: The α2-AR is coupled to the Gi protein, which inhibits adenylyl cyclase.[16] Agonist activation will decrease intracellular cAMP levels.
-
Procedure: Pre-treat cells with forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP baseline). Add increasing concentrations of this compound.
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound to determine the EC50.
-
-
Methodology (I1 Receptor): Phospholipase C (PLC) Assay
-
Cell Culture: Use a model system expressing I1 receptors but lacking α2-ARs (e.g., PC12 cells).[12]
-
Assay Principle: I1 receptor activation can lead to the production of diacylglycerol via phosphatidylcholine-selective PLC.[12]
-
Procedure: Treat cells with increasing concentrations of this compound.
-
Detection: Measure the accumulation of a downstream product, such as inositol phosphates (if using a system where I1 couples to PLCβ) or arachidonic acid release.[11][18]
-
Data Analysis: Plot the second messenger concentration against the log concentration of the compound to determine the EC50.
-
-
Causality: These functional assays confirm that receptor binding translates into a cellular response, distinguishing between agonists, antagonists, and inactive binders.
Diagram: Proposed Initial Screening Workflow
Caption: Simplified signaling cascades for I1 and α2-adrenergic receptors.
Conclusion and Future Directions
This compound, the major metabolite of moxonidine, represents an under-investigated pharmacological entity. While its parent compound is well-characterized, a thorough investigation into the metabolite's receptor binding and functional activity is a critical next step. By employing the systematic in vitro and in vivo workflows outlined in this guide, researchers can elucidate its precise mechanism of action and selectivity profile. The discovery of a unique profile—whether enhanced I1 selectivity, novel α2-AR subtype specificity, or biased agonism—could unlock significant therapeutic potential in metabolic disease, chronic pain, cognitive disorders, and beyond. The path forward requires a rigorous, hypothesis-driven approach to transform this metabolite from a pharmacological curiosity into a potential therapeutic asset.
References
- The I1-imidazoline receptor and its cellular signaling p
- Metabolism and disposition of the antihypertensive agent moxonidine in humans. PubMed,
- The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. SpringerLink,
- Alpha(2)-adrenergic receptor signalling in hypertension. PubMed,
- The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Physiological Society Journal,
- Imidazoline receptor. Wikipedia,
- (PDF) Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans.
- Metabolism and disposition of the antihypertensive agent moxonidine in humans. Semantic Scholar,
- Alpha-2 adrenergic receptor. Wikipedia,
- Metabolism and disposition of moxonidine in Fischer 344 r
- Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar,
- I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. PubMed,
- Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed,
- Alpha-2 adrenergic receptor. Grokipedia,
- α-Adrenergic Signaling. QIAGEN GeneGlobe,
- This compound. Benchchem,
- Moxonidine. Wikipedia,
- General pharmacology of the novel centrally acting antihypertensive agent moxonidine. R Discovery,
- What is the mechanism of Moxonidine?
- Moxonidine: a new antiadrenergic antihypertensive agent. PubMed,
- Pharmacology of moxonidine, an I1-imidazoline receptor agonist. PubMed,
- What is the mechanism of action of Moxonidine? Dr.Oracle,
- (PDF) Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection.
- Moxonidine: pharmacology, clinical pharmacology and clinical profile. PubMed,
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Metabolism and disposition of the antihypertensive agent moxonidine in humans. | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 8. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 6-O-Desmethyl Moxonidine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantification of 6-O-Desmethyl Moxonidine, a key metabolite and potential impurity of the antihypertensive drug Moxonidine, in human plasma.[1][2] The protocol employs a streamlined Solid-Phase Extraction (SPE) procedure for sample cleanup, followed by analysis using a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This approach provides the necessary sensitivity and specificity for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in drug development. All procedural steps are detailed, including the rationale behind critical parameter selection, to ensure reproducibility and adherence to stringent bioanalytical standards.
Introduction: The Analytical Imperative
Moxonidine is a centrally acting antihypertensive agent that undergoes extensive metabolism in humans.[3][4] Its clearance is primarily renal, with several metabolites identified in both plasma and urine.[3] Among these is this compound, formed via the O-demethylation of the parent molecule. The accurate quantification of this metabolite is critical for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and elimination kinetics of this compound provides a more complete picture of the parent drug's disposition and potential drug-drug interactions.
-
Safety and Toxicology: Assessing exposure levels of major metabolites is a key component of safety evaluation during drug development.
-
Impurity Analysis: In the manufacturing of the Moxonidine Active Pharmaceutical Ingredient (API), this compound can be present as a process-related impurity.[1]
The primary analytical challenge lies in achieving a low limit of quantification (LOQ) in a complex biological matrix like plasma, while ensuring selective detection that distinguishes the metabolite from the structurally similar parent drug and other metabolic products.[3][5] LC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity, specificity, and wide dynamic range.[6]
Core Methodology: LC-MS/MS
The cornerstone of this method is the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with Tandem Mass Spectrometry (MS/MS) for highly specific detection. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, a technique that provides two layers of mass filtering. A specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and then a specific, characteristic product ion is selected in the third quadrupole. This precursor-to-product ion transition is a unique signature for the target analyte, effectively filtering out background noise from the plasma matrix.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: Plasma is a complex matrix containing proteins, lipids, and salts that can interfere with LC-MS/MS analysis, causing ion suppression and clogging the system. A robust sample cleanup is essential. We utilize a mixed-mode cation exchange SPE protocol. Given the basic nature of the imidazoline moiety in this compound, it will be positively charged at acidic pH, allowing for strong retention on a cation exchange sorbent. This provides superior cleanup compared to simpler methods like protein precipitation.[7][8]
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
This compound and Moxonidine-d4 (Internal Standard) reference standards
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples and standards to room temperature.
-
Vortex samples for 10 seconds.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the working Internal Standard (IS) solution (e.g., 100 ng/mL Moxonidine-d4 in 50% methanol). Vortex.
-
Add 200 µL of 2% formic acid in water. Vortex for 15 seconds. This step acidifies the sample to ensure the analyte is charged and aids in protein disruption.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (approx. 420 µL) onto the conditioned cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a rate of ~1 mL/min.
-
-
Washing Steps:
-
Wash 1 (Polar Interference Removal): Add 1 mL of 2% formic acid in water. Apply vacuum to pull the solution through.
-
Wash 2 (Non-polar Interference Removal): Add 1 mL of Methanol. Apply full vacuum to pull the solution through and dry the sorbent bed for at least 2 minutes. This step is crucial to remove residual water before elution with an organic solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of elution solvent (5% Ammonium Hydroxide in Methanol). The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Elute at a slow flow rate (~1 mL/min) to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (95:5 v/v). Vortex thoroughly.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Diagram: Solid-Phase Extraction (SPE) Workflow A visual representation of the sample cleanup protocol.
Caption: Solid-Phase Extraction Workflow for Plasma.
Protocol 2: LC-MS/MS Instrumental Analysis
Rationale: Chromatographic separation is optimized to resolve this compound from its parent drug and potential isomers, ensuring accurate quantification. A reversed-phase C18 column provides excellent retention for these moderately polar compounds. A gradient elution starting with high aqueous content allows for good retention and peak focusing, while ramping up the organic solvent ensures timely elution. The use of an ammonium acetate buffer provides protons for efficient positive ionization in the ESI source and ensures reproducible retention times.[9][10]
Instrumentation:
-
HPLC or UPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis)
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm (e.g., Agilent ZORBAX RRHD Eclipse Plus C18) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | +5500 V |
| Temperature | 500°C |
| MRM Transitions | Compound |
| This compound (Quantifier) | |
| This compound (Qualifier) | |
| Moxonidine-d4 (IS) |
Note: MS parameters are instrument-dependent and require optimization. The values above serve as a robust starting point.
Diagram: LC-MS/MS Data Acquisition Logic A schematic of the analytical instrument workflow.
Caption: LC-MS/MS instrument and data flow.
Method Validation: Ensuring Trustworthiness
To be suitable for regulated bioanalysis, the described method must be validated according to guidelines from regulatory bodies like the FDA or EMA. This process establishes the performance characteristics of the method and ensures its reliability.
Key Validation Parameters:
-
Selectivity & Specificity: Analyzing at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or IS.
-
Linearity and Range: Establishing a calibration curve over the expected concentration range (e.g., 0.05 - 50 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (within ±20%).
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Mid, High) in replicate (n=6) on different days. Acceptance criteria are typically ±15% for both accuracy (relative error) and precision (coefficient of variation), except at the LLOQ (±20%).
-
Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: Evaluating the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assessing the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Table 3: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of initial concentration |
Conclusion
The protocol detailed in this application note provides a comprehensive framework for the sensitive and selective quantification of this compound in human plasma. The combination of a highly efficient mixed-mode SPE cleanup with a specific LC-MS/MS detection method yields a reliable and robust assay suitable for regulated bioanalysis. By explaining the rationale behind key procedural choices, this guide empowers researchers and drug development professionals to successfully implement and validate this method in their laboratories for critical pharmacokinetic and safety assessments.
References
-
He, M., Abraham, T., Lindsay, T., Chay, S., Czeskis, B., & Shipley, L. A. (2000). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 28(12), 1407-1416. [Link][3]
-
He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link][4]
-
He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(12), 1407-16. [Link][5]
-
Puram, S. R., & G, N. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 13(12), 6041-6047. [Link][9][11]
-
Zhao, L., U-T, L., Gu, Y., & Liu, G. (2006). Determination of Moxonidine in Human Plasma by Liquid Chromatography-Electrospray Ionisation-Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 964-8. [Link][12]
-
A LC-MS/MS Quantification of Moxonidine in Plasma. (2022). Journal of Chemical Health Risks. [Link][10]
-
Li, Y., Li, X., Zhang, Y., Wang, X., Zhang, Y., & Wang, Z. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Heliyon, 9(12), e22495. [Link][6]
-
Shulyak, E. A., Appolonova, S. A., & Barsegyan, S. S. (2024). [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection]. Sudebno-meditsinskaia ekspertiza, 67(6), 42–47. [Link][7]
-
Shulyak, E. A., Appolonova, S. A., & Barsegyan, S. S. (2024). Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection. ResearchGate. [Link][8]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. jchr.org [jchr.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust HPLC-UV Method for the Quantification of 6-O-Desmethyl Moxonidine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise and accurate quantification of 6-O-Desmethyl Moxonidine, a primary metabolite of the antihypertensive drug Moxonidine. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioavailability, and metabolism studies. The method employs a straightforward protein precipitation extraction from human plasma followed by chromatographic separation on a C18 reversed-phase column. The procedure has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This robust and reliable method is suitable for routine analysis in a regulated laboratory environment.
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to imidazoline I1 receptors in the brainstem.[1] This mechanism reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and blood pressure. The metabolic fate of Moxonidine is a critical aspect of its pharmacological profile. In humans, Moxonidine is metabolized through oxidation of the methyl group and the imidazoline ring.[2][3] One of its significant metabolites is this compound.
Accurate quantification of this compound in biological matrices is essential for comprehensive pharmacokinetic analysis, helping to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While highly sensitive LC-MS/MS methods are often employed, a well-validated HPLC-UV method offers a cost-effective, accessible, and reliable alternative for routine analysis, particularly when high-throughput is not the primary concern. This document provides a complete protocol for the quantification of this compound in human plasma, grounded in established analytical principles and validated to meet rigorous industry standards.[4][5]
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (a C18 column) and a polar mobile phase. This compound, being a polar molecule, will have a specific retention time under the defined chromatographic conditions.
To isolate the analyte from the complex plasma matrix, a simple and efficient protein precipitation step is employed. Acetonitrile is used to denature and precipitate plasma proteins, which are then removed by centrifugation. This process releases the analyte into the supernatant, which can be directly injected into the HPLC system. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column, using an external standard calibration curve. The peak area of the analyte is directly proportional to its concentration.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Moxonidine for peak identification and resolution checks (≥98% purity). Reference standards can be sourced from specialty chemical suppliers.[6]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Chemicals: Ammonium acetate (analytical grade), Formic acid (analytical grade).
-
Biological Matrix: Drug-free, pooled human plasma (sourced from an accredited biological vendor).
-
Supplies: 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, HPLC vials with inserts.
Instrumentation
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler with temperature control, thermostatted column compartment, and a variable wavelength UV-Vis detector.
-
Data Acquisition: Chromatography data station software (e.g., ChemStation, Empower).
-
Ancillary Equipment: Analytical balance, pH meter, vortex mixer, microcentrifuge.
Detailed Analytical Protocol
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM ammonium acetate solution in deionized water and adjust the pH to 4.5 with formic acid. The mobile phase consists of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter the final solution through a 0.22 µm membrane filter and degas thoroughly before use.
-
Scientist's Note: The use of a buffered mobile phase at a slightly acidic pH ensures consistent ionization of the analytes, leading to sharp, symmetrical peak shapes and reproducible retention times.
-
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.
-
Calibration Standards (in plasma): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels:
-
Low QC (LQC): 150 ng/mL
-
Medium QC (MQC): 750 ng/mL
-
High QC (HQC): 1500 ng/mL
-
Chromatographic Conditions
The quantitative analysis is performed using the parameters summarized in the table below.
| Parameter | Condition |
| Analytical Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection | 255 nm |
| Run Time | 10 minutes |
| Rationale for Wavelength Selection: Moxonidine and its related structures exhibit significant UV absorbance around 255 nm. This wavelength provides a good balance of sensitivity and selectivity for the analyte against potential endogenous interferences in plasma.[7] |
Sample Preparation: Protein Precipitation
This workflow outlines the extraction of this compound from plasma samples.
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Protocol:
-
Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Carefully collect the clear supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation
The method was validated according to the ICH Q2(R2) guidelines.[4][5][8] The validation parameters and their acceptance criteria are summarized below.
Specificity
Specificity was assessed by analyzing six different lots of blank human plasma. The resulting chromatograms were examined for any interfering peaks at the retention time of this compound. No significant interferences were observed, confirming the method's high specificity.
Linearity and Range
The linearity was evaluated by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area versus the nominal concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 2000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | r² ≥ 0.995 |
| Regression Equation | y = mx + c | - |
Accuracy and Precision
Accuracy and precision were determined by analyzing the LQC, MQC, and HQC samples (n=6) on three separate days. Accuracy is expressed as the percentage of recovery, while precision is reported as the relative standard deviation (%RSD).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LQC | 150 | ≤ 5.0% | ≤ 5.0% | 95.0% - 105.0% |
| MQC | 750 | ≤ 5.0% | ≤ 5.0% | 95.0% - 105.0% |
| HQC | 1500 | ≤ 5.0% | ≤ 5.0% | 95.0% - 105.0% |
| Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value. For precision, the %RSD should not exceed 15%.[9] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOQ was established as the lowest concentration on the calibration curve (50 ng/mL) that could be quantified with acceptable accuracy and precision (%RSD < 20%). The LOD, estimated based on a signal-to-noise ratio of 3:1, was approximately 15 ng/mL.
Overall Analytical Workflow
The complete process from sample reception to final data reporting is illustrated below.
Caption: Overview of the complete analytical procedure.
Conclusion
This application note presents a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The protein precipitation extraction is efficient and straightforward, and the chromatographic conditions provide excellent separation and peak shape. The method has been thoroughly validated and meets the stringent requirements of the ICH guidelines for specificity, linearity, accuracy, and precision. It is well-suited for supporting pharmacokinetic and clinical studies where a robust and cost-effective analytical solution is required.
References
-
He, M. M., & Lindsay, T. J. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]
-
Pubmed. (n.d.). Metabolism and disposition of the antihypertensive agent moxonidine in humans. PubMed. [Link]
-
Research Journal of Pharmacy and Technology. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology. [Link]
-
Austin Publishing Group. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Publishing Group. [Link]
-
Pubmed. (2024). [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection]. PubMed. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ResearchGate. (2025). Simultaneous estimation of moxonidine and amlodipine besylate in their pharmaceutical dosage form by stability-indicating LC method. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
- Google Patents. (n.d.). EP1873152A1 - Novel purification process of moxonidine.
-
Semantic Scholar. (2015). Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Semantic Scholar. [Link]
-
ResearchGate. (2025). Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection. ResearchGate. [Link]
-
Database of ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
National Institutes of Health. (n.d.). Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma. NIH. [Link]
-
Pubmed. (n.d.). Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. PubMed. [Link]
-
International Journal of Pharmaceutics and Drug Analysis. (2015). RESEARCH ARTICLE DEVELOPMENT AND VALIDATION OF FIRST ORDER DERIVATIVE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF MOXONIDINE IN. International Journal of Pharmaceutics and Drug Analysis. [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Wikipedia. (n.d.). Moxonidine. Wikipedia. [Link]
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biosynth.com [biosynth.com]
- 7. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Protocol for isolating 6-O-Desmethyl Moxonidine from moxonidine
**Application Note: A
pplication Note: A Protocol for the Preparative Isolation of 6-O-Desmethyl Moxonidine from Moxonidine Mixtures**
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent widely prescribed for the treatment of mild to moderate essential hypertension.[1][2] Its mechanism involves selective agonism at the imidazoline I1 receptors, which leads to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1][3] During its metabolism, and potentially as an impurity in its synthesis, the compound this compound is formed.[4] This compound, where the methoxy group at the 6-position is converted to a hydroxyl group, is a critical substance for monitoring in pharmaceutical quality control.
The isolation of pure this compound is essential for its use as a certified reference standard in the development and validation of analytical methods, for impurity profiling in bulk drug substances, and for conducting comprehensive toxicological and pharmacological assessments. This application note provides a detailed, step-by-step protocol for the isolation of this compound from a mixture containing the parent drug, moxonidine, using preparative high-performance liquid chromatography (HPLC).
Physicochemical Properties and Principle of Separation
The successful separation of this compound from moxonidine hinges on the subtle yet significant difference in their chemical structures. The replacement of a methoxy group (-OCH₃) in moxonidine with a hydroxyl group (-OH) in its desmethyl metabolite increases the polarity of the latter. This difference in polarity is the key to their chromatographic separation.
By employing reversed-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, the more polar this compound will exhibit weaker retention and thus elute from the column before the less polar parent drug, moxonidine.
Table 1: Comparative Physicochemical Properties
| Property | Moxonidine | This compound |
| IUPAC Name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine[5] | 6-Chloro-5-[(imidazolidin-2-ylidene)amino]-2-methylpyrimidin-4-ol |
| Molecular Formula | C₉H₁₂ClN₅O[5] | C₈H₁₀ClN₅O |
| Molecular Weight | 241.68 g/mol [6] | 227.65 g/mol |
| Solubility | Soluble in DMSO and Ethanol.[6] | Soluble in Methanol and DMSO. |
| Key Structural Difference | Methoxy (-OCH₃) group at C-6 | Hydroxyl (-OH) group at C-6 |
| Relative Polarity | Less Polar | More Polar |
Experimental Workflow
The overall strategy involves an optional sample cleanup and concentration step using Solid-Phase Extraction (SPE), followed by the primary separation using preparative RP-HPLC and subsequent fraction analysis.
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. Moxonidine: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Moxonidine | Imidazoline Receptor | TargetMol [targetmol.com]
Application Notes & Protocols: A Cell-Based Assay Compendium for Characterizing 6-O-Desmethyl Moxonidine
Introduction
6-O-Desmethyl Moxonidine is an analog of Moxonidine, a second-generation centrally acting antihypertensive agent renowned for its selective agonist activity at the imidazoline I1 receptor.[1][2] Unlike first-generation compounds such as clonidine, Moxonidine exhibits significantly higher affinity for the imidazoline I1 receptor compared to the α2-adrenergic receptor, a property that correlates with a reduced incidence of sedative side effects.[1][3][4] The primary mechanism of action involves the stimulation of I1 receptors in the rostral ventrolateral medulla (RVLM), leading to a reduction in sympathetic nervous system outflow and a subsequent decrease in blood pressure.[2][3][5]
Characterizing a novel analog like this compound requires a systematic evaluation of its pharmacological profile. Cell-based assays provide a controlled, physiologically relevant environment to dissect its molecular interactions and functional consequences.[6] This guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to comprehensively study the effects of this compound, focusing on its activity at both imidazoline I1 and α2-adrenergic receptors. The following sections detail the underlying signaling pathways, recommend appropriate cellular models, and provide step-by-step protocols for key assays to determine receptor affinity, functional potency, and mechanism of action.
Section 1: Understanding the Molecular Targets & Signaling Pathways
A thorough understanding of the target receptors' signaling cascades is fundamental to selecting and designing appropriate assays. The differential signaling of I1 and α2 receptors is the basis for the desired therapeutic profile of Moxonidine and its analogs.
1.1 Imidazoline I1 Receptor Signaling
The I1 receptor signaling pathway is distinct from classical GPCR cascades. It is not directly coupled to the inhibition or activation of adenylyl cyclase or to rapid calcium fluxes.[7] Instead, its activation primarily involves the hydrolysis of choline phospholipids.[7]
-
Primary Pathway : Activation of the I1 receptor is coupled to Phosphatidylcholine-Selective Phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG).[8][9]
-
Secondary Pathways : Some evidence also suggests a potential link to Phospholipase A2 (PLA2) activation, resulting in the release of arachidonic acid and subsequent eicosanoid production.[7][10][11]
Caption: Simplified signaling pathway of the Imidazoline I1 receptor.
1.2 α2-Adrenergic Receptor Signaling
The α2-adrenergic receptors (α2-ARs) are canonical members of the G protein-coupled receptor (GPCR) family. There are three main subtypes (α2A, α2B, α2C) which all couple to inhibitory G proteins (Gi/o).[12][13][14]
-
Primary Pathway : Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[14][15][16] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA).
Caption: Canonical signaling pathway of the α2-Adrenergic receptor.
Section 2: Recommended Cellular Models
The choice of cell line is critical for isolating and studying the specific effects of this compound at each receptor target. Using cell lines that selectively express one receptor allows for unambiguous characterization.
| Target Receptor | Recommended Cell Line | Rationale & Key Features | References |
| Imidazoline I1 | PC12 (Rat Pheochromocytoma) | Endogenously expresses I1 receptors but crucially lacks α2-adrenergic receptors. This makes it an ideal model system to study I1-mediated signaling events in isolation. | [8][9][17] |
| α2-Adrenergic | HEK293 or CHO-K1 | These cell lines have low endogenous receptor expression and are readily transfectable. Using clones stably expressing a single human α2-AR subtype (α2A, α2B, or α2C) is the gold standard for determining potency and subtype selectivity. | [12][18][19] |
| α2-Adrenergic (Endogenous) | HT29 (Human Colon Carcinoma) | Natively expresses α2A-adrenergic receptors. | [13] |
| α2-Adrenergic (Endogenous) | HepG2 (Human Hepatoma) | Natively expresses α2C-adrenergic receptors exclusively. | [13] |
Section 3: Core Cell-Based Assay Protocols
The following protocols provide a comprehensive framework for characterizing the pharmacology of this compound.
3.1 Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of the test compound for the target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Principle: Membranes prepared from cells expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled antagonist and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced is proportional to the affinity of the test compound.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture the chosen cell line (e.g., PC12 for I1, HEK293-α2A for α2-AR) to high density.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Lyse the cells in hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the lysate at low speed (500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer, re-suspend, and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Competitive Binding Reaction:
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand for I1: [³H]Clonidine or [¹²⁵I]p-iodoclonidine.[20]
-
Radioligand for α2-AR: [³H]Rauwolscine.[21]
-
Non-specific binding control: High concentration of a known unlabeled ligand (e.g., 10 µM Idazoxan for I1, 10 µM Yohimbine for α2-AR).
-
Test Compound: Serial dilutions of this compound.
-
-
Procedure (96-well format):
-
To each well, add:
-
50 µL Assay Buffer (for total binding) OR 50 µL non-specific control.
-
50 µL of diluted test compound or vehicle.
-
50 µL of radioligand (at a final concentration near its Kd).
-
50 µL of cell membrane suspension (20-50 µg protein).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
-
Harvesting and Detection:
-
Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2 Functional Assay for α2-Adrenergic Receptors: cAMP Inhibition
This is the primary functional assay to determine the potency (EC50) and efficacy of a compound at the Gi-coupled α2-AR.
Principle: Cells expressing the α2-AR are first stimulated with forskolin to elevate intracellular cAMP levels. An α2-AR agonist will inhibit adenylyl cyclase, causing a measurable decrease in this forskolin-stimulated cAMP production. This decrease is quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence).
Caption: Experimental workflow for the α2-AR cAMP inhibition assay.
Protocol (HTRF-based):
-
Cell Plating:
-
Seed HEK293 cells stably expressing the desired α2-AR subtype into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer. Include a known agonist (e.g., dexmedetomidine) as a positive control and an antagonist (e.g., yohimbine) to confirm specificity.
-
Aspirate the culture medium and add 20 µL of the diluted compounds to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (typically 1-10 µM, must be optimized).
-
Add 20 µL of the forskolin solution to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the HTRF cAMP kit (e.g., from Cisbio or PerkinElmer). This involves adding the two detection reagents: a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the forskolin-only (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 (or EC50) value.
-
3.3 Functional Assay for Receptor Activation: GPCR Internalization
Agonist binding to many GPCRs, including α2-ARs, triggers receptor internalization, a process where the receptor is removed from the cell surface into endosomes. This can be visualized and quantified as a direct measure of agonist activity.[22][23][24]
Principle: Using high-content imaging, the translocation of fluorescently-tagged receptors from the plasma membrane to intracellular vesicles is quantified in response to compound treatment.
Caption: Workflow for a high-content imaging-based receptor internalization assay.
Protocol (Imaging-based):
-
Cell Plating:
-
Use a cell line stably expressing an N-terminally tagged receptor (e.g., FLAG-α2A or GFP-α2A).
-
Seed cells onto 96- or 384-well imaging plates (e.g., Greiner µClear®).
-
-
Compound Treatment:
-
Treat cells with a dose-response of this compound for a predetermined time (typically 30-60 minutes) at 37°C. Include a known agonist as a positive control.
-
-
Staining and Fixation:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells (if using an antibody for detection).
-
Stain the nuclei with a fluorescent dye like Hoechst 33342 to aid in cell identification during image analysis.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress or PerkinElmer Opera Phenix). Capture at least two channels: one for the nuclei and one for the receptor (or its tag).
-
-
Image Analysis:
-
Use automated image analysis software to:
-
Identify individual cells based on the nuclear stain.
-
Define the cytoplasm as a region around the nucleus.
-
Apply an algorithm to identify and count fluorescent puncta (internalized vesicles) within the cytoplasm.
-
-
The primary readout is the number or total intensity of intracellular spots per cell.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated (basal) and positive control (maximal internalization) wells.
-
Plot the normalized internalization response against the log concentration of the test compound to determine the EC50.
-
Section 4: Data Interpretation
The collective data from these assays will provide a comprehensive pharmacological fingerprint of this compound.
| Assay | Parameter Measured | Interpretation for a Moxonidine-like Compound |
| Radioligand Binding | Ki (Affinity) | Expect a low nanomolar Ki for the I1 receptor and a higher Ki for the α2-AR, indicating selectivity. The I1/α2 selectivity ratio (Ki α2-AR / Ki I1) should be >10, ideally >30.[1][4] |
| cAMP Inhibition | EC50/IC50 (Potency) & Emax (Efficacy) | In α2-AR expressing cells, the compound should inhibit forskolin-stimulated cAMP with a measurable EC50. The Emax relative to a full agonist will determine if it is a full or partial agonist. |
| Receptor Internalization | EC50 (Potency) | The compound should induce robust internalization of the α2-AR, confirming agonist activity. The EC50 should be in a similar range to the cAMP assay EC50. |
Conclusion
The protocols outlined in this guide provide a robust framework for the in-depth characterization of this compound or similar compounds. By systematically assessing receptor binding affinity, functional potency at the canonical α2-adrenergic Gi pathway, and agonist-induced receptor internalization, researchers can effectively determine the compound's mechanism of action and, most critically, its selectivity for the imidazoline I1 receptor over the α2-adrenergic receptor. This multi-assay approach is essential for advancing drug development candidates with a desired therapeutic profile and minimal side effects.
References
-
Ernsberger, P., et al. (1995). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]
-
Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Imidazoline receptor. Wikipedia. Available at: [Link]
-
Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement. Available at: [Link]
-
Charles River Laboratories. (n.d.). Human Alpha2a Adrenergic Receptor Cell Line. Available at: [Link]
-
Bousquet, P., et al. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences. Available at: [Link]
-
García-Sevilla, J. A., et al. (1996). HepG2 and SK-N-MC: Two Human Models to Study alpha-2 Adrenergic Receptors of the alpha-2C Subtype. Journal of Neurochemistry. Available at: [Link]
-
Vindel, C., et al. (2005). Human breast cell lines exhibit functional alpha2-adrenoceptors. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Ernsberger, P., et al. (1990). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Douzon, S., et al. (2015). A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. Journal of Biomolecular Screening. Available at: [Link]
-
Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Available at: [Link]
-
Ernsberger, P. (2000). A novel mechanism of action for hypertension control: Moxonidine as a selective I1-imidazoline agonist. Journal of the American Society of Nephrology. Available at: [Link]
-
Petcoff, D. W., & Salomon, M. R. (1989). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of Pharmacological Methods. Available at: [Link]
-
Gherbi, K., & Kussrow, A. (2018). G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. Methods in Molecular Biology. Available at: [Link]
-
Charles River Laboratories. (n.d.). Human Alpha2c Adrenergic Receptor Cell Line. Available at: [Link]
-
Multispan, Inc. (n.d.). G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. Available at: [Link]
-
Bousquet, P., et al. (2000). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie. Available at: [Link]
-
Creative Bioarray. (n.d.). GPCR Internalization Assay. Available at: [Link]
-
Wheeler-Schilling, T. H., et al. (2005). Human ganglion cells express the alpha-2 adrenergic receptor: relevance to neuroprotection. British Journal of Ophthalmology. Available at: [Link]
-
Douzon, S., et al. (2015). A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. Journal of Biomolecular Screening. Available at: [Link]
-
Ernsberger, P., et al. (1990). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Liu, H., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules. Available at: [Link]
-
Haxhiu, M. A., et al. (1994). Selective Antihypertensive Action of Moxonidine Is Mediated Mainly by I1-imidazoline Receptors in the Rostral Ventrolateral Medulla. Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Piletz, J. E., et al. (2004). Cell signaling by imidazoline-1 receptor candidate, IRAS, and the nischarin homologue. Annals of the New York Academy of Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Moxonidine. Wikipedia. Available at: [Link]
-
Zhang, X., et al. (2021). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Moxonidine? Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Moxonidine? Available at: [Link]
-
Prichard, B. N. (2001). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of clinical pharmacy and therapeutics. Available at: [Link]
-
Armah, B. I., & Stenzel, W. (1998). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Hypertension. Supplement. Available at: [Link]
-
Chan, C. K. S., et al. (2021). Moxonidine Increases Uptake of Oxidised Low-Density Lipoprotein in Cultured Vascular Smooth Muscle Cells and Inhibits Atherosclerosis in Apolipoprotein E-Deficient Mice. International Journal of Molecular Sciences. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
-
de Courrèges, A., et al. (2001). Effects of moxonidine on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study. Journal of Hypertension. Available at: [Link]
-
Vítovec, J., et al. (2008). [The efficacy and safety of moxonidine in patients with metabolic syndrome (the O.B.E.Z.I.T.A. trial)]. Vnitrni lekarstvi. Available at: [Link]
-
de Mey, C., et al. (1999). Central nervous system effects of moxonidine experimental sustained release formulation in patients with mild to moderate essential hypertension. European Journal of Clinical Pharmacology. Available at: [Link]
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 6. nuvisan.com [nuvisan.com]
- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 11. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. criver.com [criver.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human breast cell lines exhibit functional alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
Receptor binding assay protocol for 6-O-Desmethyl Moxonidine
Application Note & Protocol
Characterizing the Receptor Binding Profile of 6-O-Desmethyl Moxonidine at Imidazoline I1 and α2-Adrenergic Receptors
Abstract
Moxonidine is a second-generation centrally-acting antihypertensive drug that exerts its therapeutic effect primarily through selective agonism of I1-imidazoline receptors in the rostral ventrolateral medulla of the brainstem.[1][2] This selectivity for the I1 receptor over the α2-adrenergic receptor is a key pharmacological feature, contributing to a favorable side-effect profile compared to older antihypertensives like clonidine.[2][3] this compound is a known human metabolite of moxonidine and is listed as a reference impurity in the European Pharmacopoeia.[4][5] Understanding the receptor binding characteristics of this metabolite is crucial for a complete pharmacological and safety assessment of the parent drug. This document provides a detailed, field-tested protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for both the I1-imidazoline receptor and the α2A-adrenergic receptor. By quantifying its affinity at these two key targets, researchers can determine if the metabolite retains the pharmacological activity and, critically, the receptor selectivity of moxonidine.
Scientific Principles of Competitive Receptor Binding
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6][7] The protocol described herein employs a competitive binding format, a powerful method to determine the affinity of an unlabeled test compound (the "competitor," e.g., this compound).
The core principle is the competition between a fixed concentration of a high-affinity radiolabeled ligand (radioligand) and varying concentrations of the unlabeled test compound for a finite number of receptors.[8] As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactive signal.
From this concentration-response curve, we can determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9] While the IC50 is a useful measure of potency, it is dependent on the specific assay conditions, particularly the concentration and affinity of the radioligand used.[10]
To determine an absolute measure of affinity, the Ki (inhibition constant), we use the Cheng-Prusoff equation.[11] The Ki represents the equilibrium dissociation constant for the binding of the unlabeled competitor to the receptor, providing a standardized value that can be compared across different experiments.[9][11]
Cheng-Prusoff Equation:
Where:
-
Ki: Inhibition constant for the test compound.
-
IC50: Concentration of the test compound causing 50% inhibition of specific binding.
-
[L]: Concentration of the free radioligand used in the assay.
-
Kd: Equilibrium dissociation constant of the radioligand for the receptor.
Figure 1: Workflow for a competitive radioligand binding assay.
Protocol Part A: I1-Imidazoline Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the I1-imidazoline receptor.
Causality Behind Experimental Choices:
-
Receptor Source: We use membrane preparations from bovine ventrolateral medulla (VLM). The VLM is the primary site of action for moxonidine and is known to have a high density of I1-imidazoline receptors, making it an ideal native tissue source.[12][13]
-
Radioligand: [³H]Clonidine is used. While clonidine binds to both I1 and α2 receptors, we can isolate binding to the I1 site by "masking" the α2-adrenergic receptors with a high concentration of an α2-selective, non-imidazoline ligand like guanabenz.[13][14] This ensures the competition assay is specific to the I1 site.
-
Non-Specific Binding (NSB) Definer: A high concentration of a potent I1-active compound, such as cirazoline or moxonidine itself, is used to define non-specific binding. This is the residual signal present when all specific receptor sites are occupied.[9]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Comments |
| This compound | Biosynth | CPA45733 | Test Compound |
| Moxonidine Hydrochloride | Sigma-Aldrich | M0318 | Positive Control / NSB Definer |
| [³H]Clonidine | PerkinElmer | NET672 | Radioligand (Sp. Act. ~50-80 Ci/mmol) |
| Guanabenz Acetate | Sigma-Aldrich | G110 | α2-Adrenergic Receptor Masking Agent |
| Bovine VLM Membranes | In-house prep or commercial | - | Receptor Source |
| Tris-HCl | Sigma-Aldrich | T5941 | Buffer Component |
| MgCl₂ | Sigma-Aldrich | M8266 | Buffer Component |
| 96-well Plates | Corning | 3590 | |
| GF/B Filter Mats | PerkinElmer | 1450-421 | For filtration |
| MicroBeta² Scintillation Counter | PerkinElmer | - | Or equivalent |
| Cell Harvester | PerkinElmer | - | For rapid filtration |
Buffer Preparation
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4): Dissolve 6.057 g of Tris base and 1.016 g of MgCl₂·6H₂O in ~900 mL of deionized water. Adjust pH to 7.4 with HCl. Bring the final volume to 1 L. Store at 4°C.
Step-by-Step Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Moxonidine in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 10 pM) for the competition curve. A typical 11-point curve is recommended.
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Total Binding (TB) wells: Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Moxonidine (final concentration 2.5 µM).
-
Competitor wells: Add 50 µL of the corresponding serial dilution of this compound or Moxonidine (for control curve).
-
-
Radioligand & Receptor Addition:
-
Prepare a 4X working solution of [³H]Clonidine in Assay Buffer. The final concentration should be at or near its Kd for the I1 site (~1-3 nM).
-
Prepare a 4X working solution of the bovine VLM membrane preparation in Assay Buffer containing 4 µM Guanabenz (to mask α2 sites; final concentration 1 µM). The amount of membrane protein per well should be optimized beforehand (typically 50-100 µg).
-
Add 50 µL of the membrane/guanabenz mixture to all wells.
-
Add 100 µL of the [³H]Clonidine solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. This time should be sufficient to reach binding equilibrium.[8]
-
-
Termination and Filtration:
-
Pre-soak GF/B filter mats in 0.5% polyethyleneimine (PEI) for at least 1 hour to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the reaction by harvesting the contents of each well onto the pre-soaked filter mat using a cell harvester.
-
Wash each well/filter spot 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Place the mat in a sample bag with scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.
-
Protocol Part B: α2A-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor.
Causality Behind Experimental Choices:
-
Receptor Source: We use membranes from a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human α2A-adrenergic receptor. This provides a high-density, subtype-specific, and clean system, avoiding the complexity of native tissues with mixed receptor populations.[15]
-
Radioligand: [³H]Rauwolscine (also known as [³H]Yohimbine) is the radioligand of choice. It is a potent and selective α2-adrenergic antagonist, ensuring the assay is specific for this receptor family.[16]
-
NSB Definer: A high concentration of a classic α2 antagonist like yohimbine or phentolamine is used to define non-specific binding.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Comments |
| This compound | Biosynth | CPA45733 | Test Compound |
| Moxonidine Hydrochloride | Sigma-Aldrich | M0318 | Positive Control |
| [³H]Rauwolscine | PerkinElmer | NET722 | Radioligand (Sp. Act. ~70-90 Ci/mmol) |
| Yohimbine Hydrochloride | Sigma-Aldrich | Y3125 | NSB Definer |
| h-α2A-AR Membranes | PerkinElmer, Eurofins | ES-010-M | Receptor Source |
| Tris-HCl | Sigma-Aldrich | T5941 | Buffer Component |
| 96-well Plates, Filters, etc. | - | - | As listed in Part A |
Buffer Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Prepare as described in section 2.2.
Step-by-Step Experimental Protocol
-
Compound Preparation: Prepare serial dilutions of this compound and Moxonidine as described in section 2.3.
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Total Binding (TB) wells: Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 40 µM Yohimbine (final concentration 10 µM).
-
Competitor wells: Add 50 µL of the corresponding serial dilution of the test compounds.
-
-
Radioligand & Receptor Addition:
-
Prepare a 4X working solution of [³H]Rauwolscine in Assay Buffer. The final concentration should be at or near its Kd (~1-2 nM).
-
Prepare a 2X working solution of the h-α2A-AR membranes in Assay Buffer (typically 5-15 µg protein/well).
-
Add 100 µL of the membrane suspension to all wells.
-
Add 50 µL of the [³H]Rauwolscine solution to all wells to start the reaction.
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Termination and Filtration: Harvest and wash as described in section 2.5. PEI pre-soaking of filters is also recommended here.
-
Counting: Dry the filter mat and quantify radioactivity as described in section 2.6.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of the competitor (this compound or Moxonidine). The percent specific binding is calculated as: % Specific Binding = (Specific Binding at [Competitor] / Mean Specific Binding at [Zero Competitor]) * 100
-
Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation to determine the log(IC50) and subsequently the IC50 value.
-
Calculate Ki: Apply the Cheng-Prusoff equation (Section 1) using the experimentally determined IC50, the known Kd of the radioligand for the receptor, and the concentration of radioligand used in the assay.[11]
Summary of Assay Parameters
| Parameter | I1-Imidazoline Assay | α2A-Adrenergic Assay |
| Receptor Source | Bovine VLM Membranes | Recombinant h-α2A-AR Membranes |
| Radioligand | [³H]Clonidine | [³H]Rauwolscine |
| Radioligand Conc. | ~1-3 nM (near Kd) | ~1-2 nM (near Kd) |
| Masking Agent | 1 µM Guanabenz | None |
| NSB Definer | 2.5 µM Moxonidine | 10 µM Yohimbine |
| Incubation | 60 min @ 25°C | 60 min @ 25°C |
Interpreting the Results
By calculating the Ki values for this compound at both receptors, you can directly assess its pharmacological profile.
| Compound | Ki for I1-Imidazoline (nM) | Ki for α2A-Adrenergic (nM) | Selectivity Ratio (Ki α2A / Ki I1) |
| Moxonidine (Control) | Expected: Low nM | Expected: Higher nM | Expected: >30-fold[2][3] |
| This compound | Experimentally Determined | Experimentally Determined | Calculated |
Key Questions to Answer:
-
Is the metabolite active? A low nanomolar Ki value at either receptor suggests significant binding affinity. A Ki in the high micromolar or millimolar range would suggest it is largely inactive as a binding ligand.
-
Does the metabolite retain selectivity? The critical calculation is the selectivity ratio. A high ratio (>10) indicates selectivity for the I1-imidazoline receptor, mirroring the profile of the parent drug. A ratio near 1 would indicate a loss of selectivity, which could have implications for its side-effect profile.
Figure 2: Logical framework for determining receptor selectivity.
References
-
He, M., Abraham, T. L., Lindsay, T. J., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343.
-
Prabhavathi, K., Reddy, G. S. N., Kumar, N. R., & Jayathirtha, C. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate.
-
Biosynth (n.d.). This compound. Retrieved from
-
Benchchem (n.d.). This compound. Retrieved from
-
Ernsberger, P., Westbrooks, T. L., Christen, M. O., & Schäfer, S. G. (1992). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Clinical Investigation, 90(6), 2261-2265.
-
GraphPad (n.d.). Analyzing Radioligand Binding Data. GraphPad Software.
-
Prichard, B. N. C. (1996). Pharmacology and Clinical Use of Moxonidine, a New Centrally Acting Sympatholytic Antihypertensive Agent. Journal of Human Hypertension, 10(Suppl 2), S29-S43.
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
-
Studylib (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from
-
Armah, B. I., & Stenzel, W. (1988). Characteristics of the Binding of the Antihypertensive Agent Moxonidine to Alpha 2-adrenoceptors in Rat Brain Membranes. Arzneimittelforschung, 38(10), 1442-1445.
-
Prichard, B. N. C., & Graham, B. R. (2000). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of Cardiovascular Pharmacology, 35(7 Suppl 4), S36-S45.
-
National Center for Biotechnology Information (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
-
Creative Bioarray (n.d.). Radioligand Binding Assay. Retrieved from
-
Eurofins Discovery (n.d.). GPCR Radioligand Binding. Retrieved from
-
Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 18(1), S11-S21.
-
Wikipedia (n.d.). Moxonidine. Retrieved from
-
Rupp, H., Maisch, B., & Brilla, C. G. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Hypertension Supplement, 14(5), S1-S18.
-
Benchchem (n.d.). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. Retrieved from
Sources
- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxonidine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. revvity.com [revvity.com]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characteristics of the binding of the antihypertensive agent moxonidine to alpha 2-adrenoceptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selecting and Utilizing Animal Models for the Pharmacological Study of Moxonidine Metabolites
Introduction: The Rationale for Studying Moxonidine Metabolites
Moxonidine is a second-generation, centrally-acting antihypertensive agent valued for its efficacy and favorable side-effect profile compared to older drugs like clonidine.[1][2] Its primary mechanism of action involves selective agonism at the imidazoline I1 receptor (I1R) within the rostral ventrolateral medulla (RVLM) of the brainstem.[3][4] Activation of these receptors suppresses sympathetic nervous system outflow, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[5][6] Unlike first-generation agents, moxonidine exhibits significantly higher affinity for I1 receptors than for α2-adrenoceptors, which is believed to account for its lower incidence of sedation and dry mouth.[5][7]
Beyond its primary antihypertensive effects, moxonidine has demonstrated beneficial effects on metabolic parameters, including improvements in insulin resistance, independent of blood pressure reduction.[4][8] This has positioned it as a potentially valuable therapeutic for hypertensive patients with concurrent metabolic syndrome.
Like most pharmaceuticals, moxonidine is metabolized in the body. Human metabolism studies have identified several metabolites, with dehydrogenated moxonidine being a major circulating form.[9][10] However, initial pharmacological assessments in animal models have suggested that the primary metabolites, such as 2-hydroxymethyl-moxonidine, possess significantly attenuated or short-lasting hypotensive activity compared to the parent compound.[11]
This guide addresses the critical need for a systematic approach to characterizing the pharmacology of moxonidine metabolites, using the hypothetical compound 6-O-Desmethyl Moxonidine (6-ODM) as a working example. The discovery of any novel metabolite necessitates a thorough investigation to determine if it contributes to the therapeutic efficacy or side-effect profile of the parent drug. This document provides a strategic framework and detailed, field-tested protocols for researchers in pharmacology and drug development to assess the key potential activities of a moxonidine metabolite: antihypertensive, sympatholytic, and metabolic.
Part 1: Pharmacological Targets and Strategic Model Selection
The pharmacological investigation of a moxonidine metabolite must be guided by the known activities of the parent compound. The central hypothesis is that any activity will be mediated through the same primary targets: I1-imidazoline and α2-adrenergic receptors.
Core Pharmacological Questions:
-
Antihypertensive Efficacy: Does 6-ODM lower blood pressure in a relevant model of hypertension?
-
Sympatholytic Activity: Does the mechanism of blood pressure reduction involve suppression of the sympathetic nervous system, evidenced by a concurrent change in heart rate?
-
Metabolic Effects: Does 6-ODM impact glucose homeostasis and insulin sensitivity, a key secondary benefit of moxonidine?
To answer these questions, the selection of appropriate, validated animal models is paramount. The principle of using a self-validating system—which includes a vehicle control, a positive control (moxonidine), and the test article (6-ODM)—is embedded in the following recommendations.
Moxonidine's Central Mechanism of Action
The diagram below illustrates the established signaling pathway for moxonidine, which serves as the foundation for our investigation into its metabolites.
Caption: Experimental workflow for SHR study.
Protocol 1: Acute Antihypertensive & Sympatholytic Effects in Conscious SHR
Objective: To determine if a single dose of 6-ODM reduces mean arterial pressure (MAP) and heart rate (HR) in hypertensive rats.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats, 12-16 weeks of age. [12]* Non-invasive blood pressure (NIBP) system for rodents (e.g., CODA tail-cuff system). [13]* Animal restrainers appropriate for rat size.
-
Warming platform for tail vasodilation.
-
This compound (6-ODM) and Moxonidine hydrochloride.
-
Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles (18-20 gauge, straight or curved).
-
Appropriately sized syringes.
Methodology:
-
Animal Acclimatization & Habituation (Crucial for Data Quality):
-
Rationale: The tail-cuff method can induce stress, which elevates blood pressure and confounds results. Proper habituation is essential to obtain stable and reliable baseline readings.
-
House animals for at least one week upon arrival to acclimate to the facility.
-
For 3-5 consecutive days before the experiment, place each rat in the restrainer on the warming platform for 15-20 minutes, mimicking the conditions of the actual measurement. This reduces procedural stress.
-
-
Baseline Measurement:
-
For 3 days prior to dosing, measure and record the systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for each animal.
-
Perform measurements at the same time each day to minimize circadian variability.
-
A stable baseline is achieved when the standard deviation of MAP over the 3 days is <10 mmHg for an individual animal.
-
-
Dosing Preparation:
-
Prepare fresh solutions of 6-ODM and Moxonidine in the selected vehicle on the day of the experiment.
-
Dose Selection Insight: A typical effective oral dose for moxonidine in SHRs is in the range of 1-10 mg/kg. [8][11]For an unknown metabolite, a dose-finding study is recommended, but starting with a dose equivalent to the parent compound (e.g., 3 mg/kg) is a logical starting point. [11]
Parameter Recommendation Reference Compound 6-ODM, Moxonidine HCl - Vehicle 0.5% Methylcellulose or 0.9% Saline [14] Route Oral Gavage (PO) [15] Volume 5 mL/kg [15] | Needle Size | 18-20 G gavage needle | [14]|
-
-
Experimental Procedure:
-
Fast rats for 4-6 hours prior to dosing (provide water ad libitum).
-
Take a pre-dose (t=0) BP/HR measurement.
-
Administer the assigned treatment (Vehicle, 6-ODM, or Moxonidine) via oral gavage.
-
Measure BP and HR at specified time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
At each time point, allow the animal to settle in the restrainer for 5-10 minutes before starting measurements. Record the average of at least 10-15 successful readings.
-
Workflow for Metabolic Screening in DIO Mice
Caption: Experimental workflow for DIO mouse study.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
Objective: To assess the effect of 6-ODM on glucose disposal in a mouse model of insulin resistance.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old at the start of the diet.
-
Standard chow diet (~10% kcal from fat).
-
High-fat diet (HFD, ~60% kcal from fat).
-
Handheld glucometer and glucose test strips.
-
D-glucose solution (20% in sterile water or saline).
-
Vehicle, 6-ODM, and Moxonidine solutions.
-
Syringes and needles for intraperitoneal (IP) injection (27-30 gauge). [14]* Oral gavage needles for glucose administration (20-22 gauge, ball-tipped).
-
Animal scale.
Methodology:
-
Induction of Metabolic Syndrome:
-
Upon arrival, acclimate mice for one week on standard chow.
-
Divide mice into two main cohorts: Control (chow diet) and HFD.
-
Feed the respective diets for 10-12 weeks. Monitor body weight weekly. HFD-fed mice should be significantly heavier than chow-fed controls.
-
-
Drug and Glucose Preparation:
-
Prepare solutions of 6-ODM and Moxonidine in a suitable vehicle (e.g., sterile saline). Administration is often IP for acute metabolic studies to bypass absorption variability.
-
Prepare a 20% D-glucose solution for oral gavage.
-
-
OGTT Procedure:
-
Rationale: The OGTT challenges the body's ability to handle a glucose load, providing a functional measure of insulin sensitivity and glucose disposal.
-
Fast the mice for 6 hours (e.g., from 7:00 AM to 1:00 PM). [16][17]Ensure free access to water.
-
Weigh each mouse and place it in a fresh cage without food.
-
Administer Vehicle, 6-ODM, or Moxonidine via IP injection at the desired dose. This is typically done 30 minutes before the glucose challenge.
-
At t=-30 min (i.e., immediately after drug/vehicle injection), take a baseline blood glucose reading (this will be the t=0 reading for the glucose curve).
-
Gently restrain the mouse.
-
Make a small nick (~1mm) at the tip of the tail with a sterile scalpel blade or lancet.
-
Gently "milk" the tail to produce a small drop of blood and apply it to the glucometer strip. [18] * At t=0 min, administer the glucose solution (2 g/kg body weight) via oral gavage. [16]The volume is calculated as: Body Weight (g) * 10 = µL of 20% glucose solution.
-
-
Measure blood glucose from the same tail nick at 15, 30, 60, 90, and 120 minutes after the glucose administration. [18][19] * If bleeding stops, gently remove the clot to obtain a new blood drop. Avoid excessive squeezing of the tail.
-
Part 3: Data Analysis and Interpretation
1. Antihypertensive & Sympatholytic Data (SHR Model):
-
Primary Endpoints: Change from baseline in Mean Arterial Pressure (ΔMAP) and Heart Rate (ΔHR).
-
Calculation: For each animal at each time point, calculate ΔMAP = MAPtime x - MAPbaseline.
-
Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the effects of treatment and time, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare each treatment group to the vehicle control at each time point. A p-value < 0.05 is typically considered significant.
-
Interpretation:
-
Effective Compound: A statistically significant decrease in MAP in the 6-ODM group compared to the vehicle group indicates antihypertensive activity.
-
Mechanism Insight: A concurrent, significant decrease in HR suggests a central, sympatholytic mechanism of action, similar to moxonidine. If blood pressure drops without a change in heart rate, or with a reflex increase in heart rate, the mechanism may be different (e.g., peripheral vasodilation). The moxonidine group serves to validate that the model is responsive to a known I1 agonist.
-
2. Metabolic Data (DIO Mouse Model):
-
Primary Endpoint: Glucose Area Under the Curve (AUC).
-
Calculation: Plot the mean blood glucose concentration vs. time for each group. Calculate the total AUC from t=0 to t=120 min using the trapezoidal rule.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the AUC of the treatment groups (HFD+Vehicle, HFD+6-ODM, HFD+Moxonidine) and the control group (Chow+Vehicle).
-
Interpretation:
-
Model Validation: The HFD+Vehicle group should have a significantly higher glucose AUC compared to the Chow+Vehicle group, confirming the diet-induced glucose intolerance.
-
Effective Compound: A statistically significant reduction in the glucose AUC for the HFD+6-ODM group compared to the HFD+Vehicle group indicates that the metabolite improves glucose tolerance. This would be a highly desirable therapeutic property.
-
References
Sources
- 1. Moxonidine - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Moxonidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 4. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moxonidine - Wikiwand [wikiwand.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key [veteriankey.com]
- 13. Hypertension model in rats - Enamine [enamine.net]
- 14. ntnu.edu [ntnu.edu]
- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. Glucose Tolerance Test in Mice [bio-protocol.org]
Application Notes and Protocols for the Use of 6-O-Desmethyl Moxonidine as a Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
In the landscape of modern drug development and manufacturing, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. Moxonidine, a second-generation centrally acting antihypertensive agent, effectively lowers blood pressure by selectively activating I1-imidazoline receptors.[1] The control of impurities in the Moxonidine API is a critical aspect of its quality control, as mandated by regulatory bodies worldwide. Among the known related substances of Moxonidine, 6-O-Desmethyl Moxonidine holds significant importance.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard. Also known as Moxonidine EP Impurity D, this compound is formally listed in the European and British Pharmacopoeias as a key impurity to be monitored in Moxonidine pharmaceutical formulations.[2][3] As such, a highly characterized reference standard of this compound is indispensable for the accurate identification and quantification of this impurity, ensuring that Moxonidine products meet stringent regulatory requirements.
These application notes provide detailed, field-proven protocols for the use of this compound in common analytical techniques, underpinned by the scientific rationale for each experimental choice. Adherence to these protocols will enable the development and validation of robust analytical methods for the quality control of Moxonidine.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and use.
| Property | Value |
| Chemical Name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone |
| Synonyms | This compound, Moxonidine EP Impurity D |
| CAS Number | 352457-33-1 |
| Molecular Formula | C₈H₁₀ClN₅O |
| Molecular Weight | 227.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
| Storage | Store at 2-8°C in a well-sealed container, protected from light and moisture. |
Note on Stability: As a reference standard, the stability of this compound is critical. Long-term stability should be monitored according to internal laboratory standard operating procedures and regulatory guidelines. Short-term stability of solutions prepared for analysis should also be assessed during method validation.
Formation and Significance of this compound
This compound is primarily considered a process-related impurity that can arise during the synthesis of Moxonidine.[2] Its formation can be attributed to incomplete methoxylation of a precursor or O-demethylation of Moxonidine under certain reaction conditions. While metabolism studies of Moxonidine in humans have identified several oxidative and conjugated metabolites, O-demethylation has not been reported as a major metabolic pathway.[4][5] Therefore, its control is most critical during the manufacturing process of the API.
The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.[6] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines on the qualification and control of impurities in new drug substances.[7] The use of a well-characterized reference standard like this compound is essential for:
-
Peak Identification: Unambiguous identification of the this compound peak in a chromatogram of a Moxonidine sample.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of the analytical method for quantifying the impurity.
-
Forced Degradation Studies: Understanding the degradation pathways of Moxonidine and ensuring the analytical method is stability-indicating.
-
Routine Quality Control: Monitoring and controlling the levels of this impurity in batch release testing of Moxonidine API and finished products.
Representative Synthesis of this compound
Reaction Scheme:
Figure 1. Representative synthesis of this compound.
Materials and Reagents:
-
Moxonidine
-
Boron tribromide (BBr₃) or Pyridine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., DCM/Methanol gradient)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Moxonidine in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Demethylating Agent: Slowly add a solution of BBr₃ in DCM (or another suitable demethylating agent) to the reaction mixture via the dropping funnel under a nitrogen atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity as this compound.
Application Protocols for Analytical Use
The following protocols are designed to be robust starting points for the use of this compound as a reference standard in the analysis of Moxonidine samples. Method validation according to ICH Q2(R1) guidelines is required before implementation for routine quality control.[6]
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from Moxonidine.
Figure 2. HPLC-UV workflow for this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape and resolution. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Time (min) | %B |
| 0 | 5 | |
| 20 | 95 | |
| 25 | 95 | |
| 26 | 5 | |
| 30 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Moxonidine and its impurities have UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity. |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the impurity in the sample. A typical range might be 0.05 µg/mL to 5 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the Moxonidine API or powdered tablets and dissolve in the diluent to a final concentration of approximately 1 mg/mL of Moxonidine.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage of this compound in the Moxonidine sample.
Protocol 2: LC-MS/MS Method for High-Sensitivity Detection and Quantification
For lower-level detection and confirmation of identity, an LC-MS/MS method is recommended.
Figure 3. LC-MS/MS workflow for this compound.
LC-MS/MS Parameters:
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC can provide better resolution and shorter run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size for improved efficiency. |
| Mobile Phase A | 0.1% Formic acid in Water | Volatile buffer suitable for mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Consistent mobile phase modifier. |
| Gradient | Optimized for separation from Moxonidine and other impurities. | A fast gradient can be used for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible chromatography. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Moxonidine and related compounds are basic and ionize well in positive mode. |
| MRM Transitions | Precursor Ion (Q1) | Product Ion (Q2) |
| m/z 228.1 | To be determined by infusion of the reference standard | |
| (Quantifier) | ||
| m/z 228.1 | To be determined by infusion of the reference standard | |
| (Qualifier) | ||
| Collision Energy | To be optimized for each transition | |
| Dwell Time | 100 ms |
Procedure:
-
Optimization of MS/MS Parameters: Infuse a solution of this compound reference standard into the mass spectrometer to determine the optimal precursor ion and product ions for the MRM transitions, as well as the optimal collision energies.
-
Preparation of Solutions: Prepare stock and calibration standards as described in the HPLC-UV protocol, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., ng/mL range). Sample preparation may require an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) for complex matrices.
-
Analysis: Follow the same analytical sequence as for the HPLC-UV method.
-
Data Processing: Use the quantifier transition for building the calibration curve and quantification. The qualifier transition is used for confirmation of identity based on the ion ratio.
Conclusion
The use of a highly purified and well-characterized this compound reference standard is not merely a recommendation but a regulatory necessity for the quality control of Moxonidine. The protocols and information provided in these application notes offer a robust framework for the accurate identification and quantification of this critical impurity. By integrating these methodologies into their analytical workflows, researchers and quality control professionals can ensure the development and release of safe and effective Moxonidine products, thereby safeguarding public health and maintaining compliance with global pharmaceutical standards.
References
-
(PDF) Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. (2015, November 25). Retrieved January 16, 2026, from [Link]
- He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B. A., & Shipley, L. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334–342.
-
This compound - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]
- Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23–34.
-
Moxonidine EP Impurity D / this compound. (n.d.). Retrieved January 16, 2026, from [Link]
- He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B. A., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(12), 1407–1416.
- US9040697B2 - Process for the production of moxonidine - Google Patents. (n.d.).
- EP2765131A1 - Process for the production of Moxonidine - Google Patents. (n.d.).
- Prichard, J. F. (2000). Moxonidine: a new and versatile antihypertensive. Journal of clinical hypertension (Greenwich, Conn.), 2(4 Suppl), 19–24.
- DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents. (n.d.).
- Fenton, C., Keating, G. M., & Lyseng-Williamson, K. A. (2006). Moxonidine: a review of its use in essential hypertension. Drugs, 66(4), 477–496.
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved January 16, 2026, from [Link]
- Ernsberger, P. (1999). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of cardiovascular pharmacology, 34 Suppl 1, S29-41.
-
Moxonidine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Quality Control During Drug Development | Technology Networks. (2022, December 8). Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved January 16, 2026, from [Link]
-
UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form | Request PDF. (2025, August 7). Retrieved January 16, 2026, from [Link]
Sources
- 1. DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxonidine | Imidazoline Receptor | TargetMol [targetmol.com]
- 7. 6-DesMethyl Moxonidine [chemicalbook.com]
Application Notes & Protocols: A Comprehensive Experimental Design for 6-O-Desmethyl Moxonidine Research
Introduction
Moxonidine is a second-generation, centrally-acting antihypertensive drug renowned for its high selectivity towards imidazoline I1 receptors within the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2] This selective agonism reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[1][3] Unlike older centrally-acting agents such as clonidine, moxonidine's significantly higher affinity for I1 receptors over α2-adrenergic receptors results in a more favorable side-effect profile, particularly concerning sedation and dry mouth.[4][5]
Following administration, moxonidine is metabolized in the body, with one of its identified metabolites being 6-O-Desmethyl Moxonidine.[6][7][8] The study of drug metabolites is a critical component of drug development, as mandated by regulatory bodies worldwide. It is essential to determine whether a metabolite is pharmacologically active, contributes to the parent drug's efficacy, possesses its own distinct therapeutic or toxicological properties, or is merely an inactive byproduct. Previous research into other moxonidine metabolites has shown that most are pharmacologically inactive.[9][10]
This guide provides a comprehensive experimental framework for the preclinical investigation of this compound. The core objective is to systematically characterize its bioanalytical profile, in vitro pharmacology, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) properties. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols that emphasize scientific causality and data integrity.
Section 1: Bioanalytical Method Development and Validation
Rationale: The cornerstone of any pharmacological investigation is the ability to accurately and reliably quantify the analyte of interest in complex biological matrices. A validated bioanalytical method is non-negotiable for generating trustworthy pharmacokinetic data and for correlating drug concentrations with observed effects. This section outlines the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adhering to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[11][12][13]
Protocol 1.1: LC-MS/MS Quantification of this compound in Rat Plasma
Objective: To develop a sensitive, selective, and robust method for quantifying this compound in plasma samples obtained from Spontaneously Hypertensive Rats (SHR).
Materials:
-
This compound reference standard
-
Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-d4
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control rat plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
-
UHPLC system with a heated electrospray ionization (HESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Standard and QC Preparation:
-
Prepare primary stock solutions of this compound and the IS in methanol (1 mg/mL).
-
Perform serial dilutions to create working solutions for the calibration curve (e.g., 1-1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High concentrations).
-
Spike control rat plasma with the working solutions to prepare calibration standards and QCs.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 96-well plate.
-
Add 150 µL of the IS working solution in acetonitrile (e.g., 10 ng/mL).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate for injection.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution.
-
Detect the analyte and IS using Multiple Reaction Monitoring (MRM) in positive ion mode. The MRM transitions must be optimized by infusing the pure compound to find the most stable and abundant precursor and product ions.
-
Data Presentation: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Conditions | ||
| Column | C18 Reversed-Phase (2.1x50mm, 1.8µm) | Provides excellent retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves ionization efficiency and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension, balancing speed and resolution. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| MS/MS Conditions | ||
| Ionization Mode | Positive ESI | The imidazoline structure is basic and readily forms positive ions. |
| MRM Transition (Analyte) | e.g., 228.1 -> 186.1 | Hypothetical values. Must be empirically determined. |
| MRM Transition (IS) | e.g., 232.1 -> 190.1 | Hypothetical values. Must be empirically determined. |
| Collision Energy (CE) | Optimized for each transition | Maximizes fragmentation to the specific product ion for sensitivity. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the chromatographic peak. |
Method Validation Protocol
The developed method must be fully validated according to regulatory guidelines.[11][14][15] This ensures the data is reliable for decision-making.
-
Selectivity & Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences co-elute with the analyte or IS.
-
Calibration Curve: Assess linearity over the desired concentration range (e.g., 1-1000 ng/mL) using a weighted (1/x²) linear regression. At least 75% of standards must be within ±15% of nominal (±20% for LLOQ).
-
Accuracy and Precision: Analyze QCs at four levels (LLOQ, Low, Mid, High) in replicate (n=6) across at least three separate runs. The mean accuracy should be within ±15% of nominal, and the coefficient of variation (CV) should not exceed 15%.
-
Matrix Effect: Evaluate the ion suppression or enhancement from different lots of plasma by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C).
Section 2: In Vitro Pharmacological Characterization
Rationale: To understand the potential pharmacological activity of this compound, its interaction with the primary targets of the parent drug must be quantified. This involves determining its binding affinity for imidazoline and adrenergic receptors and assessing its functional activity upon binding.
dot
Caption: Proposed signaling pathway for this compound at the I1 receptor.
Protocol 2.1: Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for imidazoline (I1, I2) and α2-adrenergic receptors.
Methodology: This protocol uses competitive binding, where the ability of the unlabeled test compound (this compound) to displace a specific high-affinity radioligand from its receptor is measured.
Procedure:
-
Membrane Preparation: Use commercially available cell membrane preparations expressing the human recombinant receptors of interest or prepare them from appropriate tissues (e.g., rat brainstem for I1 receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and increasing concentrations of this compound (or a reference compound like Moxonidine).
-
Incubation: Incubate the plates at a specified temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Data Presentation: Receptor Binding Assay Parameters
| Target Receptor | Radioligand | Tissue/Cell Source | Non-Specific Binding Control |
|---|---|---|---|
| Imidazoline I1 | [³H]-Clonidine | Rat Brainstem | 10 µM Efaroxan |
| Imidazoline I2 | [³H]-Idazoxan | Rat Kidney | 10 µM BU224 |
| α2A-Adrenergic | [³H]-MK912 | CHO cells expressing h-α2A | 10 µM Yohimbine |
| α2B-Adrenergic | [³H]-RX821002 | HEK293 cells expressing h-α2B | 10 µM Phentolamine |
Section 3: In Vivo Pharmacokinetic and Pharmacodynamic Studies
Rationale: In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism and to evaluate its physiological effect.[16][17] The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant animal model for studying essential hypertension and is an appropriate choice for evaluating the antihypertensive potential of this compound.[5][18][19]
Protocol 3.1: Pharmacokinetic (PK) Study in SHRs
Objective: To determine the key plasma PK parameters of this compound following intravenous (IV) and oral (PO) administration.
Experimental Design:
-
Animals: Male Spontaneously Hypertensive Rats (14-16 weeks old).
-
Housing: Controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Groups:
-
Group 1: IV administration (e.g., 1 mg/kg via tail vein).
-
Group 2: PO administration (e.g., 5 mg/kg via oral gavage).
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from a subset of animals at each time point (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into K2-EDTA tubes. Process to plasma and store at -80°C.
-
Analysis: Quantify plasma concentrations using the validated LC-MS/MS method (Protocol 1.1).
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and Bioavailability for PO dose).
Protocol 3.2: Pharmacodynamic (PD) Efficacy Study in SHRs
Objective: To assess the effect of this compound on mean arterial pressure (MAP) and heart rate (HR).
Experimental Design:
-
Animals: Male SHRs surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. This is the gold standard as it avoids handling stress that can confound BP measurements.
-
Acclimation: Allow animals to recover from surgery for at least one week and acclimate to the study environment.
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water), PO
-
Group 2: this compound (e.g., 3 mg/kg), PO
-
Group 3: this compound (e.g., 10 mg/kg), PO
-
Group 4: Moxonidine (positive control, e.g., 3 mg/kg), PO
-
-
Procedure:
-
Record baseline MAP and HR data for 24 hours prior to dosing.
-
Administer a single oral dose of the assigned treatment.
-
Continuously record MAP and HR for at least 24 hours post-dose.
-
-
Data Analysis: Calculate the change from baseline for MAP and HR for each animal. Plot the time course of the hemodynamic response and determine key PD parameters such as the maximum effect (Emax) and the time to maximum effect. Compare treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Section 4: Integrated Experimental Workflow
The successful characterization of a metabolite requires a logical and integrated progression of experiments. Data from each stage informs the design of the next, creating a comprehensive profile of the compound's properties.
dot
Caption: Integrated workflow for the preclinical evaluation of this compound.
Section 5: Data Interpretation and Next Steps
The ultimate goal is to synthesize the data from these distinct experimental phases into a cohesive pharmacological profile.
-
Correlate In Vitro and In Vivo Data: Does the in vitro binding affinity (Ki) translate to in vivo potency? A potent binder that shows no in vivo effect may have poor bioavailability or rapid clearance.
-
Exposure-Response Analysis: Are the plasma concentrations achieved in the PK study (AUC, Cmax) sufficient to engage the target receptor, based on the Ki values? A PK/PD model can be built to formally relate the concentration of the metabolite over time to the observed change in blood pressure.
-
Decision Making:
-
If Active: If this compound demonstrates significant binding affinity and produces a dose-dependent reduction in blood pressure at clinically relevant exposures, further investigation is warranted. This would include safety pharmacology studies and an assessment of its potential for drug-drug interactions (DDI).
-
If Inactive: If the metabolite shows negligible receptor binding and no significant effect on blood pressure even at high doses, it can likely be classified as pharmacologically inactive. This information is still crucial for a complete regulatory submission package for the parent drug, moxonidine.
-
This structured approach ensures a thorough and scientifically rigorous evaluation of this compound, providing clear, actionable data for drug development professionals.
References
-
He, H., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-342. [Link]
-
He, H., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Semantic Scholar. [Link]
-
He, H., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]
-
He, H., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 38-47. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
-
Weimann, H. J., & Rudolph, M. (1992). Clinical pharmacokinetics of moxonidine. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S37-S41. [Link]
-
Singh, M., et al. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Dr. Advaitha MV. (2018). Screening methods of anti hypertensive agents. SlideShare. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Afzal, S., et al. (2024). Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. Science Alert. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Ashok, C. (2023). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. SlideShare. [Link]
-
Afzal, S., et al. (2024). Evaluation of Various Experimental Models in Antihypertensive Drug Development. IMR Press. [Link]
-
AMSBIO. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
National Center for Advancing Translational Sciences. (2012). Early Drug Discovery and Development Guidelines. NCBI Bookshelf. [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
-
Wirth, K., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
-
Wirth, K., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Arzneimittelforschung, 52(1), 1-11. [Link]
-
Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. [Link]
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-83. [Link]
-
Wikipedia. (n.d.). Moxonidine. Wikipedia. [Link]
-
Serra, S., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. MDPI. [Link]
-
Dedania, Z., et al. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Publishing Group. [Link]
-
El-Habouz, A., et al. (2021). Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. Molecules, 26(11), 3173. [Link]
-
Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini Reviews in Medicinal Chemistry, 12(14), 1542-1555. [Link]
-
Synapse. (2024). What is the mechanism of Moxonidine? Patsnap Synapse. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Moxonidine? Dr.Oracle. [Link]
-
Prichard, B. N. (2000). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of Cardiovascular Pharmacology, 35(7 Suppl 4), S21-S26. [Link]
-
BioOrganics. (n.d.). Moxonidin : Metabolites. BioOrganics. [Link]
-
Armah, B. I., et al. (1998). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Annals of the New York Academy of Sciences, 858, 405-411. [Link]
Sources
- 1. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 2. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Moxonidine - Wikipedia [en.wikipedia.org]
- 5. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. BioOrganics [bioorganics.biz]
- 9. researchgate.net [researchgate.net]
- 10. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 17. ppd.com [ppd.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. scialert.net [scialert.net]
Application Note: A Multi-faceted Approach to the Purity Assessment of 6-O-Desmethyl Moxonidine
Introduction: The Imperative of Purity in Pharmaceutical Analysis
6-O-Desmethyl Moxonidine is a key metabolite of Moxonidine, an imidazoline receptor agonist used to treat hypertension.[1][2] As with any active pharmaceutical ingredient (API) or related substance, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from various sources, including the manufacturing process, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[3]
This application note provides a comprehensive framework for assessing the purity of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding our protocols in established regulatory standards and scientific principles. The strategy herein employs an orthogonal approach, combining the quantitative power of chromatography with the definitive structural elucidation capabilities of spectroscopy to build a robust and reliable purity profile.
Regulatory Framework: Understanding Impurity Thresholds
The International Council for Harmonisation (ICH) provides guidelines that are the bedrock of impurity management in pharmaceuticals.[4] Specifically, the ICH Q3A(R2) guideline for impurities in new drug substances dictates the thresholds for reporting, identifying, and qualifying impurities.[5][6] Understanding these thresholds is crucial as they define the necessary rigor of the analytical investigation.
Key Impurity Classifications (ICH Q3A):
-
Organic Impurities: Process-related (starting materials, by-products, intermediates) and drug-related (degradation products).[3]
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[6]
-
Residual Solvents: Volatile organic chemicals used in synthesis.[3]
The action required for an impurity is determined by the maximum daily dose of the drug and the concentration of the impurity found.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Rationale & Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in regulatory filings. Requires a validated analytical procedure for quantification.[5] |
| Identification | ≥ 0.10% or 1.0 mg TDI, whichever is lower | ≥ 0.05% | The level at which the structure of an impurity must be confirmed. This necessitates techniques like MS and NMR.[5][6] |
| Qualification | ≥ 0.15% or 1.0 mg TDI, whichever is lower | ≥ 0.05% | The level at which an impurity must be assessed for biological safety. Involves gathering and evaluating toxicological data.[6] |
| TDI: Total Daily Intake |
An Orthogonal Strategy for Purity Assessment
No single analytical technique can provide a complete picture of a substance's purity. Therefore, we advocate for an orthogonal approach, using multiple techniques with different separation and detection principles. This strategy minimizes the risk of co-eluting impurities or overlooking those that are not amenable to a single method.
Caption: Orthogonal workflow for purity assessment of this compound.
Primary Technique: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its high resolution, reproducibility, and quantitative accuracy.[7] A stability-indicating method is one that can separate the API from its degradation products and process-related impurities, ensuring that the assay is specific.
4.1 Causality Behind Method Design
-
Column Choice: A C18 (octadecylsilane) column is selected as it is a versatile reversed-phase column suitable for retaining and separating moderately polar compounds like this compound and its likely impurities.[8]
-
Mobile Phase: A combination of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization state of the analyte and impurities, leading to reproducible retention times. The organic modifier is adjusted to control the elution strength.[9][10]
-
Detector: A UV detector is chosen for its robustness and sensitivity. The detection wavelength is set near the absorbance maximum of this compound to achieve optimal sensitivity.[9]
4.2 Protocol: HPLC Purity Determination
This protocol is adapted from established methods for Moxonidine and is a robust starting point for this compound.[9][11]
A. Equipment & Materials
-
HPLC system with UV/PDA detector, autosampler, and column oven.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Ammonium acetate (reagent grade).
-
Purified water (18.2 MΩ·cm).
-
This compound Reference Standard.
B. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
C. Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sensitivity Solution (0.0025 mg/mL): Dilute the Standard Solution 1:200 with Diluent to a final concentration of 0.5% of the standard. This solution is used to verify the limit of quantification.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
D. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be verified. This protocol is self-validating through SST.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | ≥ 2.0 between main peak and closest impurity | Confirms that adjacent peaks are sufficiently separated. |
| %RSD of 5 replicate injections | ≤ 2.0% for peak area and retention time | Demonstrates system precision and reproducibility. |
E. Data Analysis Calculate the percentage of each impurity using the area normalization method, assuming the response factor of the impurities is the same as the API.
-
% Impurity = (Area_impurity / Total Area_all_peaks) x 100
For known impurities with available reference standards, a more accurate calculation using the external standard method should be performed.
Confirmatory & Identification Techniques
When an impurity exceeds the identification threshold (e.g., >0.10%), its identity must be determined.[5]
5.1 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS is the premier technique for obtaining molecular weight information of impurities as they elute from the HPLC column.[12] This data provides strong evidence for a proposed structure.
-
Protocol: The HPLC method described in Section 4.2 can be directly coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds like this compound.[10]
-
Analysis: The mass spectrometer will provide a mass-to-charge ratio (m/z) for the parent ion of the API and each impurity, which corresponds to their molecular weights.
-
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR is the definitive method for structural elucidation.[13][14] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure assignment.[15][16] For impurities present at significant levels, isolation followed by NMR analysis is required.
-
Quantitative NMR (qNMR): This technique can determine the purity of a sample without the need for a specific reference standard for the analyte.[17] It uses a certified internal standard to directly quantify the main component, providing an orthogonal value to the HPLC area percent method.[17]
-
Protocol (Identity):
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
The resulting spectrum should be consistent with the known structure of this compound. The chemical shifts, coupling patterns, and integrations of the signals confirm the identity and can reveal the presence of major impurities.
-
Complementary Purity Assessments
6.1 Headspace Gas Chromatography (GC) for Residual Solvents
-
Principle: GC is ideal for separating and quantifying volatile organic compounds, such as solvents used during synthesis (e.g., methanol, acetone, ethyl acetate).[7][18] Headspace injection is used to introduce only the volatile components into the GC system.
-
Protocol: A standard headspace GC method with a Flame Ionization Detector (FID) should be used as per USP <467> or ICH Q3C guidelines.
6.2 High-Performance Thin-Layer Chromatography (HPTLC)
-
Principle: HPTLC is a rapid and cost-effective planar chromatographic technique for screening multiple samples simultaneously.[19] It provides a visual profile of the sample and is excellent for detecting non-UV active impurities if a universal staining reagent is used.
-
Protocol (adapted from Moxonidine methods): [19][20]
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture such as Methanol:Toluene:Triethylamine (4:6:0.1, v/v/v).
-
Application: Apply standard and sample solutions as bands.
-
Detection: Visualize under UV light (254 nm) and/or with a suitable staining reagent.
-
Integrated Impurity Management Workflow
The following diagram illustrates the decision-making process when an impurity is detected, integrating the analytical techniques with ICH regulatory thresholds.
Caption: Decision workflow for impurity management based on ICH Q3A thresholds.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
He, M. M., et al. (2003). Identification, synthesis and pharmacological activity of moxonidine metabolites. Bioorganic & Medicinal Chemistry Letters, 13(12), 2089-2092. Retrieved from [Link]
-
He, M. M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-342. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
He, M. M., et al. (2003). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 31(3), 334-342. Retrieved from [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
He, M. M., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 52-61. Retrieved from [Link]
-
Cui, H., Sun, H., Wang, W., & Tian, S. (2003). HPLC Determination of Dissolution of Moxonidine Hydrochloride Tablets. Chinese Journal of Pharmaceutical Analysis, 23(4), 315-316. Retrieved from [Link]
-
British Pharmacopoeia. (2020). Moxonidine Tablets – BP 2020. Retrieved from [Link]
-
Filipic, S., Elek, M., Popović, M., Nikolic, K., & Agbaba, D. (2016). Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. Journal of Analytical Methods in Chemistry, 2016, 8104891. Retrieved from [Link]
-
He, M. M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition. Retrieved from [Link]
-
Baul, B., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Molecules, 28(12), 4668. Retrieved from [Link]
-
Puram, S. R., & Nithya, G. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 13(12), 5773-5776. Retrieved from [Link]
-
Milovanović, S., Otašević, B., Zečević, M., Živanović, L., & Protić, A. (2015). Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC, 28(6), 469-474. Retrieved from [Link]
-
Jain, D. K., et al. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Chromatography, 2(2), 1020. Retrieved from [Link]
-
International Journal of Current Research and Technology. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
NIOSH. (2016). NMAM METHOD 2514. Retrieved from [Link]
-
Milovanović, S., Otašević, B., Zečević, M., Živanović, L., & Protić, A. (2012). UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. Journal of Pharmaceutical and Biomedical Analysis, 59, 151-156. Retrieved from [Link]
-
Sahu, P. K., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 3-15. Retrieved from [Link]
-
Soubias, O., & Juba, A. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 15(11), 1381. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). IMPURITY PROFILING. Retrieved from [Link]
-
USV, Republic of Moldova. (n.d.). Application of the NMR spectroscopy in the structural analysis of clonidine. Retrieved from [Link]
-
Slideshare. (2014). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 97-107. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Vol. 14 No. 01 (2024). Retrieved from [Link]
-
International Journal of Pharmaceutics and Drug Analysis. (2015). RESEARCH ARTICLE DEVELOPMENT AND VALIDATION OF FIRST ORDER DERIVATIVE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF MOXONIDINE IN. Retrieved from [Link]
Sources
- 1. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Application of the NMR spectroscopy in the structural analysis of clonidine [repository.usmf.md]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Solubility Labyrinth of 6-O-Desmethyl Moxonidine: A Technical Guide
[PRETORIA, SA] – Researchers and drug development professionals encountering solubility challenges with the moxonidine metabolite, 6-O-Desmethyl Moxonidine, now have a dedicated resource. This technical support guide, structured as a comprehensive Q&A, offers in-depth, field-proven insights and troubleshooting protocols to overcome hurdles in the experimental handling of this compound.
Introduction: Understanding the Challenge
This compound is a primary metabolite and known impurity of the antihypertensive drug, Moxonidine.[1][2][3] Its characterization and analysis are crucial for pharmaceutical quality control and metabolic studies. However, researchers often face significant challenges in solubilizing this compound, a critical first step for a wide array of in vitro and in vivo experiments. This guide provides a systematic approach to understanding and overcoming these solubility issues, grounded in physicochemical principles.
Core Topic: Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is paramount. While experimental data is scarce, computational predictions offer valuable guidance.
Predicted Physicochemical Properties of this compound and Moxonidine
| Property | This compound (Predicted) | Moxonidine (Reference) | Data Source |
| Molecular Formula | C₈H₁₀ClN₅O | C₉H₁₂ClN₅O | [1][4] |
| Molecular Weight | 227.65 g/mol | 241.68 g/mol | [1][4] |
| logP | 1.10 | 1.17 | Chemicalize Prediction |
| pKa (most basic) | 7.39 | ~7.4 | Chemicalize Prediction |
| Intrinsic Solubility | -2.61 (logS) | -2.28 (logS) | Chemicalize Prediction |
| Aqueous Solubility | Poorly soluble | <1 mg/mL | SwissADME Prediction,[4] |
Note: Predicted values were obtained using Chemicalize and SwissADME, widely used cheminformatics tools.
The replacement of the 6-methoxy group in Moxonidine with a hydroxyl group in its desmethyl metabolite leads to a slight decrease in predicted lipophilicity (logP) and a modest change in intrinsic solubility. The primary driver of its pH-dependent solubility is the basicity of the imidazoline ring, reflected in the predicted pKa of approximately 7.39.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
Answer: this compound is predicted to be a weak base with poor intrinsic aqueous solubility. At a physiological pH of 7.4, which is very close to its predicted pKa of 7.39, the compound exists as a mixture of its ionized (protonated) and non-ionized (neutral) forms. The neutral form is generally less soluble in aqueous media. Therefore, in standard phosphate-buffered saline (PBS) at pH 7.4, you are likely to encounter solubility limitations.
Q2: How can I improve the aqueous solubility of this compound?
Answer: The most direct approach is to adjust the pH of your solvent. Since this compound is a weak base, decreasing the pH below its pKa will favor the formation of the more soluble, protonated species.
Troubleshooting Workflow: pH Adjustment
Caption: Shake-flask method for solubility measurement.
Step-by-Step Protocol for Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a known volume of your chosen solvent system in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid by centrifugation at high speed or by filtration through a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding its physicochemical properties, particularly its pKa, researchers can strategically employ techniques such as pH adjustment, co-solvents, or excipients to achieve the desired concentrations for their experiments. This guide serves as a foundational resource to empower scientists and accelerate research and development involving this important moxonidine metabolite.
References
-
Allmpus. (n.d.). Moxonidine EP Impurity D / this compound. Retrieved from [Link]
-
PubChem. (n.d.). Moxonidine. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
SwissADME. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-O-Desmethyl Moxonidine
Welcome to the technical support center for the synthesis of 6-O-Desmethyl Moxonidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Overview of the Synthesis: The Demethylation Challenge
The synthesis of this compound from its parent compound, Moxonidine, involves the cleavage of a sterically hindered aryl methyl ether. This O-demethylation is a critical step and often presents challenges that can impact yield and purity. The most common and effective reagent for this transformation is Boron Tribromide (BBr₃), a strong Lewis acid.[1]
The reaction proceeds through the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom of BBr₃. This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion on the methyl group, leading to the formation of the desired phenol and bromomethane.[2]
Caption: General workflow for the BBr₃-mediated demethylation of Moxonidine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Low or No Product Formation
Question: I am not observing any significant formation of the demethylated product. What could be the issue?
Answer:
Several factors can contribute to a stalled or low-yielding reaction. Let's break down the possibilities:
-
Reagent Inactivity: Boron tribromide is highly reactive and susceptible to deactivation by moisture.[3] Ensure that your BBr₃ solution is fresh and has been handled under strictly anhydrous conditions. The use of a recently purchased, sealed bottle of BBr₃ in a suitable solvent like dichloromethane (DCM) is recommended.[1]
-
Insufficient Reagent: While the stoichiometry is theoretically 1:1 for the ether cleavage, an excess of BBr₃ is often required to drive the reaction to completion, especially if there are other Lewis basic sites in the molecule, such as the nitrogens in the pyrimidine and imidazoline rings of Moxonidine. A 2-3 fold excess of BBr₃ per methoxy group is a good starting point.[4]
-
Reaction Temperature: The demethylation reaction is typically initiated at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and is then allowed to slowly warm to room temperature.[1] If the reaction is kept at a low temperature for too long, it may not have sufficient energy to proceed. Conversely, starting at a high temperature can lead to degradation.
-
Reaction Time: These reactions can be slow. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Overnight stirring is common for these types of reactions.[3]
Troubleshooting Workflow:
Caption: Stepwise troubleshooting for low product yield.
Formation of Multiple Unidentified Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are these byproducts?
Answer:
The formation of multiple byproducts is a common issue, often stemming from the high reactivity of BBr₃ and the complex nature of the Moxonidine molecule.
-
Side Reactions with BBr₃: In some cases, BBr₃ can mediate intramolecular cyclization reactions, especially in molecules with suitably positioned functional groups.[5] While less likely with the Moxonidine scaffold, it's a possibility to consider if you observe unexpected products with different retention factors.
-
Degradation during Workup: The quenching of BBr₃ is highly exothermic and can lead to degradation if not performed carefully.[1] The workup should be done at low temperatures (e.g., by slowly adding the reaction mixture to ice-water or a cold saturated sodium bicarbonate solution).[4]
-
Hydrolysis of the Imidazoline Ring: The imidazoline ring in Moxonidine can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures during workup or purification.[6] This would lead to the formation of an N-(2-aminoethyl)urea derivative.
-
Incomplete Demethylation: If the reaction is not complete, you will have a mixture of the starting material and the product, which can complicate purification.
Strategies to Minimize Byproducts:
| Strategy | Rationale |
| Controlled Quenching | Add the reaction mixture dropwise to a vigorously stirred, cold (0 °C) quenching solution (e.g., ice-water or saturated NaHCO₃). |
| Inert Atmosphere | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent moisture from entering and causing side reactions. |
| Careful pH Adjustment | During workup, adjust the pH carefully to avoid strongly acidic or basic conditions that could promote hydrolysis of the imidazoline ring. |
| TLC/HPLC Monitoring | Regularly monitor the reaction to ensure it goes to completion, avoiding a mixture of starting material and product. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different demethylating agent besides BBr₃?
A1: Yes, other reagents can be used for O-demethylation, but they come with their own set of challenges.
-
Aluminum Trichloride (AlCl₃): Often used in combination with a soft nucleophile like ethanethiol or dimethyl sulfide. It is a strong Lewis acid but generally less reactive than BBr₃.[1]
-
Hydrobromic Acid (HBr): This is a classic reagent for ether cleavage but typically requires harsh conditions (high temperatures), which may not be suitable for the Moxonidine scaffold and could lead to degradation.
-
Lithium Tri-sec-butylborohydride (L-Selectride®): This has been shown to be effective for the O-demethylation of some opioid compounds and is less toxic than BBr₃.[7]
The choice of reagent will depend on the specific requirements of your synthesis and the functional group tolerance of your molecule.
Q2: My final product is a sticky solid and difficult to handle. How can I improve its crystallinity?
A2: Sticky or amorphous solids are common when impurities are present.
-
Purification: Ensure your product is of high purity. Column chromatography on silica gel is a standard method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol is a good starting point.
-
Recrystallization: Once a reasonable purity is achieved, recrystallization from a suitable solvent system can yield a crystalline solid. Experiment with different solvents such as methanol, ethanol, acetonitrile, or mixtures with water.
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the purified product with the corresponding acid. Salts often have better crystallinity.
Q3: How do I effectively monitor the reaction progress?
A3:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material (Moxonidine) and the appearance of the product (this compound). A suitable mobile phase could be a mixture of a polar and a non-polar solvent, for example, 9:1 DCM:MeOH. The product, being a phenol, should have a lower Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) is a good starting point.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to not only monitor the reaction but also to identify the masses of the product and any byproducts, which can aid in troubleshooting.
Experimental Protocol: O-Demethylation of Moxonidine with BBr₃
This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
Moxonidine
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (1M solution in DCM)
-
Methanol (for quenching)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve Moxonidine (1 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of BBr₃: Slowly add BBr₃ (1M solution in DCM, 2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add methanol to quench the excess BBr₃.
-
Workup: Add saturated sodium bicarbonate solution to neutralize the reaction mixture. Transfer the mixture to a separatory funnel and extract with DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.
References
-
O-Demethylation. (2024). Chem-Station Int. Ed.[Link]
- Hudlicky, T., & Kappe, C. O. (2010). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. In The Alkaloids: Chemistry and Biology (Vol. 68, pp. 109-140). Academic Press.
- U.S. Patent No. 6,291,675 B1. (2001).
- Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European journal of medicinal chemistry, 37(1), 23–34.
- Metabolism and disposition of the antihypertensive agent moxonidine in humans. (2002). Drug Metabolism and Disposition, 30(2), 115-125.
- MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N). Probes & Drugs.
-
3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. [Link]
- An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. (2007). Tetrahedron Letters, 48(46), 8193-8196.
- Demethylation of 14-hydroxy substituted alkaloid deriv
- Process for the production of Moxonidine. (2014). EP2765131A1.
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). The Journal of organic chemistry, 80(22), 11483–11489.
-
Identification, synthesis and pharmacological activity of moxonidine metabolites. (2002). PubMed. [Link]
- Chemical structure of moxonidine.
-
Moxonidine. PubChem. [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. (2007). PubMed Central. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
- Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (2021). Corrosion Science, 191, 109748.
- Targeting the sympathetic nervous system with the selective imidazoline receptor agonist moxonidine for the management of hypertension: an international position statement. (2023). Journal of Hypertension, 41(10), 1546-1557.
- Dimethylation with BBr3?
- Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. (2024). Molecules, 29(13), 3097.
- UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. Semantic Scholar.
- Amino Acid Derived Heterocycles: Lewis Acid Catalyzed and Radical Cyclizations from Peptide Acetals. (2000). The Journal of Organic Chemistry, 65(22), 7432-7444.
- Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. (2015).
- Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (1998). Russian Chemical Bulletin, 47(10), 1993-1996.
- What demethylating reagent do you suggest?
- Methods of O-demethyl
- Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. (2021). Chemical Science, 12(15), 5486-5492.
- Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(2), 1024.
- Method for the preparation of imidazoles. (1990). EP0378910A1.
- Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (2021).
- Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. (2006). DiVA portal.
- Stability Indicating HPTLC Method for Determination of Moxonidine in Pharmaceutical Preparations. (2013).
- Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (2011). Journal of Food and Drug Analysis, 19(2), 174-182.
- The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. (2018).
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Moxonidine & Metabolite Separation: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for HPLC Analysis of Moxonidine and Its Metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the HPLC separation of moxonidine and its related compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Peak Shape - Tailing Peaks for Moxonidine
Q: My moxonidine peak is exhibiting significant tailing. What is the cause and how can I resolve this?
A: Peak tailing for basic compounds like moxonidine is a frequent challenge in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the positively charged amine groups on moxonidine and negatively charged residual silanol groups on the surface of silica-based stationary phases.[2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Here’s a systematic approach to address this issue:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the stationary phase is pH-dependent.
-
Expert Insight: Operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their negative charge and thus reducing the unwanted ionic interactions with the protonated moxonidine.[1] Conversely, at a high pH (above 7), moxonidine will be less protonated, which can also improve peak shape, but ensure your column is stable at high pH.[3]
-
Protocol: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or formate) and adjust the pH using an acid like phosphoric acid or formic acid. Always ensure the buffer is present in both the aqueous and organic mobile phase components for consistent results during gradient elution.[2]
-
-
Use of Mobile Phase Additives:
-
Expert Insight: Small amounts of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from moxonidine. However, this approach is becoming less common with the advent of modern column technologies.[1]
-
-
Column Selection:
-
Expert Insight: Not all C18 columns are the same. For basic compounds, consider using a column with high-purity silica and effective end-capping. End-capping is a process that covers many of the residual silanol groups.[4] Alternatively, columns with polar-embedded phases or those specifically designed for high pH stability can provide excellent peak shapes for basic analytes.[1][5]
-
Issue 2: Inadequate Retention of Moxonidine and Its Polar Metabolites
Q: I am struggling to achieve sufficient retention for moxonidine and its even more polar metabolites on my C18 column. They are eluting at or near the void volume. What are my options?
A: This is a classic challenge when analyzing polar compounds using traditional reversed-phase chromatography.[6] The nonpolar C18 stationary phase has limited interaction with highly polar analytes.
Here are several strategies to enhance retention:
-
Highly Aqueous Mobile Phases & "AQ" Type Columns:
-
Expert Insight: Increasing the aqueous portion of your mobile phase (e.g., >95% water) can increase retention. However, standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a dramatic loss of retention. To counter this, use "aqueous stable" or "AQ" type C18 columns, which are designed to prevent this phenomenon.[5]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Expert Insight: HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). A water-rich eluent is used to elute the analytes. A published HILIC method for moxonidine and its impurities uses a silica column with an acetonitrile and ammonium formate buffer mobile phase.[7][8]
-
Protocol:
-
-
Mixed-Mode Chromatography:
-
Expert Insight: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms. This can be particularly effective for separating a mixture of compounds with varying polarities and charge states, such as a parent drug and its metabolites.
-
Issue 3: Poor Resolution Between Moxonidine and Its Metabolites
Q: I can retain moxonidine and its metabolites, but they are co-eluting or have very poor resolution. How can I improve the separation?
A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. Selectivity is the ability to differentiate between two analytes.
Here’s how to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Expert Insight: Changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity due to different solvent properties.[9] Fine-tuning the mobile phase pH can also be impactful, as it can change the ionization state and, therefore, the retention of moxonidine and its metabolites differently.[10]
-
-
Adjust the Gradient Profile:
-
Expert Insight: If you are using a gradient, making it shallower (i.e., increasing the run time and slowing the rate of organic solvent increase) will often improve the resolution of closely eluting peaks.
-
-
Column Chemistry and Dimensions:
-
Expert Insight: Switching to a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can provide alternative selectivity.[11] Increasing the column length or decreasing the particle size of the stationary phase will increase the column's efficiency, leading to sharper peaks and better resolution.[12][13]
-
Systematic Troubleshooting Workflow
For a logical approach to diagnosing and resolving HPLC separation issues, refer to the following workflow diagram.
Caption: A flowchart for systematic HPLC troubleshooting.
Data & Method Summaries
The following tables provide starting points for method development based on published literature.
Table 1: Reported HPLC Methods for Moxonidine Analysis
| Parameter | Method 1 (Reversed-Phase)[14] | Method 2 (HILIC)[7][8] | Method 3 (Reversed-Phase)[15] |
| Column | Qualisil BDS C18 (25cm x 4.6mm, 5µm) | Zorbax RX-SIL (250mm x 4.6mm, 5µm) | Hypurity C8 (100 x 4.6 mm) |
| Mobile Phase | Buffer: Acetonitrile (864:136 v/v) | Acetonitrile: 40mM Ammonium Formate (pH 2.8) (80:20 v/v) | Acetonitrile: 10mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not Specified |
| Detection | 230 nm | 255 nm | MS/MS |
| Analyte(s) | Moxonidine | Moxonidine & Impurities | Moxonidine in Plasma |
Table 2: Known Metabolites of Moxonidine
| Metabolite Name | Metabolic Process | Reference |
| Dehydrogenated Moxonidine | Oxidation | [16][17] |
| Hydroxymethyl Moxonidine | Oxidation | [16] |
| Hydroxy Moxonidine | Oxidation | [16] |
| Dihydroxy Moxonidine | Oxidation | [16] |
| Cysteine Conjugate | Phase II Metabolism | [16] |
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. Restek Corporation. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters Corporation. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech, Inc. [Link]
-
Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. PubMed. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies. [Link]
-
Metabolism and disposition of the antihypertensive agent moxonidine in humans. PubMed. [Link]
-
Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. ResearchGate. [Link]
-
Assay of moxonidine and its impurities. ResearchGate. [Link]
-
A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology. [Link]
-
UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Stability Indicating HPTLC Method for Determination of Moxonidine in Pharmaceutical Preparations. ResearchGate. [Link]
-
Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. [Link]
-
A research of developmental analysis of hplc method in moxonidine hydrochloride. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
HPLC Determination of Content and Content Uniformity of Moxonidine Hydrochloride Tablets. Ingenta Connect. [Link]
-
DEVELOPMENT AND VALIDATION OF FIRST ORDER DERIVATIVE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF MOXONIDINE IN. International Journal of Pharmaceutics and Drug Analysis. [Link]
-
HPLC problems with very polar molecules. Axion Labs. [Link]
-
Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]
-
RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF MOXONIDINE AND HYDROCHLOROTHIAZIDE IN BULK DRUG AND TABLET FORMULATION. Semantic Scholar. [Link]
-
Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined. Austin Publishing Group. [Link]
-
Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]
-
Development and validation of a new simple, sensitive and validated RP-HPLC method for the estimation of moxonidine in bulk form and marketed formulation. International Journal of Pharmacy and Analytical Research. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide. [Link]
-
International Journal of Pharmacy and Analytical Research (IJPAR). International Journal of Pharmacy and Analytical Research. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent Technologies. [Link]
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. PubMed. [Link]
-
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. MDPI. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. National Center for Biotechnology Information. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. wjpps.com [wjpps.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing mass spectrometry parameters for 6-O-Desmethyl Moxonidine
Technical Support Center: 6-O-Desmethyl Moxonidine
A Senior Application Scientist's Guide to Mass Spectrometry Optimization & Troubleshooting
Welcome to the technical support guide for the analysis of this compound. As a key metabolite of the antihypertensive drug Moxonidine, its accurate quantification is critical in pharmacokinetic and drug metabolism studies.[1][2] This document provides field-proven insights and systematic protocols to help you optimize your mass spectrometry parameters and troubleshoot common issues encountered during method development.
The core principle of robust method development is understanding the "why" behind each parameter. We will explore the causality of instrument settings to build a self-validating analytical method grounded in scientific first principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions when setting up an LC-MS/MS method for this compound.
Q1: What is the expected precursor ion (m/z) for this compound?
A1: First, we determine the compound's molecular formula and calculate its theoretical monoisotopic mass.
-
Moxonidine Formula: C₉H₁₂ClN₅O[3]
-
This compound Formula: C₈H₁₀ClN₅O[4]
-
Monoisotopic Mass: 227.0574 Da
-
Ionization: Like its parent compound, this compound contains basic nitrogen atoms on the imidazoline and pyrimidine rings, making it highly amenable to positive mode electrospray ionization (ESI+).[5][6]
-
Expected Precursor Ion: We expect to see the protonated molecule, [M+H]⁺ , at m/z 228.0647 .
It is also prudent to check for common adducts, such as sodium ([M+Na]⁺ at m/z 250.0466) or potassium ([M+K]⁺ at m/z 266.0206), especially if salts are present in the mobile phase, though protonation is expected to be dominant.[7]
Q2: Which ionization mode, positive or negative, is optimal?
A2: Positive ion mode (ESI+) is strongly recommended. The structure possesses multiple basic nitrogen sites that readily accept a proton, leading to a stable and abundant precursor ion.[8] Sensitivity in negative ion mode is expected to be significantly lower. Published methods for the parent drug, Moxonidine, exclusively use positive ionization for this reason.[5][9]
Q3: What are the expected product ions for MS/MS fragmentation?
A3: The parent drug, Moxonidine (precursor m/z 242.2), is known to fragment into key product ions at m/z 206.1 and 199.05.[5][9] These correspond to losses related to the pyrimidine ring. We can predict analogous fragmentation for this compound (precursor m/z 228.1):
-
Loss of the Imidazoline Moiety: A common fragmentation pathway for related compounds involves cleavage at the amine bridge.
-
Ring Cleavage: Fragmentation of the pyrimidine or imidazoline rings can produce stable, charged fragments.
Based on this, you should perform a Product Ion Scan (PIS) experiment to identify the most intense and stable product ions. Likely candidates will be in the m/z 50-210 range. This empirical step is crucial and supersedes any purely theoretical prediction.
Q4: What are good starting parameters for a generic triple quadrupole mass spectrometer?
A4: Use the following as a baseline for your initial infusion experiment. These settings are derived from typical values for small polar molecules.[10][11]
| Parameter | Suggested Starting Value | Rationale |
| Ionization Mode | ESI Positive | Maximizes sensitivity for this basic compound. |
| Capillary Voltage | 3.5 - 4.5 kV | A higher voltage is often needed for aqueous mobile phases to ensure efficient droplet charging.[7] |
| **Nebulizer Gas (N₂) ** | 40 - 50 psi | Assists in creating a fine spray for efficient desolvation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temperature | 300 - 350 °C | Provides thermal energy for desolvation; must be balanced to avoid thermal degradation. |
| Scan Type (Tuning) | Full Scan (Q1) / Product Ion Scan (MS/MS) | Initially used to find the precursor and then to identify optimal product ions. |
| Collision Gas (Argon) | 1.5 - 2.5 mTorr | Sufficient for single-collision-induced dissociation. |
| Collision Energy (CE) | 10 - 40 eV (Ramp) | A ramped CE in a product ion scan will reveal fragments across a range of energies. |
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Issue 1: No or Low Signal Intensity
A weak or absent signal is a frequent problem during initial setup. Follow this workflow to diagnose the cause.[10][12]
Workflow for Diagnosing Low Signal
Caption: Troubleshooting workflow for low MS signal.
Expert Insights:
-
Causality of Solvent Choice: The solvent directly impacts ESI efficiency. A 50:50 mixture of acetonitrile/water with 0.1% formic acid is a gold standard starting point. The organic solvent aids in desolvation, while the acid ensures the analyte is protonated in solution before it even reaches the ESI probe, maximizing the pool of ionizable molecules.[13]
-
Trustworthiness through System Suitability: Before questioning your analyte, always validate the system. A quick infusion of a well-behaved standard like reserpine confirms that the instrument is fundamentally capable of producing a signal.[10] This step prevents wasted time troubleshooting a perfectly good sample on a malfunctioning instrument.
Issue 2: Unstable Signal or High Background Noise
An erratic signal or high baseline noise can severely impact limit of detection (LOD) and quantification (LOQ).
Q: My signal intensity is fluctuating wildly. What are the likely causes?
A: An unstable signal often points to an unstable ESI spray.
-
Visual Inspection: If your source design allows, visually inspect the spray. It should appear as a fine, consistent mist. Large, sputtering droplets indicate a problem.
-
Nebulizer Gas Flow: An incorrect nebulizing gas flow is a common culprit. Too low, and you won't form a stable spray. Too high, and you might extinguish the spray. Adjust this parameter while monitoring the signal.[7]
-
Blocked Capillary: Partial blockages in the sample line or ESI needle can cause pressure fluctuations and an unstable spray. Flush the lines or perform needle maintenance as per the manufacturer's guide.
Q: My baseline is very high and noisy. How can I improve my signal-to-noise ratio?
A: High background noise often originates from solvent contamination or suboptimal electronic settings.
-
Solvent Purity: Ensure you are using LC-MS grade solvents and fresh additives (e.g., formic acid). Contaminants like salts or polymers (e.g., polyethylene glycol - PEG) are notorious for causing high background.
-
Source Contamination: A dirty ion source can be a major source of noise. Follow your manufacturer's protocol for cleaning the source components (e.g., sampling cone, skimmer).[12]
-
Electronic Noise: Check detector settings. Excessively high detector gain can amplify noise without significantly improving the analyte signal. Perform a detector check or calibration as recommended by the vendor.[10]
Issue 3: Poor Fragmentation or Incorrect Product Ions
This issue arises during the MS/MS optimization phase when you cannot generate stable, intense product ions from your m/z 228.1 precursor.
Q: I've isolated my precursor ion, but I see very few or no product ions when I apply collision energy. What should I do?
A: This indicates that the energy being transferred during collision-induced dissociation (CID) is either insufficient or that the precursor ion is exceptionally stable.
-
Increase Collision Energy (CE): The most direct solution is to increase the CE. For a product ion scan, ensure your ramp covers a wide enough range (e.g., 10 to 60 eV).
-
Optimize Collision Gas Pressure: If your instrument allows, slightly increasing the collision gas pressure can increase the number of collisions, promoting more efficient fragmentation.
-
Check for In-Source Fragmentation: If the precursor ion is fragmenting before it reaches the collision cell, there won't be much left to fragment in MS/MS. See the next section for how to diagnose this.[14]
Q: The product ions I see don't make structural sense or are very low mass. Why?
A: This could mean you are fragmenting the wrong precursor or the molecule is "shattering" into many small, non-specific fragments.
-
Verify Precursor Isolation: Ensure your isolation window in Q1 is not too wide (typically 0.7-1.0 amu). A wide window could allow isobaric interferences (other molecules with the same nominal mass) into the collision cell.
-
Reduce Collision Energy: If you see only very small fragments, the CE may be too high, causing the molecule to shatter. Reduce the CE to favor the formation of larger, more structurally informative fragments.
-
Consider an Adduct: Are you sure you're isolating the [M+H]⁺? You might be isolating an [M+Na]⁺ or another adduct. Adducts often fragment differently, sometimes just losing the adduct ion and returning to the protonated molecule. Check your full scan spectrum carefully.[7]
Experimental Protocols & Workflows
Protocol 1: Initial Compound Tuning via Direct Infusion
This protocol is the foundational experiment to determine the optimal MS and MS/MS parameters for this compound.
Objective: To identify the correct precursor ion, optimal product ions, and the ideal collision energy for Multiple Reaction Monitoring (MRM).
Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Calibrated infusion pump and PEEK tubing
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare Analyte Solution: Create a ~500 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set Up Infusion: Infuse the solution directly into the MS source at a stable flow rate (e.g., 5-10 µL/min).
-
Q1 Full Scan:
-
Set the MS to ESI positive mode.
-
Acquire data in a Q1 full scan mode over a mass range of m/z 100-300.
-
Optimize source parameters (Capillary Voltage, Gas Flows, Temperature) to maximize the signal intensity of the target ion at m/z 228.1 . Record these optimal values.
-
-
Product Ion Scan (PIS):
-
Create a new experiment. Set Q1 to isolate the precursor ion at m/z 228.1.
-
Set Q3 to scan over a mass range (e.g., m/z 50-230) to detect all fragment ions.
-
Apply a ramp of Collision Energy (CE), for example, from 10 to 50 eV. This allows you to see which fragments are formed at different energy levels.
-
-
Identify Product Ions:
-
Examine the resulting product ion spectrum. Identify the 2-3 most intense and stable (ideally > m/z 70) product ions.
-
-
Collision Energy Optimization:
-
For each of the top product ions identified, create a new experiment where you isolate the precursor (m/z 228.1) and monitor the specific product ion (e.g., Product Ion A).
-
Manually ramp the CE in discrete steps (e.g., 2 eV increments) and plot the intensity of the product ion versus CE.
-
The peak of this curve represents the optimal CE for that specific transition.
-
-
Finalize MRM Transitions: Record the precursor ion, the selected product ions, and their corresponding optimal CE values. These will form the basis of your quantitative LC-MS/MS method.
Systematic Optimization Workflow
Caption: Workflow for MS/MS parameter optimization.
References
-
He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug metabolism and disposition: the biological fate of chemicals, 31(3), 334–342. [Link]
-
He, M., Abraham, T. L., Lindsay, T. J., Chay, S. H., Czeskis, B., & Shipley, L. A. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug metabolism and disposition: the biological fate of chemicals, 28(12), 1407–1416. [Link]
-
Marion, A., Stoz, F., Grellet, J., & Martin, C. (2000). Identification, synthesis and pharmacological activity of moxonidine metabolites. Journal of pharmacy and pharmacology, 52(9), 1109–1116. [Link]
-
Puram, S. R., & Nithya, G. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 13(11), 5621-5626. [Link]
-
A LC-MS/MS Quantification of Moxonidine in Plasma. (2021). Journal of Chemical Health Risks. [Link]
-
Pistos, C., Xiang, F., & Pissavini, M. (2005). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 39(3-4), 682–687. [Link]
-
Klánová, K., & Vytlacilová, J. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Journal of separation science, 31(3), 434-452. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
C&EN BrandLab. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Chemical & Engineering News. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Reis, A., et al. (2017). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 89(17), 9334-9342. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Van Hout, F., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 363-388. [Link]
-
PubChem. (n.d.). Moxonidine. [Link]
-
DigitalCommons@URI. (2018). Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. [Link]
Sources
- 1. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jchr.org [jchr.org]
- 6. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. poseidon-scientific.com [poseidon-scientific.com]
- 9. rjptonline.org [rjptonline.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. gentechscientific.com [gentechscientific.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 6-O-Desmethyl Moxonidine in solution
Technical Support Center: 6-O-Desmethyl Moxonidine
A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow-brown color. What is happening?
This discoloration is a common indicator of degradation. This compound possesses a phenolic hydroxyl group, which is highly susceptible to oxidation[1][2]. This process often involves the formation of quinone-type structures, which can further polymerize to create complex, colored molecules. This oxidation is not just a cosmetic issue; it signifies a loss of the parent compound, which can severely compromise the accuracy of your experimental results by leading to an underestimation of its concentration and the formation of interfering byproducts[1].
Q2: What are the primary factors that accelerate the degradation of this compound in solution?
Based on the chemistry of phenolic compounds, several factors can accelerate the degradation of this compound. These include:
-
High pH (alkaline conditions): Phenolic compounds are generally more stable in acidic conditions (pH < 7)[1]. Alkaline environments can facilitate deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation.
-
Dissolved Oxygen: The presence of oxygen in your solvent is a key driver of oxidation[1].
-
Exposure to Light: UV and even ambient light can provide the energy to initiate oxidative reactions[3][4][5].
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation pathways[3][6].
-
Presence of Metal Ions: Trace metal ions (e.g., iron, copper) in your solvents or on your labware can act as catalysts for oxidation[1][3].
Q3: I need to prepare a stock solution for long-term storage. What is the best approach?
For long-term stability, it is crucial to minimize exposure to the degradation factors mentioned above. The recommended approach involves preparing the stock solution in a deoxygenated, slightly acidic solvent, protecting it from light, and storing it at low temperatures. It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles and reintroduction of oxygen into the main stock. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with your this compound solutions.
Issue 1: Rapid Discoloration of the Solution
If you observe a rapid color change immediately upon dissolving the compound, it points to a highly reactive environment.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High pH of Solvent | Measure the pH of your solvent. If it is neutral or alkaline, switch to a slightly acidic buffer (e.g., pH 3-5). | Phenolic compounds are more stable at a lower pH, which keeps the hydroxyl group protonated and less prone to oxidation[1][7]. |
| Dissolved Oxygen | Your solvent is likely saturated with dissolved oxygen. | Oxygen is a primary reactant in the oxidation of phenols[1][3]. |
| Contaminated Glassware | Use glassware that has been thoroughly cleaned and rinsed with high-purity water. Consider an acid wash followed by a final rinse with purified water. | Trace metal ions on the surface of glassware can catalyze oxidative degradation[3]. |
Issue 2: Degradation Observed Over Time (e.g., in an Autosampler)
If your initial solution is clear but shows degradation peaks in your chromatogram after several hours, consider the following:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Light Exposure | Use amber vials or cover your autosampler tray to protect the solutions from light. | Light, particularly UV, provides the activation energy for photo-oxidation[4][5]. |
| Temperature Effects | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). | Lowering the temperature slows down the rate of all chemical reactions, including degradation[5][6]. |
| Oxygen Ingress | Ensure your vial caps have a secure seal. For extended runs, consider using vials with minimal headspace. | Even sealed vials can allow for some gas exchange over time. |
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the steps to prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade Methanol or Acetonitrile)
-
0.1 M Hydrochloric Acid (HCl) or Formic Acid
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
Sonicator
Procedure:
-
Solvent Preparation (Deoxygenation):
-
Take a suitable volume of your chosen organic solvent.
-
Bubble nitrogen or argon gas through the solvent for 15-30 minutes to remove dissolved oxygen[1].
-
Immediately cap the solvent container.
-
-
Acidification:
-
To the deoxygenated solvent, add a small amount of acid to achieve a slightly acidic pH. For example, for a 10 mL final volume, adding 10-20 µL of 0.1 M HCl is a good starting point. This step is critical as phenolic compounds are more stable in acidic conditions[1].
-
-
Dissolution:
-
Accurately weigh the required amount of this compound and place it in an amber vial.
-
Add the prepared acidified, deoxygenated solvent to the vial.
-
Briefly sonicate if necessary to ensure complete dissolution.
-
-
Inert Atmosphere and Storage:
-
Before capping the vial, flush the headspace with nitrogen or argon gas for 30-60 seconds to displace any air[1].
-
Tightly seal the vial.
-
For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials, repeating the headspace flush for each aliquot.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Basic Stability Assessment
This experiment will help you determine the stability of this compound under your specific laboratory conditions.
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in your typical experimental solvent at a known concentration (e.g., 1 mg/mL).
-
Divide this solution into four sets of vials:
-
Set A: Clear vials, room temperature, ambient light.
-
Set B: Amber vials, room temperature.
-
Set C: Clear vials, 4°C, ambient light.
-
Set D: Amber vials, 4°C (Control).
-
-
-
Time-Point Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Compare the degradation rates between the different sets to understand the impact of light and temperature.
-
Visualizing the Degradation Pathway
The primary degradation pathway for this compound is oxidation of its phenolic group.
Caption: Simplified oxidative degradation pathway of a phenolic compound.
References
-
Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. Multidisciplinary Digital Publishing Institute. [Link]
-
Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere - ResearchGate. ResearchGate. [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder - ResearchGate. ResearchGate. [Link]
-
Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed. National Center for Biotechnology Information. [Link]
-
Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. Hindawi. [Link]
-
Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Phenol - Wikipedia. Wikipedia. [Link]
-
A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of 6-O-Desmethyl Moxonidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the bioanalysis of 6-O-Desmethyl Moxonidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in quantitative LC-MS/MS analysis. As the primary metabolite of Moxonidine, accurate quantification of this compound is critical for pharmacokinetic and toxicokinetic studies. However, its analysis is often complicated by matrix effects, which can significantly compromise data quality.[1][2][3]
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in established scientific principles and regulatory expectations.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during method development and sample analysis. We explain the causality behind these problems and provide step-by-step protocols to diagnose and resolve them.
Question 1: My signal for this compound is low and inconsistent, especially at the LLOQ. Is this a matrix effect?
Answer: Yes, this is a classic symptom of ion suppression , a common type of matrix effect.[3][4] In electrospray ionization (ESI), co-eluting endogenous components from the biological matrix (like phospholipids, salts, or other metabolites) compete with your analyte for ionization.[1][2][5][6] This competition reduces the efficiency with which this compound molecules form gas-phase ions, leading to a suppressed signal, poor sensitivity, and high variability.[7][8]
The first step is to determine if and when ion suppression is occurring within your chromatographic run.
Question 2: How can I definitively confirm that ion suppression is impacting my analyte's signal?
Answer: The most direct way to visualize ion suppression zones is through a post-column infusion experiment.[1][4] This qualitative technique helps you map regions in your chromatogram where matrix components are interfering with ionization.[9]
Experimental Protocol: Identifying Ion Suppression via Post-Column Infusion
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Prepare Analyte Solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).
-
Set Up Infusion: Using a syringe pump and a 'T' connector, continuously infuse the analyte solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.[9]
-
Establish Baseline: Start the LC gradient without an injection and allow the infused analyte signal to stabilize. This creates a consistent, elevated baseline in your mass spectrometer.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma, urine) that has been processed using your current sample preparation method.
-
Monitor Signal: Observe the baseline of the infused analyte. A significant dip in the signal indicates a region of ion suppression, while a spike indicates ion enhancement.[1][4] Compare the retention time of these disturbances with the retention time of this compound to see if they overlap.
Caption: Workflow for selecting and optimizing a sample preparation method.
Recommended Protocols for Cleaner Extracts
A. Liquid-Liquid Extraction (LLE) Protocol for Polar Metabolites
-
Aliquot Sample: Pipette 200 µL of plasma or urine into a clean tube.
-
Add IS: Add the internal standard.
-
Adjust pH: Add a small volume of a basic buffer (e.g., sodium carbonate) to ensure this compound is in its neutral, less polar form, facilitating extraction into an organic solvent.
-
Add Extraction Solvent: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). [10][11]5. Vortex & Centrifuge: Vortex vigorously for 2 minutes, then centrifuge to separate the aqueous and organic layers.
-
Transfer & Evaporate: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in your mobile phase for injection.
B. Solid-Phase Extraction (SPE) Protocol using a Polymeric Reversed-Phase Sorbent
Polymeric sorbents like Oasis HLB or Strata-X are excellent for extracting a broad range of compounds, including polar metabolites, from biological fluids. [12]
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load Sample: Pre-treat your sample (e.g., dilute 1:1 with water or a weak buffer) and load it onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences like salts.
-
Elute: Elute this compound with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.
Question 5: I've significantly improved my sample cleanup, but some residual matrix effect remains. Can I further mitigate this with my LC method?
Answer: Absolutely. Chromatographic optimization is a powerful tool to separate your analyte from the region of ion suppression. [5][13][14] Key Strategies:
-
Modify the Gradient: Adjust your gradient elution profile to shift the retention time of this compound away from the suppression zone you identified in the post-column infusion experiment. Even a small shift can dramatically improve the signal.
-
Change Mobile Phase Composition: Using mobile phase additives like ammonium acetate can sometimes reduce matrix effects by promoting the formation of specific adduct ions (e.g., [M+NH4]+) that may be less susceptible to competition. [5]3. Explore Different Column Chemistries: If you are using a standard C18 column, consider a column with a different selectivity. For a polar metabolite, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative, as it often provides better retention and separates the analyte from the early-eluting phospholipids that are poorly retained in reversed-phase systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma and urine? A1: In plasma, the primary culprits are phospholipids from cell membranes, which are notorious for causing ion suppression. [15][16]Other sources include salts, endogenous metabolites, and proteins. In urine, high concentrations of salts (urea, electrolytes) and pigments can significantly affect ionization efficiency. Q2: What is the difference between absolute and relative matrix effects? A2: Absolute matrix effect refers to the suppression or enhancement of the analyte signal in a single sample or lot of matrix compared to a neat solution. Relative matrix effect describes the variability in the matrix effect between different sources or lots of the same biological matrix (e.g., plasma from six different individuals). Assessing the relative matrix effect is a critical part of method validation to ensure the assay is robust across a population.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) the best way to compensate for matrix effects? A3: A SIL-IS (e.g., this compound-d4) is the ideal internal standard because it has nearly identical physicochemical properties and chromatographic behavior to the analyte. [17]It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is effectively normalized, leading to more accurate and precise quantification. [1] Q4: What do regulatory guidelines say about acceptable limits for matrix effects? A4: Both the FDA and EMA guidelines state that matrix effects must be investigated to ensure they do not compromise the accuracy and precision of the assay. [18][19][20][21][22]The EMA provides a specific recommendation that the CV of the IS-normalized matrix factor across at least six lots of matrix should not exceed 15%. [18][23]The FDA requires that the sponsor ensure the lack of matrix effects throughout the application of the method. [22][24][25] Q5: When should I consider using a different ionization technique, like Atmospheric Pressure Chemical Ionization (APCI)? A5: APCI is generally less susceptible to matrix effects than ESI because it uses a gas-phase ionization mechanism. If you have exhausted all sample preparation and chromatographic strategies and still face insurmountable ion suppression with ESI, switching to APCI could be a viable solution, provided your analyte can be efficiently ionized by this technique.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.). ijmpr.com.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). KBI Biopharma.
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9).
- What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025, November 13).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. (n.d.). SlidePlayer.
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). ijppr.humanjournals.com.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.).
- All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (n.d.). Element Lab Solutions.
- Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis - Benchchem. (n.d.). BenchChem.
- Bioanalytical method valid
- Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019, February 20). PubMed.
- An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (n.d.).
- FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). PharmaCompass.com.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry.
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent.
- Troubleshooting ion suppression in LC–MS analysis - YouTube. (2025, December 9). YouTube.
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S.
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S.
- Phospholipid Removal (PLR) - Phenomenex. (n.d.). Phenomenex.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). NorthEast BioLab.
- Bioanalytical Method Validation. (n.d.). U.S.
- Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. (n.d.). PubMed.
- A LC-MS/MS Quantification of Moxonidine in Plasma | Journal of Chemical Health Risks. (n.d.). Journal of Chemical Health Risks.
- A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
- (PDF) Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. (2015, November 25).
- Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine | Request PDF. (2025, August 5).
- Determination of Moxonidine in Human Plasma by Liquid Chromatography-Electrospray Ionisation-Mass Spectrometry - PubMed. (n.d.). PubMed.
- Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection | Forensic Sciences Research | Oxford Academic. (n.d.). Oxford Academic.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (n.d.).
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. welch-us.com [welch-us.com]
- 6. droracle.ai [droracle.ai]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. nebiolab.com [nebiolab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. youtube.com [youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacompass.com [pharmacompass.com]
- 22. fda.gov [fda.gov]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
- 24. moh.gov.bw [moh.gov.bw]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
Enhancing the stability of 6-O-Desmethyl Moxonidine for in vitro assays
Technical Support Center: 6-O-Desmethyl Moxonidine
Guide for Enhancing In Vitro Stability
Welcome to the technical support resource for this compound. This guide, prepared by our senior application scientists, provides in-depth technical information, validated protocols, and troubleshooting advice to help you manage the stability of this compound in your in vitro assays. As the primary phenolic metabolite of Moxonidine, understanding and controlling its stability is critical for generating reliable and reproducible experimental data.[1][2]
Section 1: The Core of the Challenge: Understanding the Instability of this compound
The primary structural difference between Moxonidine and its 6-O-Desmethyl metabolite is the presence of a phenolic hydroxyl group on the pyrimidine ring. While Moxonidine itself is relatively stable, this phenolic moiety renders this compound highly susceptible to oxidative degradation.[3]
Why is the Phenolic Group a Liability?
Phenolic compounds are prone to oxidation, a process that can be accelerated by several experimental factors.[4] The reaction typically proceeds through the formation of a phenoxide ion, which is more easily oxidized than the protonated phenol. This ion can then be oxidized to a semiquinone radical, which can further react to form a quinone. These quinone-type structures are often colored, which is why solutions of unstable phenolic compounds may turn yellow or brown over time. This degradation pathway alters the compound's structure, compromising its biological activity and leading to inaccurate quantification in assays.
Proposed Degradation Pathway
The following diagram illustrates the proposed oxidative degradation pathway, which is the central stability issue that must be addressed in experimental design.
Caption: Proposed oxidative degradation pathway of this compound.
Section 2: Proactive Stabilization: Key Experimental Controls
Managing the stability of this compound hinges on controlling the key factors that drive its degradation. A multi-faceted approach is required for robust and reliable results. The primary factors to control are pH, exposure to oxygen, light, and temperature.[4][5]
| Factor | Underlying Cause of Instability | Recommended Mitigation Strategy | Scientific Rationale |
| pH | Alkaline conditions promote the formation of the highly reactive phenoxide ion.[6] | Maintain pH in the slightly acidic to neutral range (pH 6.0-7.0) where possible. Use a well-buffered system.[7] | Lowering the pH shifts the equilibrium away from the phenoxide ion, significantly slowing the initial oxidation step.[8] |
| Oxygen | Dissolved molecular oxygen is the primary oxidizing agent in aqueous solutions. | De-gas buffers and solvents by sparging with an inert gas (e.g., nitrogen, argon). Prepare solutions fresh and minimize headspace in vials.[9] | Removing dissolved oxygen limits the availability of the key reactant needed for the oxidative degradation cascade. |
| Metal Ions | Trace metal ions (e.g., Fe³⁺, Cu²⁺) in buffers can catalyze the oxidation of phenolic compounds. | Include a chelating agent, such as 0.1 mM EDTA, in the assay buffer. Use high-purity water and reagents. | EDTA sequesters metal ions, preventing them from participating in redox cycling and catalyzing the oxidation of the phenolic group.[10] |
| Light | UV and ambient light can provide the energy to initiate and propagate free radical reactions (photodegradation).[11] | Work in a low-light environment. Use amber glass vials or tubes wrapped in aluminum foil for all stock and working solutions.[12][13] | Protecting the compound from light prevents the photochemical reactions that can lead to degradation. |
| Temperature | Higher temperatures increase the rate of chemical reactions, including oxidation.[4] | Prepare solutions on ice and store them at low temperatures (-20°C or -80°C for long-term). Perform assay incubations at the lowest feasible temperature (e.g., room temp vs. 37°C if possible). | The Arrhenius equation dictates that reaction rates increase with temperature. Lowering the temperature provides a general method to slow degradation kinetics. |
| Radicals | Free radicals in the solution can initiate the oxidation cascade. | Add a radical-scavenging antioxidant, such as ascorbic acid (Vitamin C), at a final concentration of 0.1-1 mM.[14] | Antioxidants act as sacrificial agents, reacting with free radicals more readily than this compound does, thereby protecting it.[10] |
Section 3: Validated Protocols for Stability Management
The following protocols provide a framework for preparing solutions and assessing the stability of this compound in your experimental context.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol is designed to create a concentrated stock solution with maximal stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid
-
Argon or Nitrogen gas source
-
2.0 mL amber glass HPLC vials with screw caps and PTFE septa
Procedure:
-
Pre-treatment: Place the required number of amber vials and a small stir bar in a desiccator under vacuum for at least 1 hour to remove trace moisture.
-
Weighing: Accurately weigh the desired amount of this compound and ascorbic acid directly into the pre-treated amber vial. A good starting point is a 100:1 molar ratio of the compound to ascorbic acid.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Inert Gas Purge: Immediately purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace any atmospheric oxygen.[9]
-
Capping and Mixing: Securely cap the vial and mix gently on a vortexer or with the internal stir bar until the solid is completely dissolved. Avoid heating to dissolve.
-
Aliquoting & Storage: If desired, aliquot the stock solution into smaller, single-use amber vials, purging the headspace of each before sealing. Store immediately at -80°C. For use, thaw a single aliquot and keep it on ice. Do not subject the stock solution to multiple freeze-thaw cycles.
Protocol 2: Workflow for a Stability-Indicating Assay
This workflow allows you to empirically determine the stability of this compound under your specific in vitro assay conditions (e.g., in cell culture media or a specific buffer at 37°C). The primary analytical method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[15]
Sources
- 1. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jscholaronline.org [jscholaronline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Refinement of Animal Dosing Protocols for 6-O-Desmethyl Moxonidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-O-Desmethyl Moxonidine (6-ODM), the primary active metabolite of the antihypertensive drug Moxonidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting animal dosing protocols for this compound.
Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound to ensure a solid understanding before proceeding to protocol design and troubleshooting.
Q1: What is this compound (6-ODM) and why study it directly?
A1: this compound (also known as Dehydrogenated Moxonidine) is the main active metabolite of Moxonidine, a second-generation centrally acting antihypertensive agent.[1][2] While Moxonidine itself is active, 6-ODM also contributes to the overall pharmacological effect. Studying 6-ODM directly allows researchers to:
-
Isolate the specific effects of the metabolite from the parent drug.
-
Understand its unique pharmacokinetic and pharmacodynamic (PK/PD) profile.
-
Investigate its potential as a therapeutic agent in its own right.
-
More accurately model human metabolism, where this metabolite is a major circulating component.[2]
Q2: What is the primary mechanism of action for 6-ODM?
A2: Like its parent compound, 6-ODM is a selective agonist for the imidazoline receptor subtype 1 (I1).[1][3] These receptors are highly concentrated in the rostral ventrolateral medulla (RVLM) of the brainstem, a key area for regulating sympathetic nervous system activity.[4][5] Activation of I1 receptors in the RVLM reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[6][7] It has a significantly higher affinity for I1 receptors compared to α2-adrenergic receptors, which is believed to contribute to a more favorable side-effect profile (e.g., less sedation) than older centrally-acting antihypertensives like clonidine.[1][6][8]
Q3: How does the activity of 6-ODM compare to Moxonidine?
A3: Studies on various Moxonidine metabolites have shown that most have significantly attenuated activity compared to the parent drug. However, the dehydrogenated metabolite (6-ODM) is recognized as the major active metabolite.[2][9] While its hypotensive effect may be less potent or of a shorter duration than an equivalent dose of Moxonidine when administered directly, its contribution to the overall antihypertensive effect after Moxonidine administration is significant.[9] Direct comparative studies in your specific animal model are essential to quantify this difference.
Q4: What are the key physicochemical properties I should be aware of for formulation?
A4: this compound is a small molecule with specific solubility and stability characteristics. As with any novel compound, it is critical to obtain a Certificate of Analysis (CoA) from your supplier. Key parameters to consider are:
-
Solubility: Determine its solubility in common vehicles (e.g., water, saline, DMSO, cyclodextrins). This will dictate your formulation strategy.
-
Stability: Assess its stability in solution at different temperatures and pH levels. Prepare fresh solutions daily unless stability data indicates otherwise.
-
Hygroscopicity: Note if the compound readily absorbs moisture from the air, as this can affect weighing accuracy and stability. Store in a desiccator as recommended.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments, providing logical steps to diagnose and resolve them.
Issue 1: High Variability in Blood Pressure Readings
Q: My blood pressure data shows high variability between animals and even within the same animal over time. What are the potential causes and solutions?
A: High variability is a common challenge in rodent blood pressure studies and can mask the true effect of your compound. The causes can be physiological or technical.
Troubleshooting Steps:
-
Acclimatization:
-
Cause: Stress is a major confounder, significantly elevating blood pressure and heart rate.[10] The novelty of the procedure, handling, and restraint can all induce a stress response.
-
Solution: Ensure a sufficient acclimatization period. This includes acclimatizing the animal to the housing facility, the experimental room, the specific measurement device, and the handling procedure. Allow animals to rest quietly in the measurement area for 5-10 minutes before taking any readings.[11]
-
-
Measurement Technique & Environment:
-
Cause: Inconsistent methodology introduces significant error. This includes variations in cuff size, cuff placement, animal posture, and environmental disturbances.[11]
-
Solution: Standardize your procedure rigorously.
-
Cuff Size: Use a cuff with a width that is approximately 40% of the circumference of the tail/limb. A cuff that is too small will artificially inflate readings.[11]
-
Cuff Placement: Always place the cuff in the same location (e.g., base of the tail) and ensure it is at the level of the heart.[11]
-
Environment: Conduct measurements in a quiet, temperature-controlled room, away from other laboratory activities.
-
Operator Skill: Ensure all personnel are thoroughly trained on the same standardized technique.[10]
-
-
-
Anesthesia:
-
Cause: Anesthetics have profound effects on cardiovascular function and should be avoided for blood pressure measurement whenever possible.[12]
-
Solution: If technically feasible, use telemetry for continuous, conscious animal monitoring. If you must use indirect methods (e.g., tail-cuff), train the animals to accept the restraint without anesthesia. If anesthesia is unavoidable for other reasons, be consistent with the agent, dose, and depth of anesthesia, and report these details thoroughly, acknowledging their potential impact.
-
dot graph TD subgraph Troubleshooting High BP Variability direction LR A[Start: High Variability Observed] --> B{Is the animal fully acclimatized?}; B -- No --> C[Implement multi-stage acclimatization: facility, room, device, handling.]; B -- Yes --> D{Is the measurement technique standardized?}; C --> D; D -- No --> E[Standardize: Cuff size (40% circumference), placement (heart level), quiet room, single trained operator.]; D -- Yes --> F{Is anesthesia being used?}; E --> F; F -- Yes --> G[Avoid if possible. If not, standardize agent/dose and acknowledge confound. Consider telemetry.]; F -- No --> H[Review data for time-of-day effects. Ensure consistent dosing/measurement schedule.]; G --> H; H --> I[End: Variability Minimized]; end
end
Caption: Troubleshooting Decision Tree for High Blood Pressure Variability.
Issue 2: Excessive Sedation or Adverse Events
Q: My animals are showing excessive sedation, lethargy, or other adverse effects not anticipated at this dose. How should I proceed?
A: 6-ODM acts centrally, and while it is more selective for I1 receptors than older drugs, off-target effects (e.g., at α2-adrenergic receptors) or excessive primary pharmacological effects can still occur, leading to sedation.[1][13]
Troubleshooting Steps:
-
Dose Verification:
-
Cause: A simple calculation or dilution error is a common source of overdose.
-
Solution: Immediately re-verify your calculations, stock solution concentration, and final dosing volume. Check the calibration of your balance and pipettes.
-
-
Route of Administration:
-
Cause: The route of administration dramatically affects bioavailability and the peak plasma concentration (Cmax). An intravenous (IV) bolus dose will produce a much higher Cmax than the same dose given orally (PO) or subcutaneously (SC), potentially leading to acute toxicity or exaggerated pharmacological effects.
-
Solution: Review your chosen route. If using IV administration, consider slowing the infusion rate or switching to an oral or subcutaneous route to blunt the Cmax.[14]
-
-
Dose-Response Curve:
-
Cause: You may be operating at the upper end or beyond the therapeutic window for your specific animal model and species.
-
Solution: Perform a dose-ranging study. Start with a much lower dose and escalate incrementally in different cohorts of animals to establish a clear dose-response relationship for both efficacy and adverse effects. This is a critical step in any new protocol.
-
-
Supportive Care:
-
Cause: The animal's physiological state may be compromised.
-
Solution: Provide supportive care as per your institution's veterinary guidelines. This may include thermal support to prevent hypothermia and ensuring easy access to food and water. Monitor the animals closely until they recover. For severe adverse events, consult with the veterinary staff immediately.
-
Issue 3: Compound Precipitation in Formulation or During Dosing
Q: I prepared my dosing solution, but it appears cloudy, or I suspect it's precipitating in the syringe. What can I do?
A: Maintaining the solubility of your test article is critical for accurate dosing.[15] Precipitation means the actual dose administered is unknown and will be highly variable.
Troubleshooting Steps:
-
Vehicle Selection:
-
Cause: The chosen vehicle may be inappropriate for the compound's solubility profile. Water or simple saline may not be sufficient.
-
Solution: Conduct solubility testing. Common vehicles to improve solubility include:
-
Co-solvents: Adding a small percentage of DMSO, ethanol, or PEG 400. Caution: Always check the toxicity of the vehicle itself at your chosen concentration and route.
-
Surfactants: Using agents like Tween 80 or Kolliphor® HS 15 can create microemulsions or improve wetting.[16]
-
pH Adjustment: If your compound's solubility is pH-dependent, using a buffered solution (e.g., phosphate-buffered saline, citrate buffer) can maintain a pH where the drug is most soluble.
-
Cyclodextrins: Agents like Hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes to enhance aqueous solubility.
-
-
-
Temperature Effects:
-
Cause: Solubility often decreases as a solution cools from the temperature at which it was prepared (e.g., room temperature) to the animal's body temperature or if stored in a refrigerator.
-
Solution: Prepare the solution at the temperature it will be stored and used. If warming is required to dissolve the compound, check for precipitation as it cools. A solution that is supersaturated at room temperature is not a viable formulation.
-
-
Formulation Preparation:
-
Cause: Improper mixing can lead to localized areas of high concentration and precipitation.
-
Solution: Add the compound to the vehicle slowly while continuously mixing (e.g., with a magnetic stirrer or vortexer). If using co-solvents, it is often best to dissolve the compound in the small volume of co-solvent first, then add the aqueous vehicle dropwise while mixing.
-
| Vehicle Component | Use Case | Considerations |
| Normal Saline (0.9% NaCl) | IV, SC, IP, PO | Gold standard for water-soluble compounds. Isotonic.[17] |
| 5% Dextrose in Water (D5W) | IV, SC, IP, PO | Alternative to saline; can be less irritating for some compounds. |
| Phosphate-Buffered Saline (PBS) | IV, SC, IP, PO | Maintains physiological pH, useful for pH-sensitive compounds. |
| DMSO / PEG 400 | Co-solvents | Use at the lowest effective percentage. Can cause hemolysis (IV) or local irritation (SC/IP). |
| 20% HPβCD in Saline | IV, PO | Excellent for increasing solubility of hydrophobic compounds. Can have renal effects at high doses. |
| 1% Tween 80 in Saline | IV, PO | Surfactant to aid in suspension or solubilization. |
Caption: Common Formulation Vehicles and Key Considerations.
Detailed Experimental Protocols
These protocols provide a validated, step-by-step framework for common procedures. They should be adapted to your specific experimental needs and institutional guidelines (IACUC).
Protocol 1: Preparation of 6-ODM for Oral Gavage in Rodents
Objective: To prepare a homogenous and stable solution or suspension of 6-ODM for accurate oral administration.
Materials:
-
This compound powder
-
Vehicle of choice (e.g., 0.5% Methylcellulose in purified water)
-
Microbalance
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Purified water
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 5-10 mL/kg for mice).[18] Calculate the total mass of 6-ODM needed for your target dose (e.g., 1 mg/kg).
-
Prepare Vehicle: If using a suspension agent like methylcellulose, prepare it in advance. For 0.5% methylcellulose, slowly add 0.5 g of methylcellulose powder to 50 mL of hot water (~80°C) while stirring vigorously. Once dispersed, add 50 mL of cold water and continue to stir in a cold bath until a clear, viscous solution forms.
-
Weigh Compound: Accurately weigh the calculated mass of 6-ODM using a calibrated microbalance.
-
Formulation:
-
Place the beaker with the final volume of vehicle on a magnetic stirrer.
-
Slowly add the weighed 6-ODM powder to the vortex of the stirring vehicle to ensure even dispersion and prevent clumping.
-
Continue stirring for at least 30-60 minutes to ensure complete dissolution or a homogenous suspension. Visually inspect against a dark background to check for undissolved particles.
-
-
Storage and Handling: Store the formulation in a clearly labeled, sealed container. If it is a suspension, ensure it is continuously stirred during dose aspiration to prevent settling. Unless stability data is available, prepare fresh daily.
Protocol 2: Administration by Oral Gavage in Mice/Rats
Objective: To deliver a precise volume of the 6-ODM formulation directly into the stomach. This procedure requires proper training and approval from your institution's animal care committee.
Materials:
-
Prepared 6-ODM formulation
-
Appropriately sized syringes (1 mL or 3 mL)
-
Gavage needles (flexible plastic or stainless steel with a ball-tip).[19]
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Tube Measurement: Measure the gavage needle against the animal from the tip of the nose to the last rib (xiphoid process) to determine the correct insertion depth.[21] Mark this depth on the tube if necessary.
-
Animal Restraint:
-
Grasp the animal firmly by the scruff of the neck to immobilize the head. The restraint should be firm enough to create a straight line from the neck to the esophagus but not so tight as to impede breathing.[18]
-
-
Tube Insertion:
-
Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[19]
-
The animal should swallow as the tube passes into the esophagus. The tube should advance smoothly without resistance.
-
CRITICAL: If you feel any resistance or the animal exhibits respiratory distress, do not force the tube . This may indicate entry into the trachea. Withdraw immediately and try again.[18][22]
-
-
Dose Administration: Once the tube is correctly positioned, administer the formulation with a smooth, steady push of the syringe plunger. Do not administer too quickly, as this can cause reflux.[22]
-
Withdrawal and Monitoring: After administration, smoothly withdraw the needle. Return the animal to its cage and monitor it for several minutes to ensure there are no signs of respiratory distress or adverse reaction.[22]
dot graph G { layout=dot; rankdir=TB; splines=ortho;
}
Caption: Experimental Workflow for Oral Gavage Dosing Protocol.
References
-
Ernsberger, P., Haxhiu, M. A., Graff, L. M., Collins, L. A., Dreshaj, I., Grove, D. L., Graves, M. E., Schafer, S. G., & Christen, M. O. (1995). The I1-imidazoline receptor. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763, 22–42. [Link][23]
-
Ernsberger, P. (2000). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 278(5), R1133–R1141. [Link][24]
-
Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 17(3), S11-20. [Link][25]
-
Wikipedia contributors. (2023, December 28). Imidazoline receptor. In Wikipedia, The Free Encyclopedia. [Link][26]
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link][19]
-
Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory animals, 29(4), 432–437. [Link][17]
-
University of Notre Dame. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. [Link][21]
-
Instechlabs. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link][22]
-
National Center for Biotechnology Information. (n.d.). Moxonidine. In PubChem Compound Summary for CID 4810. [Link][27]
-
Institutional Animal Care and Use Committee, Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link][18]
-
Wikipedia contributors. (2024, January 10). Moxonidine. In Wikipedia, The Free Encyclopedia. [Link][1]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link][15]
-
Haxhiu, M. A., Dreshaj, I., Schafer, S. G., & Ernsberger, P. (1994). Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla. Journal of cardiovascular pharmacology, 24 Suppl 1, S1-8. [Link][4]
-
Electronic Medicines Compendium (emc). (2022, October 12). Moxonidine 400 microgram film-coated tablets - Summary of Product Characteristics (SmPC). [Link][28]
-
Pritt, S. (2018). Vasoactive Drugs for Use in Animals. In Merck Veterinary Manual. [Link][29]
-
Armah, B. I., Forster, C., & Stenzel, W. (1998). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of cardiovascular pharmacology, 32 Suppl 1, S5-11. [Link][3]
-
Prichard, B. N. (1996). Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent. Journal of human hypertension, 10 Suppl 1, S29-43. [Link][6]
-
Wikipedia contributors. (2024, January 1). Clonidine. In Wikipedia, The Free Encyclopedia. [Link][13]
-
Prichard, B. N. C. (2001). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of cardiovascular pharmacology, 38 Suppl 3, S19-29. [Link][8]
-
Wang, Y., et al. (2014). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse administration (injection volume 10ml/kg) of SNAP 37889. ResearchGate. [Link][16]
-
Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European journal of medicinal chemistry, 37(1), 23–34. [Link][9]
-
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15–23. [Link][14]
-
Stepien, R. L. (2020). Review of non–invasive blood pressure measurement in animals: Part 2. The Canadian veterinary journal, 61(1), 69–76. [Link][30]
-
Dr. Oracle. (2025, November 12). What is the mechanism of action of Moxonidine?. [Link][7]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Moxonidine?. [Link][5]
-
He, H. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug metabolism and disposition, 44(2), 291-301. [Link][2]
-
Sousa, M. G., D'assunção, K. S. C., Carciofi, A. C., & Camacho, A. A. (2023). Systemic Arterial Hypertension and Factors Associated with Blood Pressure Dysregulation in Companion Animals. Animals, 13(13), 2174. [Link][10]
-
American Heart Association. (2005). Recommendations for Blood Pressure Measurement in Animals. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(3), e22-e22. [Link][12]
-
SunTech Medical. (2016, August 10). 5 Factors That Can Affect Your Pet's Blood Pressure Readings. [Link][11]
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 6. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Arterial Hypertension and Factors Associated with Blood Pressure Dysregulation in Companion Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5 Factors That Can Affect Your Pet’s Blood Pressure Readings - Blog @ SunTech - SunTech Medical [suntechmed.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Clonidine - Wikipedia [en.wikipedia.org]
- 14. lar.fsu.edu [lar.fsu.edu]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 27. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. medicines.org.uk [medicines.org.uk]
- 29. Vasoactive Drugs for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 30. Review of non–invasive blood pressure measurement in animals: Part 2 — Evaluation of the performance of non-invasive devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 6-O-Desmethyl Moxonidine Binding Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-O-Desmethyl Moxonidine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during in-vitro binding assays targeting imidazoline I1 and α2-adrenergic receptors. As the primary active metabolite of the antihypertensive drug Moxonidine, understanding the binding characteristics of this compound is crucial for accurate pharmacological profiling.
This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to help you minimize interference and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
A1: this compound, a metabolite of Moxonidine, is expected to bind to the same primary targets as its parent compound: imidazoline I1 receptors and, to a lesser extent, α2-adrenergic receptors[1][2]. Moxonidine itself displays a significantly higher affinity for I1 imidazoline receptors compared to α2-adrenergic receptors[2][3].
Q2: How does the binding affinity of this compound compare to Moxonidine?
A2: Pharmacological studies have shown that this compound (also known as 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine) produces a hypotensive effect that is attenuated in magnitude and shorter in duration compared to Moxonidine[4][5]. This suggests that this compound likely has a lower binding affinity for its target receptors than the parent compound.
Q3: What are the most common types of interference in this compound binding assays?
A3: The most frequently encountered issues include high non-specific binding, interference from compound autofluorescence in non-radiometric assays, and suboptimal buffer or detergent conditions for membrane-bound receptors[6][7][8].
Q4: Should I use a radioligand or a fluorescent ligand for my binding assay?
A4: The choice depends on your laboratory's capabilities and the specific experimental goals. Radioligand binding assays are considered the gold standard for their sensitivity and robustness[9][10]. However, fluorescence-based assays, such as fluorescence polarization (FP), offer a non-radioactive alternative that is amenable to high-throughput screening[11]. Be mindful that fluorescent methods are more susceptible to interference from compound autofluorescence[12].
Q5: Why is detergent selection important for these assays?
A5: Imidazoline I1 and α2-adrenergic receptors are G-protein coupled receptors (GPCRs) embedded in the cell membrane. Detergents are essential for solubilizing these receptors from the membrane for in-vitro assays[13][14][15]. The choice and concentration of detergent can significantly impact receptor stability and function. Using an inappropriate detergent or concentration can lead to protein denaturation and loss of binding activity[7][16].
In-Depth Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB) in Radioligand Binding Assays
High non-specific binding can obscure the specific binding signal, leading to a small or non-existent assay window.
Causality and Troubleshooting Workflow:
Caption: Workflow for troubleshooting high non-specific binding.
Detailed Steps:
-
Evaluate Radioligand Properties:
-
Hydrophobicity: Highly lipophilic radioligands tend to exhibit higher non-specific binding. If using a custom-labeled ligand, consider its physicochemical properties.
-
Radiochemical Purity: Ensure the radioligand has high purity, as impurities can contribute to NSB.
-
-
Optimize Assay Buffer:
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl up to 150 mM) can reduce electrostatic interactions that contribute to NSB.
-
pH: Verify that the buffer pH is optimal for receptor binding and stability.
-
Additives: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help reduce the stickiness of the test compound and radioligand to plasticware and filters[16].
-
-
Assess Receptor Preparation:
-
Purity: Use receptor preparations (cell membranes) of high purity. Contaminating proteins and lipids can be a source of NSB.
-
Concentration: Use the lowest concentration of receptor protein that still provides a robust specific binding signal. This can be determined through receptor titration experiments[8].
-
-
Refine Filtration and Washing Steps:
-
Filter Material: Test different filter types (e.g., glass fiber filters with different treatments). Pre-soaking filters in a blocking buffer like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself[16].
-
Wash Buffer and Volume: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Incorporate Blocking Agents:
-
Adding a protein like Bovine Serum Albumin (BSA) at 0.1-1% (w/v) to the assay buffer can block non-specific binding sites on the assay plates, filter mats, and receptor preparation[16].
-
Issue 2: Interference from Compound Autofluorescence in Fluorescence Polarization (FP) Assays
Autofluorescent compounds can emit light at the same wavelength as the fluorescent tracer, leading to artificially high or low polarization values and false-positive or false-negative results.
Workflow for Identifying and Mitigating Autofluorescence:
Sources
- 1. Moxonidine - Wikipedia [en.wikipedia.org]
- 2. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the best ways to exchange detergents for membrane protein studies? | AAT Bioquest [aatbio.com]
- 13. cusabio.com [cusabio.com]
- 14. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Method Development for 6-O-Desmethyl Moxonidine Analysis
Welcome to the technical support center for the analytical method development of 6-O-Desmethyl Moxonidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the analysis of this critical moxonidine impurity and metabolite.
This compound is a key related substance of the antihypertensive drug, moxonidine.[1] As a metabolite and impurity, its accurate quantification is crucial for pharmaceutical quality control, ensuring the safety and efficacy of moxonidine products.[1] This guide offers practical, field-proven insights to help you navigate the complexities of its analysis.
Diagram: Overall Method Development Workflow
Sources
Validation & Comparative
A Comparative Pharmacological Assessment: Moxonidine Versus its Primary Metabolite, 6-O-Desmethyl Moxonidine
A note on nomenclature: Scientific literature extensively documents the metabolism of moxonidine, identifying its principal metabolites as dehydrogenated moxonidine and hydroxymethyl moxonidine. The term "6-O-Desmethyl Moxonidine" does not correspond to a recognized metabolite of moxonidine. This guide will therefore focus on comparing the well-established parent drug, moxonidine, with its known, pharmacologically assessed metabolites to provide a scientifically accurate and relevant comparison for researchers.
Introduction to Moxonidine: A Selective I1-Imidazoline Receptor Agonist
Moxonidine is a second-generation, centrally-acting antihypertensive agent renowned for its selective agonist activity at I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2] This selective action reduces sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[3][4][5] A key advantage of moxonidine over older centrally-acting antihypertensives, such as clonidine, is its significantly higher affinity for the I1-imidazoline receptor compared to the α2-adrenergic receptor.[3][6] This selectivity is associated with a more favorable side-effect profile, particularly a lower incidence of sedation and dry mouth.[7]
The Metabolic Fate of Moxonidine
Following oral administration, moxonidine is well-absorbed and undergoes metabolism, primarily in the liver.[3] While a significant portion of the drug is excreted unchanged, several metabolites have been identified.[6][8] The major metabolic pathways involve oxidation of the pyrimidine and imidazoline rings.[9] The most prominent metabolites identified in humans are dehydrogenated moxonidine and hydroxymethyl moxonidine.[3][8]
Comparative Analysis of Pharmacological Activity: Moxonidine vs. Its Metabolites
A critical aspect of drug development and clinical pharmacology is understanding whether the metabolites of a parent compound contribute to its therapeutic effects or toxicity. In the case of moxonidine, extensive research has been conducted to elucidate the pharmacological activity of its primary metabolites.
Studies involving the synthesis of moxonidine's major metabolites and their subsequent evaluation in animal models have provided a clear verdict: the metabolites of moxonidine possess significantly attenuated or negligible pharmacological activity compared to the parent compound.
One pivotal study examined seven of the major metabolites of moxonidine in spontaneously hypertensive rats.[9] Of these, only hydroxymethyl moxonidine demonstrated any effect on blood pressure, and this effect was both short-lived and substantially weaker than that of moxonidine itself.[9] Other research has characterized the dehydrogenated and guanidine metabolites as having "very little pharmacodynamic activity".[8]
This lack of significant activity in the primary metabolites indicates that the antihypertensive effects of moxonidine are directly attributable to the parent molecule.
Quantitative Comparison of Activity
| Compound | Receptor Binding Affinity (Selectivity for I1 vs. α2) | In Vivo Antihypertensive Effect |
| Moxonidine | High affinity for I1-imidazoline receptors (33-fold higher than for α2-adrenergic receptors)[3][6] | Potent, dose-dependent, and sustained reduction in blood pressure[1] |
| Hydroxymethyl Moxonidine | Data not extensively available, but inferred to be significantly lower than moxonidine | Short-lasting and attenuated decrease in blood pressure compared to moxonidine[9] |
| Dehydrogenated Moxonidine | Data not extensively available, but inferred to be significantly lower than moxonidine | Very little to no pharmacodynamic activity[8] |
Experimental Protocols for Comparative Activity Assessment
To empirically validate the comparative activity of moxonidine and its metabolites, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Assessment: Radioligand Binding Assays
Objective: To determine and compare the binding affinities of moxonidine and its metabolites for I1-imidazoline and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Isolate brainstem tissue (specifically the RVLM) from a suitable animal model (e.g., rats or rabbits).
-
Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate the crude membrane fraction containing the receptors of interest.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Radioligand Binding:
-
For I1-imidazoline receptor binding, use a selective radioligand such as [³H]-clonidine in the presence of an α2-adrenergic antagonist (e.g., yohimbine) to mask the α2 sites.
-
For α2-adrenergic receptor binding, use a selective radioligand such as [³H]-rauwolscine.
-
Incubate the membrane preparations with the radioligand and varying concentrations of the test compounds (moxonidine and its metabolites).
-
-
Detection and Analysis:
-
Separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Perform non-linear regression analysis of the competition binding data to determine the inhibition constant (Ki) for each compound at each receptor. A lower Ki value indicates a higher binding affinity.
-
In Vivo Assessment: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHRs)
Objective: To compare the in vivo antihypertensive effects of moxonidine and its metabolites.
Methodology:
-
Animal Model:
-
Utilize adult male Spontaneously Hypertensive Rats (SHRs), a well-validated model of essential hypertension.
-
-
Surgical Implantation of Telemetry Transmitters:
-
Anesthetize the SHRs and surgically implant a telemetry transmitter with a catheter inserted into the abdominal aorta for continuous monitoring of blood pressure and heart rate.
-
Allow for a post-operative recovery period of at least one week.
-
-
Drug Administration:
-
Administer equimolar doses of moxonidine, its metabolites, and a vehicle control intravenously (i.v.) or intraperitoneally (i.p.) to different groups of SHRs.
-
-
Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before and after drug administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effects for each compound.
-
Compare the dose-response curves for moxonidine and its active metabolite (if any) to assess relative potency and efficacy.
-
Visualizing the Mechanisms and Workflows
Moxonidine's Signaling Pathway
Caption: Signaling pathway of moxonidine's antihypertensive action.
Experimental Workflow for Comparative Analysis
Sources
- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moxonidine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 5. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Moxonidine used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-O-Desmethyl Moxonidine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of 6-O-Desmethyl Moxonidine, a key impurity of the antihypertensive drug, Moxonidine.
This compound, also known as Moxonidine EP Impurity D, is a critical process-related impurity and potential degradant that requires careful monitoring to comply with regulatory standards.[1][2][3][4][5] The selection of an appropriate analytical method is paramount for robust quality control and stability testing. This document offers a comparative analysis of HPLC-UV and LC-MS/MS, complete with experimental protocols and a framework for cross-validation, to guide the analytical chemist in making an informed decision tailored to their specific needs.
The Significance of Impurity Profiling in Moxonidine
Moxonidine is a second-generation centrally acting antihypertensive agent that selectively activates I1-imidazoline receptors.[] The control of impurities in the Moxonidine drug substance is mandated by regulatory bodies to ensure that the final drug product is safe and effective. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][7][8][9] Impurities present at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[8][10]
This compound is a specified impurity in the European Pharmacopoeia (EP) and its accurate quantification is essential for batch release and stability studies of Moxonidine.[1][2][3] The choice of analytical methodology can significantly impact the sensitivity, selectivity, and speed of this critical quality control step.
Comparative Analysis of Analytical Methodologies
This section provides a head-to-head comparison of a robust HPLC-UV method and a highly sensitive LC-MS/MS method for the determination of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely adopted technique in pharmaceutical quality control laboratories due to its reliability, cost-effectiveness, and robustness for routine analysis. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's ability to absorb UV light at a specific wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for the analysis of trace-level impurities and for unambiguous peak identification, even in complex matrices.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This protocol is based on established hydrophilic interaction liquid chromatography (HILIC) methods for the analysis of Moxonidine and its polar impurities.[11][12]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Mobile Phase: A mixture of acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in a ratio of 80:20 (v/v).[11][12]
-
Injection Volume: 10 µL.
LC-MS/MS Method Protocol
This protocol is adapted from established LC-MS/MS methods for the quantification of Moxonidine in biological matrices, optimized for impurity analysis.[13][14][15]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypurity C8, 100 x 4.6 mm.[14]
-
Mobile Phase: A gradient elution with 10 mmol Ammonium Acetate in water (A) and Acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition: For this compound, the precursor ion would be m/z 228.65, and a characteristic product ion would be selected for quantification.
Performance Comparison
The following table summarizes the key performance parameters for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good, but susceptible to co-eluting impurities. | Excellent, based on specific mass-to-charge ratio transitions. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Robustness | High | Moderate to High |
| Cost per Sample | Low | High |
| Throughput | High | Moderate |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results. This is a critical step when transferring a method between laboratories or when switching from one analytical technique to another (e.g., from HPLC-UV for routine QC to LC-MS/MS for investigational studies).
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Step-by-Step Cross-Validation Protocol
-
Method Validation: Independently validate both the HPLC-UV and LC-MS/MS methods according to ICH guidelines, assessing parameters such as specificity, linearity, precision (repeatability and intermediate precision), accuracy, and robustness.
-
Sample Selection: Select a set of at least 10 representative samples of Moxonidine drug substance containing varying levels of this compound, including samples spiked at the specification limit.
-
Analysis: Analyze the selected samples using both the validated HPLC-UV and LC-MS/MS methods.
-
Data Evaluation: Statistically compare the results obtained from both methods. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. A Bland-Altman plot can be used to visualize the agreement between the two methods and to identify any systematic bias.
-
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. Typically, the results from the two methods should be highly correlated (e.g., r² > 0.98), and the mean difference between the methods should not be statistically significant.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the determination of this compound in Moxonidine drug substance. The choice of method should be guided by the specific analytical requirements.
-
HPLC-UV is a cost-effective and robust method, well-suited for routine quality control and batch release testing where the impurity levels are expected to be well above the detection limit.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, such as in forced degradation studies, the analysis of early-stage development batches, or when investigating out-of-specification results.
A thorough cross-validation as outlined in this guide is essential to ensure data integrity and comparability when employing both methods within a drug development program. This ensures a seamless transfer of analytical knowledge and contributes to the overall quality and safety of the final pharmaceutical product.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. (2006). [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. (2024). [Link]
-
Moxonidine EP Impurity D. Veeprho. [Link]
-
Assay of moxonidine and its impurities. ResearchGate. [Link]
-
Moxonidine Impurities and Related Compound. Veeprho. [Link]
-
Moxonidine EP Impurity D. Axios Research. [Link]
-
Moxonidine-impurities. Pharmaffiliates. [Link]
-
Moxonidine EP Impurity B. SynZeal. [Link]
-
A LC-MS/MS Quantification of Moxonidine in Plasma. Journal of Chemical Health Risks. [Link]
-
A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology. [Link]
-
Determination of Moxonidine in Human Plasma by Liquid Chromatography-Electrospray Ionisation-Mass Spectrometry. PubMed. [Link]
-
Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. Almac Group. [Link]
-
Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. Hindawi. [Link]
-
Complying with requirements relating to impurities in prescription medicines. Therapeutic Goods Administration (TGA). (2013). [Link]
Sources
- 1. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. jpionline.org [jpionline.org]
- 9. database.ich.org [database.ich.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Moxonidine and its Metabolites: Elucidating Pharmacological Significance
This guide provides a detailed comparative analysis of moxonidine and its primary metabolites. As drug development professionals and researchers, understanding the metabolic fate and pharmacological activity of a drug's transformation products is paramount for a comprehensive efficacy and safety assessment. While moxonidine is a well-characterized second-generation centrally acting antihypertensive agent, the specific contributions of its metabolites to its overall therapeutic and side-effect profile are of significant interest.
This document will delve into the known pharmacological activities of key moxonidine metabolites, with a special focus on contextualizing the role of 6-O-Desmethyl Moxonidine , a recognized impurity. We will explore the available experimental data, present it in a comparative framework, and provide robust experimental protocols for researchers seeking to further characterize these compounds.
The Metabolic Landscape of Moxonidine
Moxonidine undergoes several metabolic transformations in the body. The primary routes of metabolism involve oxidation of the pyrimidine and imidazoline rings.[1][2] In humans, the parent drug, moxonidine, is the most abundant component found in urine, indicating that a significant portion of the drug is excreted unchanged.[2][3] However, several metabolites have been identified, with some being more prominent than others.
The major metabolic pathways lead to the formation of:
-
Dehydrogenated moxonidine: This is the major urinary and circulating metabolite in humans.[2][3][4]
-
Hydroxymethyl moxonidine: Formed through the oxidation of the methyl group on the pyrimidine ring.[1][2]
-
Hydroxy moxonidine: Results from oxidation on the imidazoline ring.[2][4]
Another relevant compound in the context of moxonidine is This compound . It is important to note that this compound is officially recognized as Moxonidine EP Impurity D , a reference standard used for monitoring and controlling the quality of pharmaceutical formulations.[5] Currently, there is a lack of publicly available pharmacological data for this compound. Its primary role is in analytical chemistry to ensure the purity and stability of the active pharmaceutical ingredient.
Below is a diagram illustrating the metabolic conversion of moxonidine.
Caption: Metabolic Pathways of Moxonidine.
Pharmacodynamic Profile: A Comparative Analysis
The antihypertensive effect of moxonidine is primarily mediated by its selective agonism at the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7][8] This action reduces sympathetic outflow, leading to a decrease in peripheral vascular resistance and blood pressure.[8][9] A key advantage of moxonidine over older centrally acting antihypertensives like clonidine is its higher selectivity for I1 receptors over α2-adrenergic receptors, which is associated with a more favorable side-effect profile, particularly less sedation and dry mouth.[7][9]
When comparing moxonidine to its metabolites, a significant drop-off in pharmacological activity is observed.
| Compound | Primary Target | Antihypertensive Effect in vivo | Key Findings |
| Moxonidine | Selective I1-imidazoline receptor agonist | Potent | Reduces blood pressure by decreasing systemic vascular resistance.[8] High selectivity for I1 over α2-adrenergic receptors.[7][9] |
| Hydroxymethyl Moxonidine | Presumed I1-imidazoline receptor agonist | Weak and short-lasting | Exerts a transient decrease in blood pressure, but is significantly less potent and has a shorter duration of action than moxonidine.[1] |
| Dehydrogenated Moxonidine | Unknown | Very little to none | Despite being the major metabolite, it possesses minimal pharmacodynamic activity.[4] |
| Other Oxidized Metabolites | Unknown | Inactive | Studies on a range of synthesized metabolites have shown them to be inactive in vivo.[10] |
| This compound | Not determined | Not determined | No pharmacological data is publicly available. Characterized as a pharmaceutical impurity. |
From the available data, it is evident that the antihypertensive activity of moxonidine is primarily driven by the parent compound. The metabolic transformations largely lead to pharmacologically less active or inactive species. This underscores the importance of the structural integrity of the moxonidine molecule for its therapeutic effect.
Experimental Protocols for Pharmacological Characterization
To address the data gap for compounds like this compound and to rigorously compare other metabolites, standardized experimental protocols are essential. The following provides a high-level overview of key assays.
Receptor Binding Assays
These assays are crucial for determining the affinity and selectivity of a compound for its target receptors.
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound, other metabolites) for I1-imidazoline and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., bovine adrenal medullary cells for I1, rat cerebral cortex for α2).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]moxonidine for I1, [³H]rauwolscine for α2) in the presence of increasing concentrations of the test compound.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for Receptor Binding Assay.
In Vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHRs)
This experiment directly assesses the antihypertensive efficacy of a compound in a relevant animal model of hypertension.
Objective: To evaluate the effect of intravenous administration of test compounds on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained SHRs.
Methodology:
-
Animal Preparation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate in SHRs. Allow for a recovery period.
-
Baseline Measurement: Record baseline MAP and HR for a sufficient period before drug administration.
-
Drug Administration: Administer the test compound (e.g., this compound, hydroxymethyl moxonidine) and vehicle control intravenously at various doses.
-
Continuous Monitoring: Continuously record MAP and HR for several hours post-administration.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose group and compare the effects of the different compounds to that of moxonidine.
Conclusion
The metabolic profile of moxonidine is characterized by the formation of several metabolites, with dehydrogenated moxonidine being the most abundant in humans. However, the available pharmacological data strongly indicate that the parent drug, moxonidine, is the primary contributor to the observed antihypertensive effects. The major metabolite, dehydrogenated moxonidine, appears to be pharmacologically inert, and while hydroxymethyl moxonidine shows some activity, it is significantly attenuated compared to moxonidine.
This compound remains an uncharacterized entity from a pharmacological standpoint. Its current designation as a pharmaceutical impurity underscores the importance of its monitoring for quality control rather than its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a clear path for any future investigations into the biological activity of this and other novel moxonidine-related compounds. For researchers in drug development, this comparative guide highlights the critical need to assess the pharmacological profiles of metabolites to fully understand a drug's in vivo behavior.
References
-
Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European journal of medicinal chemistry, 37(1), 23–34. [Link]
-
He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug metabolism and disposition: the biological fate of chemicals, 31(3), 334–342. [Link]
-
PubChem. (n.d.). Moxonidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of antihypertensive effect of moxonidine versus clonidine in renal failure patients. Retrieved from [Link]
-
Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement, 18(1), S11-21. [Link]
-
Ernsberger, P., Ishac, E. J., & Madhun, Z. T. (1996). Contrasting metabolic effects of antihypertensive agents. Journal of cardiovascular pharmacology, 27 Suppl 3, S30-7. [Link]
-
He, M., Abraham, T., Lindsay, T., Chay, S. H., Czeskis, B., & Shipley, L. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-342. [Link]
-
Armah, B. I., Stenzel, W., & Schlicker, E. (1998). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Arzneimittel-Forschung, 48(8), 786–794. [Link]
-
Wikipedia. (n.d.). Moxonidine. Retrieved from [Link]
-
Ernsberger, P. R., Westbrooks, K. L., Christen, M. O., & Schäfer, S. G. (1992). A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist. Journal of cardiovascular pharmacology, 20 Suppl 4, S1-10. [Link]
-
Haxhiu, M. A., Dreshaj, I., Schafer, S. G., & Ernsberger, P. (1994). Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla. Journal of cardiovascular pharmacology, 24 Suppl 1, S1-8. [Link]
- van Zwieten, P. A., & Timmermans, P. B. (1998). Central imidazoline (I1) receptors as targets of centrally acting antihypertensives: moxonidine and rilmenidine. Journal of hypertension, 16(11), 1631–1640.
-
Prichard, B. N. (1996). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of cardiovascular pharmacology, 27 Suppl 3, S38-51. [Link]
- Wirth, D. D., He, M. M., Czeskis, B. A., Zimmerman, K. M., Roettig, U., Stenzel, W., & Steinberg, M. I. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34.
-
Veeprho. (n.d.). Moxonidine EP Impurity D. Retrieved from [Link]
-
Jonkers, D. M., van den Broek, I., & van der Molen, J. C. (2001). Pharmacodynamic models for the cardiovascular effects of moxonidine in patients with congestive heart failure. British journal of clinical pharmacology, 51(3), 219–227. [Link]
-
Veeprho. (n.d.). Moxonidine Impurities and Related Compound. Retrieved from [Link]
-
Ernsberger, P., Westbrooks, K., Christen, M. O., & Schäfer, S. G. (1992). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of clinical investigation, 90(6), 2413–2420. [Link]
-
Schlicker, E., Stenzel, W., & Armah, B. I. (1988). Characteristics of the Binding of the Antihypertensive Agent Moxonidine to Alpha 2-adrenoceptors in Rat Brain Membranes. Arzneimittel-Forschung, 38(10), 1442-1445. [Link]
- Armah, B. I., & Stenzel, W. (1998). Pharmacology of Moxonidine, an I1-Imidazoline Receptor Agonist. Arzneimittel-Forschung, 48(8), 786-794.
-
Axios Research. (n.d.). Moxonidine EP Impurity D. Retrieved from [Link]
-
de Leeuw, P. W., van der Meulen, J., & van der Krogt, J. A. (2002). Effects of moxonidine on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study. Journal of hypertension, 20(4), 747–752. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Moxonidine? Retrieved from [Link]
- Ernsberger, P. (2009). Pharmacological Properties of the Central Antihypertensive Agent, Moxonidine. Cardiovascular Therapeutics, 27(3), 198-208.
Sources
- 1. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moxonidine EP Impurity D - CAS - 352457-33-1 | Axios Research [axios-research.com]
- 6. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Moxonidine? [synapse.patsnap.com]
- 9. Characteristics of the binding of the antihypertensive agent moxonidine to alpha 2-adrenoceptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Antibody Specificity for 6-O-Desmethyl Moxonidine
In the landscape of drug development and clinical research, the precision of our tools is paramount. This is especially true for immunoassays, where the specificity of an antibody can be the linchpin of an entire research program. This guide provides an in-depth, technical comparison of methodologies for validating the specificity of antibodies targeting 6-O-Desmethyl Moxonidine, a key metabolite of the antihypertensive drug Moxonidine.[1] As researchers and drug development professionals, ensuring that an antibody exclusively recognizes its intended target, without cross-reacting with the parent compound or other metabolites, is a non-negotiable aspect of assay development.[2][3]
This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice. We will explore a multi-pronged approach, adhering to the principles of rigorous antibody validation to build a comprehensive specificity profile.[4][5][6]
The Critical Challenge: Distinguishing Metabolite from Parent Drug
Moxonidine undergoes metabolism in the body, with one of the outcomes being this compound.[7][8][9] The structural similarity between the parent drug and its metabolite presents a significant challenge for antibody development and validation. An antibody that cross-reacts with Moxonidine would lead to inaccurate quantification of this compound, potentially confounding pharmacokinetic and pharmacodynamic studies. Therefore, the validation process must be designed to rigorously assess and quantify any potential cross-reactivity.
A Multi-Pillar Approach to Validation
To build a robust case for antibody specificity, we will employ a series of validation pillars, each providing a unique line of evidence.[2][10] This approach ensures that the antibody's performance is assessed across different experimental contexts, enhancing confidence in its specificity.[4]
dot graph "Multi-Pillar_Validation_Approach" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Antibody Development"]; "Pillar_1" [label="Pillar 1:\nCompetitive ELISA"]; "Pillar_2" [label="Pillar 2:\nWestern Blotting"]; "Pillar_3" [label="Pillar 3:\nImmunoprecipitation-Mass\nSpectrometry (IP-MS)"]; "Pillar_4" [label="Pillar 4:\nImmunohistochemistry (IHC)"]; "Conclusion" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Validated Antibody"];
"Start" -> "Pillar_1" [label="Initial Specificity\n& Cross-Reactivity"]; "Pillar_1" -> "Pillar_2" [label="Size Specificity"]; "Pillar_2" -> "Pillar_3" [label="Target Identity Confirmation"]; "Pillar_3" -> "Pillar_4" [label="In Situ Specificity"]; "Pillar_4" -> "Conclusion" [label="Application-Specific\nValidation"]; }
Figure 1: A multi-pillar workflow for comprehensive antibody validation.
Pillar 1: Competitive ELISA for Specificity and Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful initial step to quantify the antibody's binding affinity for this compound and to directly assess cross-reactivity with Moxonidine.[11][12]
Experimental Rationale
In this assay format, free antigen in a sample competes with a fixed amount of labeled antigen for binding to the antibody. A higher concentration of the target antigen in the sample results in a lower signal, allowing for quantitative measurement. By running parallel competition curves for this compound and Moxonidine, we can precisely calculate the percentage of cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Reaction: In a separate plate, pre-incubate the anti-6-O-Desmethyl Moxonidine antibody with varying concentrations of either this compound or Moxonidine standards for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Presentation and Interpretation
| Analyte | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Moxonidine | >10,000 | <0.15% |
| Related Impurity A | >10,000 | <0.15% |
| Related Impurity B | >10,000 | <0.15% |
Percent Cross-Reactivity Calculation: (IC50 of this compound / IC50 of Putative Cross-Reactant) x 100
An ideal antibody will exhibit a low IC50 for this compound and a significantly higher IC50 for Moxonidine, resulting in a cross-reactivity of less than 1%.
Pillar 2: Western Blotting for Size-Specific Detection
Western blotting is a fundamental technique to verify that the antibody recognizes a target of the correct molecular weight.[4][5] While this compound itself is too small to be resolved by standard SDS-PAGE, we can assess the antibody's specificity against a carrier protein conjugated with the hapten.
Experimental Rationale
By conjugating this compound and Moxonidine to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH), we can separate them by SDS-PAGE and probe with the antibody. This allows for a visual confirmation of specificity. A specific antibody should only detect the this compound-KLH conjugate and not the Moxonidine-KLH conjugate.
dot graph "Western_Blot_Workflow" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Conjugates"]; "SDS_PAGE" [label="SDS-PAGE"]; "Transfer" [label="Transfer to\nMembrane"]; "Blocking" [label="Blocking"]; "Primary_Ab" [label="Primary Antibody\nIncubation"]; "Secondary_Ab" [label="Secondary Antibody\nIncubation"]; "Detection" [label="Chemiluminescent\nDetection"]; "Result" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Visualize Bands"];
"Start" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Result"; }
Figure 2: A streamlined workflow for Western Blotting analysis.
Experimental Protocol: Western Blotting
-
Sample Preparation: Prepare samples of this compound-KLH conjugate, Moxonidine-KLH conjugate, and unconjugated KLH as a negative control.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel. For smaller proteins, a higher percentage gel is recommended.[13]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-6-O-Desmethyl Moxonidine antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.[15]
Data Presentation and Interpretation
| Lane 1: Marker | Lane 2: this compound-KLH | Lane 3: Moxonidine-KLH | Lane 4: Unconjugated KLH |
| Band Present | No Band | No Band |
A single band in the lane corresponding to the this compound-KLH conjugate at the expected molecular weight, and the absence of bands in the other lanes, provides strong evidence of specificity.
Pillar 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Definitive Target Identification
IP-MS is the gold standard for confirming the identity of the protein or molecule that an antibody binds to in a complex biological sample.[3]
Experimental Rationale
This technique uses the antibody to enrich its target from a complex mixture, such as plasma or urine from a subject administered Moxonidine. The immunoprecipitated material is then analyzed by mass spectrometry to definitively identify the bound molecules. This method provides unequivocal evidence of the antibody's target.
Experimental Protocol: Immunoprecipitation
-
Sample Preparation: Obtain plasma or urine samples from subjects administered Moxonidine.
-
Antibody-Bead Conjugation: Conjugate the anti-6-O-Desmethyl Moxonidine antibody to magnetic beads (e.g., Protein A/G beads).
-
Immunoprecipitation: Incubate the antibody-conjugated beads with the biological sample to capture the this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound molecules.
-
Elution: Elute the bound molecules from the beads.
-
Mass Spectrometry Analysis: Analyze the eluate by LC-MS/MS to identify the molecular species present.
Data Presentation and Interpretation
| Sample | Detected Molecule | Confidence Score |
| IP Eluate | This compound | High |
| IP Eluate | Moxonidine | Not Detected |
| Negative Control IP | This compound | Not Detected |
The detection of this compound with a high confidence score in the IP eluate, and the absence of Moxonidine, provides definitive proof of the antibody's specificity in a biological matrix.
Pillar 4: Immunohistochemistry (IHC) for In Situ Validation
For antibodies intended for use in tissue-based assays, IHC is an essential validation step to demonstrate specific staining in the expected cellular or tissue compartments.[4][16][17]
Experimental Rationale
While this compound is a small molecule that may not be amenable to standard IHC, if its distribution is known to be localized to specific tissues or cell types involved in drug metabolism (e.g., liver, kidney), IHC can be used to assess the antibody's ability to specifically detect its target in situ. The use of positive and negative control tissues is crucial.[18]
Experimental Protocol: Immunohistochemistry
-
Tissue Preparation: Prepare formalin-fixed, paraffin-embedded sections of relevant tissues (e.g., liver, kidney) from dosed and control animals.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with the anti-6-O-Desmethyl Moxonidine antibody.
-
Secondary Antibody and Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
-
Microscopy: Examine the slides under a microscope.
Data Presentation and Interpretation
| Tissue | Staining Pattern (Dosed Animal) | Staining Pattern (Control Animal) |
| Liver (Hepatocytes) | Specific cytoplasmic staining | No staining |
| Kidney (Tubules) | Specific apical staining | No staining |
| Brain | No staining | No staining |
Specific staining in the expected tissues and cellular compartments in the dosed animal, with a complete absence of staining in the control animal and in non-target tissues, validates the antibody's specificity for IHC applications.
Conclusion: A Rigorously Validated Tool for Research
The validation of an antibody's specificity is not a single experiment but a comprehensive body of evidence. By employing a multi-pillar approach encompassing competitive ELISA, Western blotting, IP-MS, and IHC, we can build an unassailable case for the specificity of an antibody against this compound. This rigorous validation ensures that the antibody is a reliable and trustworthy tool for researchers, scientists, and drug development professionals, ultimately contributing to the integrity and reproducibility of scientific research.[5][19][20]
References
-
Addgene. (2022, January 24). Western Blot. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antibody Specificity Validation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Moxonidine. Retrieved from [Link]
-
Elite Learning. (2015, September 14). Validation for Immunohistochemistry. Retrieved from [Link]
-
He, M. M., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23–34. [Link]
-
HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A proposal for validation of antibodies. Nature Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Antibody validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Ten Basic Rules of Antibody Validation. [Link]
-
PeerJ. (2020, June 3). The effect of journal guidelines on the reporting of antibody validation. [Link]
-
PubChem. (n.d.). Moxonidine. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]
-
ResearchGate. (2013, November 23). How to detect small molecular weight proteins (10, 11, 17, 20 KDa) by western blot? Retrieved from [Link]
-
ResearchGate. (2020, August 7). Antibody Validation for Protein Expression on Tissue Slides: A Protocol for Immunohistochemistry. Retrieved from [Link]
-
YouTube. (2016, December 22). New approached to antibody validation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Five pillars to determine antibody specificity [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forum.painresearcher.net [forum.painresearcher.net]
- 7. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. mybiosource.com [mybiosource.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. addgene.org [addgene.org]
- 16. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 17. cdn.elitelearning.com [cdn.elitelearning.com]
- 18. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hellobio.com [hellobio.com]
A Comparative Pharmacological Guide: Moxonidine vs. Clonidine and the Role of 6-O-Desmethyl Moxonidine
This guide provides an in-depth comparative analysis of the pharmacology of two centrally acting antihypertensive agents: moxonidine and clonidine. While the initial focus of this inquiry was on 6-O-Desmethyl Moxonidine, a comprehensive literature review reveals a scarcity of public data on its specific pharmacological profile. This compound is recognized primarily as Moxonidine EP Impurity D, a reference standard for quality control in pharmaceutical formulations[1]. Therefore, this guide will focus on the well-documented pharmacology of the parent compound, moxonidine, in comparison to clonidine, while addressing the current understanding of moxonidine's metabolism.
Introduction: A Tale of Two Receptors
Clonidine, a cornerstone in the management of hypertension for decades, exerts its therapeutic effects primarily through agonism at α2-adrenergic receptors in the central nervous system. This action leads to a reduction in sympathetic outflow, resulting in decreased blood pressure. However, its utility is often hampered by a side-effect profile that includes sedation and dry mouth, also mediated by α2-adrenergic receptors[2].
Moxonidine, a second-generation centrally acting antihypertensive, offers a more targeted approach. Its primary mechanism of action is the selective agonism of I1-imidazoline receptors, predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical region for cardiovascular regulation[2][3]. This selectivity for I1-imidazoline receptors over α2-adrenergic receptors is the key pharmacological distinction between moxonidine and clonidine, leading to a comparable antihypertensive efficacy with a potentially improved side-effect profile[2][4][5].
Mechanism of Action: I1-Imidazoline vs. α2-Adrenergic Receptor Signaling
The fundamental difference in the pharmacological profiles of moxonidine and clonidine lies in their affinity for two distinct receptor types: I1-imidazoline receptors and α2-adrenergic receptors.
Clonidine: Clonidine is a non-selective agonist, acting on both α2-adrenergic and I1-imidazoline receptors with a relatively slight preference for the former[2]. Its antihypertensive effect is largely attributed to the stimulation of presynaptic α2-adrenergic receptors in the brainstem, which inhibits the release of norepinephrine, thereby reducing sympathetic tone[2].
Moxonidine: Moxonidine exhibits a significantly higher selectivity for I1-imidazoline receptors, with a reported affinity that is 33 times greater for I1-imidazoline receptors compared to α2-adrenergic receptors. In contrast, clonidine's affinity is only about four times greater for I1-imidazoline receptors[3][6]. This preferential binding to I1-imidazoline receptors in the RVLM is the primary driver of its sympatholytic and blood pressure-lowering effects[2][3].
Signaling Pathway of I1-Imidazoline and α2-Adrenergic Receptors
Caption: Signaling pathways for I1-imidazoline and α2-adrenergic receptors.
Receptor Binding Affinity: A Quantitative Comparison
The differential receptor selectivity is quantifiable through radioligand binding assays. These experiments determine the affinity of a compound for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Receptor | Affinity (Selectivity Ratio) | Reference |
| Moxonidine | I1-Imidazoline | High (33-fold higher than for α2) | [3][6] |
| α2-Adrenergic | Lower | [3][6] | |
| Clonidine | I1-Imidazoline | Moderate (4-fold higher than for α2) | [3][6] |
| α2-Adrenergic | High | [2] |
Experimental Protocol: Competitive Radioligand Binding Assay
A standard method to determine the binding affinity of unlabelled drugs like moxonidine and clonidine is through a competitive radioligand binding assay.
-
Preparation of Membranes:
-
Homogenize tissue known to express the target receptors (e.g., bovine ventrolateral medulla for I1-imidazoline and α2-adrenergic receptors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable buffer.
-
-
Assay Incubation:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]clonidine), and varying concentrations of the unlabeled competitor drug (moxonidine or clonidine).
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of moxonidine and clonidine also exhibit notable differences.
| Parameter | Moxonidine | Clonidine | Reference |
| Bioavailability | ~90% | 70-80% | [3] |
| Protein Binding | Low | 20-40% | [3] |
| Metabolism | Minimal biotransformation | ~30% metabolized in the liver | [3] |
| Major Metabolite | Dehydrogenated moxonidine | - | [7][8] |
| Elimination Half-life | ~2.5 hours | 6-20 hours | [3] |
| Excretion | Primarily renal, largely as unchanged drug | 40-60% excreted unchanged in urine | [3][7][8] |
Metabolism of Moxonidine and the Role of this compound:
Moxonidine undergoes limited metabolism in humans. The major metabolic pathway is the oxidation of the pyrimidine ring, leading to the formation of dehydrogenated moxonidine, which is the main circulating and urinary metabolite[7][8]. Other minor metabolites, including hydroxymethyl and dihydroxy derivatives, have also been identified[7][8].
As previously mentioned, this compound is classified as an impurity of moxonidine (Moxonidine EP Impurity D) and is used as a reference standard in quality control to ensure the purity of the final drug product[1]. There is a lack of publicly available, detailed pharmacological studies directly comparing the activity of this compound to that of clonidine or the parent compound, moxonidine.
Pharmacodynamics: In Vivo Effects and Clinical Implications
The differences in receptor selectivity and pharmacokinetics translate into distinct pharmacodynamic profiles and clinical characteristics.
| Effect | Moxonidine | Clonidine | Reference |
| Blood Pressure Reduction | Effective, comparable to clonidine | Effective | [4][5][9] |
| Heart Rate | Minimal effect | Can cause bradycardia | [4][10] |
| Sedation | Less frequent and less severe | More frequent and pronounced | [2][4][5] |
| Dry Mouth | Less frequent and less severe | More frequent and pronounced | [2][4][5] |
| Rebound Hypertension on Withdrawal | Less pronounced | Can be severe | [5] |
Experimental Protocol: In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
The spontaneously hypertensive rat (SHR) is a widely used animal model to evaluate the antihypertensive effects of drugs.
-
Animal Model:
-
Use adult male or female SHRs with established hypertension.
-
-
Drug Administration:
-
Administer moxonidine, clonidine, or a vehicle control to different groups of rats via an appropriate route (e.g., oral gavage or intravenous injection).
-
-
Blood Pressure and Heart Rate Monitoring:
-
Measure systolic and diastolic blood pressure and heart rate at baseline and at multiple time points after drug administration.
-
This can be achieved using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., radiotelemetry implants for continuous monitoring).
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each treatment group.
-
Compare the effects of moxonidine and clonidine to the vehicle control and to each other using appropriate statistical tests.
-
Conclusion: A Refined Approach to Central Antihypertensive Therapy
The comparative pharmacology of moxonidine and clonidine highlights a significant evolution in centrally acting antihypertensive agents. While both effectively lower blood pressure by reducing central sympathetic outflow, moxonidine's high selectivity for I1-imidazoline receptors over α2-adrenergic receptors provides a more targeted therapeutic action. This selectivity is the pharmacological basis for its improved side-effect profile, particularly with regard to sedation and dry mouth, as compared to the non-selective agent, clonidine.
The role of this compound is currently defined within the context of pharmaceutical quality control rather than as a pharmacologically active agent in its own right, based on available public information. Future research may further elucidate the pharmacological properties of moxonidine's metabolites.
For researchers and drug development professionals, the story of moxonidine and clonidine underscores the importance of receptor selectivity in optimizing drug therapy, aiming to maximize therapeutic benefit while minimizing adverse effects.
References
-
He, M. M., Abraham, T. L., Lindsay, T. J., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343. [Link]
-
He, M. M., Abraham, T. L., Lindsay, T. J., et al. (2015). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. ResearchGate. [Link]
-
He, M. M., Abraham, T. L., Lindsay, T. J., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Semantic Scholar. [Link]
-
He, M. M., Abraham, T. L., Lindsay, T. J., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(1), 57-65. [Link]
-
Weimann, H. J., & Rudolph, M. (1992). Clinical pharmacokinetics of moxonidine. Journal of Cardiovascular Pharmacology, 20 Suppl 4, S37-S41. [Link]
-
Dr.Oracle. (2025). What is the difference between the mechanism of action of moxonidine and clonidine?. Dr.Oracle. [Link]
-
Plänitz, V. (1987). Comparison of moxonidine and clonidine HCl in treating patients with hypertension. Journal of Clinical Pharmacology, 27(1), 46-51. [Link]
-
Macphee, G. J., Howie, C. A., Elliott, H. L., & Reid, J. L. (1992). A comparison of the haemodynamic and behavioural effects of moxonidine and clonidine in normotensive subjects. British Journal of Clinical Pharmacology, 33(3), 261-267. [Link]
-
Armah, B. I., Hofferber, E., & Stenzel, W. (1988). General pharmacology of the novel centrally acting antihypertensive agent moxonidine. Arzneimittel-Forschung, 38(10), 1426-1434. [Link]
-
Jain, S., Kumar, A., & Singh, H. (2015). First Study to Compare the Effect of Moxonidine and Clonidine on Blood Pressure and Kidney Function in Patients with Chronic Kidney Disease. Journal of Medical Science and Clinical Research, 3(12), 8567-8572. [Link]
-
Plänitz, V. (1984). Crossover comparison of moxonidine and clonidine in mild to moderate hypertension. European Journal of Clinical Pharmacology, 27(2), 147-152. [Link]
-
Ernsberger, P., Meeley, M. P., Mann, J. J., & Reis, D. J. (1993). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics, 264(1), 171-178. [Link]
-
Plänitz, V. (1987). Comparison of Moxonidine and Clonidine HCl in Treating Patients With Hypertension. Semantic Scholar. [Link]
-
Prichard, B. N. (1996). Moxonidine: pharmacology, clinical pharmacology and clinical profile. Cardiovascular Risk Factors, 6(4), 241-252. [Link]
-
Prichard, B. N., Owens, C. W., & Graham, B. R. (1997). Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent. Journal of Human Hypertension, 11 Suppl 1, S29-S45. [Link]
-
Messerli, F. H. (2000). Moxonidine: a new and versatile antihypertensive. Journal of Cardiovascular Pharmacology, 35(7 Suppl 4), S53-S58. [Link]
-
Ziegler, D., Haxhiu, M. A., Kaan, E. C., Papp, J. G., & Ernsberger, P. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 27 Suppl 3, S26-S37. [Link]
-
Prichard, B. N., Graham, B. R., & Owens, C. W. (1999). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of Hypertension. Supplement, 17(1), S41-S45. [Link]
-
Schlicker, E., & Göthert, M. (1988). Characteristics of the binding of the antihypertensive agent moxonidine to alpha 2-adrenoceptors in rat brain membranes. Arzneimittel-Forschung, 38(10), 1442-1445. [Link]
-
Wang, J. G., Liu, G. Q., & Wang, W. (2006). Effects of moxonidine versus clonidine on arterial pressure and heart rate in renal-hypertensive rats. Chinese Journal of Tissue Engineering Research, 10(53), 170-173. [Link]
-
Jain, S., Kumar, A., & Singh, H. (2020). Prospective Comparative Study of the Effects of Clonidine and Moxonidine as Add on Therapy in Patients of Chronic Kidney Disease with Hypertension in a Tertiary Carecenter. Medico-legal Update, 20(4), 138-143. [Link]
-
Savopoulos, C., Kaiafa, G., & Hatzitolios, A. I. (2013). Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection. Journal of Pharmacy & Bioallied Sciences, 5(4), 253-256. [Link]
-
de Leeuw, P. W., van der Meiracker, A. H., Dees, A., et al. (2001). Effects of moxonidine on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study. Journal of Hypertension, 19(6), 1133-1139. [Link]
-
van den Meiracker, A. H., van der Geest, R. J., de Kam, P. J., et al. (2002). Central nervous system effects of moxonidine experimental sustained release formulation in patients with mild to moderate essential hypertension. British Journal of Clinical Pharmacology, 54(3), 243-250. [Link]
-
Edwards, L. P., Brown-Bryan, T. A., McLean, L., & Ernsberger, P. (2012). Pharmacological properties of the central antihypertensive agent, moxonidine. Cardiovascular Therapeutics, 30(4), 199-208. [Link]
-
Topal, E., Cikim, A. S., Cikim, C., et al. (2006). The effect of moxonidine on endothelial dysfunction in metabolic syndrome. The American Journal of aGeriatric Cardiology, 15(4), 246-250. [Link]
-
Savopoulos, C., Kaiafa, G., Hatzitolios, A. I., et al. (2013). Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection. Journal of Pharmacy & Bioallied Sciences, 5(4), 253-256. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of moxonidine and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crossover comparison of moxonidine and clonidine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First Study to Compare the Effect of Moxonidine and Clonidine on Blood Pressure and Kidney Function in Patients with Chronic Kidney Disease [jmscr.igmpublication.org]
- 10. A comparison of the haemodynamic and behavioural effects of moxonidine and clonidine in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 6-O-Desmethyl Moxonidine: A Comparative Guide
In the landscape of drug development, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A significant hurdle is the characterization of a drug's interaction with unintended biological targets, commonly known as off-target effects. These interactions can lead to unforeseen side effects, toxicity, or even therapeutic benefits, making their early identification and assessment a cornerstone of modern pharmacology.[1][2][3] This guide provides a comprehensive framework for assessing the off-target profile of 6-O-Desmethyl Moxonidine, a primary metabolite of the second-generation centrally acting antihypertensive agent, Moxonidine.
Moxonidine exerts its therapeutic effect by selectively agonizing I1-imidazoline receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[4][5][6] While Moxonidine is known for its improved side-effect profile compared to older centrally acting agents like clonidine, which show less selectivity for I1-imidazoline receptors over α2-adrenergic receptors, a thorough understanding of its metabolites is crucial for a complete safety assessment.[5][7][8] this compound, an impurity and metabolite of the parent drug, requires rigorous evaluation to ensure it does not contribute to adverse effects or possess its own unique pharmacological activity that could impact the overall therapeutic outcome.[9][10]
This guide will provide a comparative framework for evaluating this compound against its parent compound, Moxonidine, and the first-generation agent, Clonidine. We will detail a tiered experimental workflow, from initial computational screening to definitive in vitro functional and toxicity assays, providing researchers with the necessary protocols to generate robust and reliable data.
The Central Role of Imidazoline and Adrenergic Receptors
Moxonidine's primary therapeutic action is mediated by the I1-imidazoline receptor, a key regulator of central sympathetic tone.[11][12] However, its structural similarity to other centrally acting antihypertensives, like clonidine, implies a potential for interaction with α-adrenergic receptors. The sedative effects and dry mouth associated with clonidine are largely attributed to its agonist activity at α2-adrenergic receptors.[7][8] Moxonidine's selectivity for I1-imidazoline receptors over α2-adrenergic receptors is a key factor in its improved tolerability.[6][11] Therefore, a primary focus of the off-target assessment of this compound will be to determine its binding affinity and functional activity at both I1-imidazoline and α2-adrenergic receptors.
Caption: Signaling pathways of Moxonidine's on-target and off-target effects.
A Tiered Experimental Workflow for Off-Target Profiling
A systematic approach is essential for a comprehensive assessment of off-target effects. The following tiered workflow allows for a progressive and cost-effective evaluation, starting with broad screening and moving towards more specific functional and toxicity assays.
Caption: Tiered experimental workflow for off-target assessment.
Tier 1: In Silico and Computational Profiling
Before embarking on wet-lab experiments, computational tools can predict potential off-target interactions based on the chemical structure of this compound.[1][13] This approach provides a cost-effective way to identify potential liabilities and prioritize experimental resources.[13]
Methodology:
-
Chemical Similarity Searching: Utilize databases like ChEMBL and PubChem to identify known proteins that bind to ligands with similar chemical structures to this compound.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures to identify potential binding sites.
-
Molecular Docking: Perform molecular docking simulations of this compound against a panel of known off-target proteins (e.g., GPCRs, kinases, ion channels) to predict binding affinity and mode.
Tier 2: In Vitro Receptor Binding Assays
The cornerstone of off-target profiling is a broad panel of receptor binding assays. These assays quantify the ability of a compound to displace a radiolabeled ligand from a specific receptor, providing a measure of binding affinity (Ki).[14][15][16] Commercial services, such as Eurofins' SafetyScreen panels, offer a comprehensive and standardized approach to this initial screening.
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Mixture: In a multiwell plate, combine the receptor preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (this compound, Moxonidine, or Clonidine).
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.[15]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[14]
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Comparative Data Table: Receptor Binding Affinity (Ki, nM)
| Target | This compound | Moxonidine | Clonidine | Rationale for Inclusion |
| Primary Target | ||||
| Imidazoline I1 Receptor | Experimental Data | Experimental Data | Experimental Data | Primary therapeutic target. |
| Key Off-Targets | ||||
| α2A-Adrenergic Receptor | Experimental Data | Experimental Data | Experimental Data | Associated with sedation and dry mouth. |
| α1A-Adrenergic Receptor | Experimental Data | Experimental Data | Experimental Data | Potential for cardiovascular side effects. |
| H1 Histamine Receptor | Experimental Data | Experimental Data | Experimental Data | Potential for sedative effects. |
| 5-HT2A Serotonin Receptor | Experimental Data | Experimental Data | Experimental Data | Broadly screened GPCR with diverse physiological roles. |
| Other Screened Targets | ||||
| Additional GPCRs | Experimental Data | Experimental Data | Experimental Data | Comprehensive safety profiling. |
| Ion Channels | Experimental Data | Experimental Data | Experimental Data | e.g., hERG for cardiotoxicity assessment. |
| Transporters | Experimental Data | Experimental Data | Experimental Data | Potential for drug-drug interactions. |
Tier 3: In Vitro Functional Assays
A significant binding affinity does not always translate to functional activity. Therefore, any "hits" identified in the binding assays (typically Ki < 1 µM) should be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.[17][18]
Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors (e.g., α2-Adrenergic Receptor)
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human α2A-adrenergic receptor).
-
Cell Plating: Seed the cells into a 96-well plate and grow to confluence.
-
Compound Addition: Add varying concentrations of the test compound (this compound, Moxonidine, or Clonidine) to the cells. To test for antagonist activity, co-incubate with a known agonist.
-
Stimulation: Add a stimulating agent (e.g., forskolin for Gi-coupled receptors) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine the EC50 (agonist activity) or IC50 (antagonist activity).
Comparative Data Table: Functional Activity (EC50/IC50, nM)
| Target | Assay Type | This compound | Moxonidine | Clonidine |
| Imidazoline I1 Receptor | e.g., Second Messenger Assay | Experimental Data | Experimental Data | Experimental Data |
| α2A-Adrenergic Receptor | cAMP Accumulation | Experimental Data | Experimental Data | Experimental Data |
| α1A-Adrenergic Receptor | Calcium Flux | Experimental Data | Experimental Data | Experimental Data |
| H1 Histamine Receptor | Calcium Flux | Experimental Data | Experimental Data | Experimental Data |
Tier 4: Early In Vitro Toxicity Screening
Early assessment of potential toxicity is crucial to de-risk a drug candidate.[19][20][21] In vitro toxicity assays provide a rapid and cost-effective means to identify liabilities such as cytotoxicity, cardiotoxicity, and genotoxicity.[22][23]
Experimental Protocols:
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.[21]
-
-
hERG Channel Assay:
-
Methodology: The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of pro-arrhythmic risk. This is typically assessed using automated patch-clamp electrophysiology.
-
Procedure: Cells expressing the hERG channel are exposed to the test compound, and the effect on the channel current is measured.
-
-
Genotoxicity Assay (e.g., Ames Test):
-
Methodology: The Ames test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
-
Procedure: The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting the compound is a mutagen.[21]
-
Comparative Data Table: Early Toxicity Profile
| Assay | Endpoint | This compound | Moxonidine |
| Cytotoxicity (HepG2) | CC50 (µM) | Experimental Data | Experimental Data |
| hERG Inhibition | IC50 (µM) | Experimental Data | Experimental Data |
| Ames Test | Mutagenicity | Experimental Data | Experimental Data |
Conclusion
A thorough and systematic assessment of off-target effects is not merely a regulatory requirement but a fundamental aspect of responsible drug development. For this compound, a metabolite of a widely used antihypertensive, this evaluation is paramount. By employing the tiered workflow outlined in this guide—from in silico prediction to in vitro binding, functional, and toxicity assays—researchers can build a comprehensive pharmacological profile. Comparing this profile to that of the parent drug, Moxonidine, and older alternatives like Clonidine, will provide invaluable insights into the safety and potential liabilities of this compound. This data-driven approach is essential for making informed decisions in the drug development process and ultimately ensuring patient safety.
References
-
TME Scientific. In Vitro Toxicology Assays. [Link]
-
News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
-
IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Nature Communications. (2023). In silico off-target profiling for enhanced drug safety assessment. [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Moxonidine? [Link]
-
ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR? [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
PLOS Computational Biology. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]
-
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
-
NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
Australian Prescriber. (2006, February 1). Moxonidine. [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
-
PMC - NIH. Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
PubMed. Identification, synthesis and pharmacological activity of moxonidine metabolites. [Link]
-
NIH. Functional Assays to Screen and Dissect Genomic Hits: Doubling Down on the National Investment in Genomic Research. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
PubMed Central. (2022, May 12). An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging. [Link]
-
MDPI. A Novel ALDH2 Inhibitor for the Treatment of Alcohol Use Disorder: Preclinical Findings. [Link]
-
PubMed Central - NIH. (2015, July 8). Moxonidine for tramadol withdrawal symptoms during detoxification. [Link]
-
ResearchGate. (2025, August 6). Identification, synthesis and pharmacological activity of moxonidine metabolites | Request PDF. [Link]
-
PMC - PubMed Central. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection. [Link]
-
ResearchGate. (2025, August 8). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. [Link]
-
Journal of Hypertension. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. [Link]
-
PubMed. Metabolism and disposition of the antihypertensive agent moxonidine in humans. [Link]
-
PubMed. Clinical experience with moxonidine. [Link]
-
Patsnap Synapse. (2023, November 3). Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. [Link]
-
Semantic Scholar. Moxonidine for tramadol withdrawal symptoms during detoxification. [Link]
-
ResearchGate. (2025, August 30). Moxonidine for tramadol withdrawal symptoms during detoxification. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Comprehensive Guide To Moxonidine | OCTAGONCHEM [octagonchem.com]
- 5. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical experience with moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxonidine for tramadol withdrawal symptoms during detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Functional Assays to Screen and Dissect Genomic Hits: Doubling Down on the National Investment in Genomic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 20. news-medical.net [news-medical.net]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. kosheeka.com [kosheeka.com]
- 23. criver.com [criver.com]
A Comparative Benchmarking Guide to I1-Imidazoline Receptor Agonist Activity: Profiling 6-O-Desmethyl Moxonidine Against Established Ligands
This guide provides a comprehensive framework for benchmarking the activity of the moxonidine metabolite, 6-O-desmethyl moxonidine, against well-characterized I1-imidazoline receptor agonists such as moxonidine, clonidine, and rilmenidine. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the experimental methodologies required for a thorough comparative assessment, grounded in the principles of scientific integrity and reproducibility.
Introduction: The I1-Imidazoline Receptor System - A Key Target in Cardiovascular Regulation
The I1-imidazoline receptor system has emerged as a critical target for centrally acting antihypertensive drugs.[1] Unlike first-generation agents that primarily target α2-adrenergic receptors and are often associated with significant sedative side effects, second-generation compounds like moxonidine and rilmenidine exhibit greater selectivity for the I1-imidazoline receptor.[2][3] This receptor is predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a key region for regulating sympathetic outflow.[1] Agonism at the I1-receptor leads to a reduction in sympathetic nerve activity, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[4]
Moxonidine, a prominent I1-imidazoline receptor agonist, undergoes metabolism in the body, yielding several metabolites.[5] Among these is this compound, also identified as "Moxonidine EP Impurity D".[6] Understanding the pharmacological profile of this metabolite is crucial for a complete picture of moxonidine's in vivo activity and duration of action. To date, published data on the direct I1-imidazoline receptor activity of this compound is limited, with one study indicating it possesses an attenuated and shorter-lasting antihypertensive effect in rats compared to the parent compound. A comprehensive in vitro and in vivo characterization is therefore warranted.
This guide outlines the essential experimental protocols to directly compare the activity of this compound with established I1-imidazoline receptor agonists, providing the necessary tools to elucidate its binding affinity, functional efficacy, and in vivo cardiovascular effects.
The I1-Imidazoline Receptor Signaling Cascade
Activation of the I1-imidazoline receptor initiates a distinct signaling pathway that deviates from conventional G-protein coupled receptor (GPCR) cascades. It is not linked to the modulation of adenylyl or guanylyl cyclases or rapid calcium fluxes.[7] Instead, evidence points towards the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of second messengers like diacylglycerol.[8][9] This cascade can subsequently influence downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[10] The protein Nischarin has been proposed as a candidate for the I1-receptor, although its precise role remains a subject of ongoing investigation.[10][11][12]
Sources
- 1. Centrally acting antihypertensive drugs. Present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Centrally acting antihypertensives and alpha-blockers in people at risk of falls: therapeutic dilemmas—a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. veeprho.com [veeprho.com]
- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of IRAS/Nischarin as an I1-imidazoline receptor in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nischarin as a functional imidazoline (I1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nischarin Is Not the Functional I1 Imidazoline Receptor Involved in Blood Pressure Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis and comparison of the efficacy of 6-O-Desmethyl Moxonidine and its parent compound, Moxonidine, alongside the structurally related drug, Rilmenidine. This document moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into experimental design, data interpretation, and the causal relationships that underpin the pharmacological activity of this important class of antihypertensive agents.
Introduction: The Therapeutic Landscape of Imidazoline I1 Receptor Agonists
Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. While numerous antihypertensive drug classes exist, the quest for agents with improved efficacy and tolerability profiles is ongoing. The second generation of centrally-acting antihypertensives, which selectively target imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), represents a significant therapeutic advance.[1][2] By activating these receptors, compounds like Moxonidine and Rilmenidine reduce sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[3][4]
A key advantage of these agents is their higher affinity for imidazoline I1 receptors compared to α2-adrenergic receptors, which is believed to contribute to a more favorable side-effect profile, with less sedation and dry mouth than older centrally-acting drugs like clonidine.[1][5] Moxonidine, for instance, exhibits a 33-fold greater affinity for I1 receptors over α2-receptors.[1]
This guide focuses on a comparative analysis of Moxonidine and Rilmenidine, and introduces this compound, a major metabolite of Moxonidine.[6][7] Understanding the comparative efficacy of this metabolite is crucial for a complete picture of Moxonidine's pharmacological activity. We will delve into the requisite in vitro and in vivo methodologies, and the statistical frameworks necessary to robustly compare the potency and efficacy of these related compounds.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for both Moxonidine and Rilmenidine is their agonist activity at I1-imidazoline receptors located in the brainstem.[3][5] This interaction initiates a signaling cascade that ultimately reduces the firing rate of sympathetic neurons, leading to decreased norepinephrine release at peripheral nerve endings and vasodilation.
Caption: Signaling pathway of I1 receptor agonists.
While both compounds share this primary mechanism, subtle differences in their receptor binding profiles and potential engagement of secondary signaling pathways may contribute to variations in their overall pharmacological effects.[3]
In Vitro Efficacy Assessment: Quantifying Receptor Affinity and Potency
To initiate a comparative efficacy study, it is imperative to first characterize the binding affinity and functional potency of each compound at the target receptors. Radioligand binding assays and functional assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay for I1 and α2A Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound, Moxonidine, and Rilmenidine for I1-imidazoline and α2A-adrenergic receptors.
Materials:
-
Test compounds: this compound, Moxonidine, Rilmenidine
-
Radioligand for I1 receptors: [³H]-Moxonidine or [¹²⁵I]-p-iodoclonidine
-
Radioligand for α2A receptors: [³H]-Rauwolscine
-
Membrane preparations from a cell line expressing the target receptor (e.g., PC12 cells for I1, CHO or HEK293 cells transfected with the α2A receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known non-radioactive ligand like efaroxan for I1 or yohimbine for α2A)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis and Interpretation: From Raw Counts to IC50 and Ki
The raw data (counts per minute) are used to generate dose-response curves, with the logarithm of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis.
Statistical Analysis:
-
Non-linear regression: The dose-response data should be fitted to a sigmoidal dose-response model (variable slope) using statistical software like GraphPad Prism. This will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1][8]
-
Cheng-Prusoff equation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Statistical Comparison of IC50/Ki values: To determine if the differences in affinity between the compounds are statistically significant, a comparison of the log(IC50) or log(Ki) values can be performed using an F-test or a t-test, depending on the experimental design.[9][10]
Data Presentation:
| Compound | I1 Receptor Ki (nM) | α2A Receptor Ki (nM) | Selectivity Ratio (α2A Ki / I1 Ki) |
| Moxonidine | Experimental Value | Experimental Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Rilmenidine | Experimental Value | Experimental Value | Calculated Value |
Note: This table should be populated with actual or hypothetical experimental data for a comprehensive comparison.
In Vivo Efficacy Assessment: Evaluating Antihypertensive Effects in Animal Models
The spontaneously hypertensive rat (SHR) is a widely accepted and relevant model for human essential hypertension and is therefore an excellent choice for evaluating the in vivo efficacy of these compounds.[11]
Experimental Protocol: Blood Pressure Measurement in Conscious, Freely Moving SHRs
This protocol describes the measurement of mean arterial pressure (MAP) and heart rate (HR) in conscious SHRs using radiotelemetry, which is considered the gold standard for its accuracy and for minimizing stress artifacts.[12][13]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Radiotelemetry transmitters
-
Surgical instruments for implantation
-
Data acquisition system
-
Test compounds formulated for administration (e.g., oral gavage or subcutaneous injection)
Procedure:
-
Surgically implant the radiotelemetry transmitters into the abdominal aorta of the SHRs under anesthesia.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline MAP and HR for a 24-hour period.
-
Administer the test compounds at various doses to different groups of rats. A vehicle control group is essential.
-
Continuously record MAP and HR for at least 24 hours post-administration.
Caption: In vivo experimental workflow.
Data Analysis and Interpretation: Unveiling the Dose-Response Relationship
The primary endpoint of the in vivo study is the change in MAP from baseline. Dose-response curves are constructed by plotting the dose of the compound against the maximum reduction in MAP.
Statistical Analysis:
-
Two-way ANOVA with repeated measures: This is an appropriate statistical test to analyze the overall effect of treatment, dose, and time on MAP and HR.
-
Non-linear regression: Similar to the in vitro data, the dose-response data can be fitted to a sigmoidal model to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Comparison of ED50 values: Statistical comparison of the ED50 values for the different compounds will reveal their relative potencies in vivo. An F-test is a suitable method for comparing the parameters of the non-linear regression models.[14]
-
Area Under the Curve (AUC) analysis: To assess the duration of action, the AUC for the change in MAP over time can be calculated and compared between treatment groups.
Data Presentation:
| Compound | ED50 (mg/kg) for MAP Reduction | Maximum MAP Reduction (mmHg) | Duration of Action (hours) |
| Moxonidine | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Rilmenidine | Experimental Value | Experimental Value | Experimental Value |
Note: This table should be populated with actual or hypothetical experimental data. Doses of moxonidine in SHRs have been reported in the range of 0.05 to 5 nmol injected into the RVLM, and rilmenidine at 3 and 10 mg/kg via oral gavage.[11][15]
Clinical Efficacy: A Head-to-Head Comparison
While preclinical data are essential, the ultimate measure of efficacy comes from well-designed clinical trials. A double-blind, randomized, parallel-group study comparing Moxonidine and Rilmenidine in patients with mild to moderate essential hypertension provides valuable insights.
In one such study, patients were randomized to receive either Moxonidine (starting at 0.2 mg/day) or Rilmenidine (starting at 1 mg/day).[16] The dose was doubled if diastolic blood pressure (DBP) remained above 90 mmHg after four weeks. The key findings were:
-
Similar Efficacy: Both drugs demonstrated comparable efficacy in reducing both systolic and diastolic blood pressure. The decrease in DBP was 7.3 mmHg for Moxonidine and 8.0 mmHg for Rilmenidine (p=0.28), with an identical SBP reduction of 7.6 mmHg in both groups.[16]
-
Good Tolerability: Both treatments were well-tolerated, with a low incidence of side effects commonly associated with centrally-acting antihypertensives.[16]
-
Dose Titration: A significant portion of patients in both groups required a dose escalation to achieve blood pressure control.[16]
Data Presentation:
| Parameter | Moxonidine Group | Rilmenidine Group | p-value |
| Baseline SBP (mmHg) | Value from study | Value from study | N/A |
| SBP Reduction (mmHg) | 7.6 | 7.6 | N/S |
| Baseline DBP (mmHg) | Value from study | Value from study | N/A |
| DBP Reduction (mmHg) | 7.3 | 8.0 | 0.28 |
| % Patients Normalized | 47% | 50% | N/S |
Data sourced from a comparative clinical trial.[16]
The Role of this compound: A Metabolite of Interest
While direct comparative efficacy data for this compound is not yet widely available, its status as a major metabolite of Moxonidine warrants investigation.[6] The antihypertensive effect of a drug is the sum of the activities of the parent compound and its active metabolites. Therefore, a thorough understanding of Moxonidine's clinical efficacy requires characterization of this compound's pharmacological profile. The experimental and statistical methodologies outlined in this guide provide a robust framework for such an investigation.
Conclusion: A Data-Driven Approach to Efficacy Comparison
The statistical analysis and comparative evaluation of the efficacy of this compound and related imidazoline I1 receptor agonists require a multi-faceted approach, integrating in vitro and in vivo preclinical data with clinical findings. By employing rigorous experimental designs, appropriate statistical models for dose-response analysis, and a clear understanding of the underlying pharmacology, researchers can confidently and accurately compare the therapeutic potential of these important antihypertensive agents. This guide provides a scientifically sound framework to navigate the complexities of this process, ultimately contributing to the development of safer and more effective treatments for hypertension.
References
-
Kienle, K., & Kaelin, E. (2011). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 6(5), e20237. [Link]
-
van Vliet, B. N., Chafe, L. L., Antic, V., & Montani, J. P. (2001). Methods for the Measurement of Blood Pressure in Conscious Rats. Methods in Molecular Medicine, 51, 259–274. [Link]
-
Le-Huu, D., & Le-Jeunne, C. (2001). [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy]. Annales de Cardiologie et d'Angeiologie, 50(3), 169–174. [Link]
-
Kienle, K., & Kaelin, E. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
-
Wikipedia. (2024). Dose–response relationship. [Link]
-
Iannello, S., et al. (1998). A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. Clinical and Experimental Pharmacology and Physiology, 25(3-4), 243-247. [Link]
-
Duhault, J., et al. (1998). [Essential arterial hypertension treated with rilmenidin : what dose for what patient?]. Archives des Maladies du Coeur et des Vaisseaux, 91(7 Suppl), 23-30. [Link]
-
Smyth, D. D., Li, Y., & Penner, S. B. (1996). Attenuated renal response to moxonidine and rilmenidine in one kidney-one clip hypertensive rats. British Journal of Pharmacology, 119(5), 1035–1041. [Link]
-
Osborn, J. W., & Fink, G. D. (1994). Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat. Journal of Cardiovascular Pharmacology, 24(3), 449–455. [Link]
-
Li, D.-P., Pan, H.-L., & Li, X.-S. (2012). Low dose of moxonidine within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat. Acta Pharmacologica Sinica, 33(1), 47–54. [Link]
-
Witte, K., Schnecko, A., Buijs, R. M., & Lemmer, B. (2000). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science, 39(3), 22–27. [Link]
-
van-Zwieten, P. A., de-Jonge, A., & Thoolen, M. J. (1986). Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat. Journal of Hypertension, 4(Suppl 5), S103–S106. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(23), 8003–8004. [Link]
-
Kurtz, T. W., Griffin, K. A., Bidani, A. K., Davisson, R. L., & Hall, J. E. (2005). Measuring Blood Pressure in Small Laboratory Animals. Hypertension, 45(2), 299–310. [Link]
-
Head, G. A., & Mayorov, D. N. (2006). Comparison of chronic effect of moxonidine, rilmenidine and clonidine on intact (vagal and sympathetic) baroreflex curve parameters compared to vehicle. Journal of Hypertension, 24(11), 2237–2246. [Link]
-
Probes & Drugs. (n.d.). MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N). [Link]
-
Rahman, M. A., et al. (2019). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Journal of Physics: Conference Series, 1366, 012023. [Link]
-
Boster Bio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Chan, C. K., et al. (1995). Cardiovascular Variability After Rilmenidine Challenge: Assessment of Acute Dosing Effects by Means of Spectral Analysis. Clinical Drug Investigation, 10(3), 143–151. [Link]
-
Reid, J. L. (1995). Clinical Pharmacology of Drugs Acting on Imidazoline and Adrenergic Receptors. Studies With Clonidine, Moxonidine, Rilmenidine, and Atenolol. Annals of the New York Academy of Sciences, 763, 293–301. [Link]
-
Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. [Link]
-
van-Zwieten, P. A. (1990). Effort blood pressure control in the course of antihypertensive treatment. Journal of Cardiovascular Pharmacology, 15 Suppl 1, S33–S37. [Link]
-
Prichard, B. N., Graham, B. R., & Owens, C. W. (2000). Pharmacology and Clinical Use of Moxonidine, a New Centrally Acting Sympatholytic Antihypertensive Agent. Journal of Human Hypertension, 14 Suppl 1, S5–S12. [Link]
-
Frei, M., et al. (2001). Dose Relation of Blood Pressure Reduction with Moxonidine: Findings from Three Placebo- and Active-Controlled Randomized Studies. Journal of Clinical and Basic Cardiology, 4(3), 217–220. [Link]
-
Mukaddam-Daher, S., et al. (2010). Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt. British Journal of Pharmacology, 160(8), 1893–1906. [Link]
-
Ghoodjani, A. (2019). How can i statistically compare dose-response fitting curves? ResearchGate. [Link]
-
Sharma, A., & Singh, M. (2017). Imidazoline Receptor Agonists: Moxonidine and Rilmenidine. Journal of Clinical and Diagnostic Research, 11(7), FE01–FE04. [Link]
-
Farsang, C., et al. (2021). Not first-line antihypertensive agents, but still effective-The efficacy and safety of imidazoline receptor agonists: A network meta-analysis. PLoS ONE, 16(5), e0251773. [Link]
-
Menden, M. P., et al. (2019). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 8, e43522. [Link]
-
Deranged Physiology. (2023). Graded dose-response curves. [Link]
-
Schachter, M., Mitchell, G., Niziol, C., & Abhyankar, B. A. (2003). ANTIHYPERTENSIVE EFFICACY OF MOXONIDINE IN PRIMARY CARE: A 'REAL‐LIFE' STUDY. International Journal of Clinical Practice, 57(6), 479–482. [Link]
-
American Heart Association. (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension, 45(2), 299–310. [Link]
-
Farsang, C., et al. (2021). Comparison of the efficacy and the safety of two imidazoline receptors agonists: rilmenidine and moxonidine. PLoS ONE, 16(5), e0251773. [Link]
-
Prichard, B. N., Graham, B. R., & Owens, C. W. (1999). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of Hypertension, 17(Suppl 3), S41–S54. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 27(2), 75–83. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Ernsberger, P., et al. (1993). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics, 264(1), 171–178. [Link]
-
Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacology and Toxicology Methods, 27(2), 75–83. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]
-
Ernsberger, P. (1993). A novel mechanism of action for hypertension control: Moxonidine as a selective I1-imidazoline agonist. Journal of Pharmacology and Experimental Therapeutics, 264(1), 171–178. [Link]
-
Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 17(Suppl 3), S11–S22. [Link]
-
Armah, B. I., & Stenzel, W. (1999). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Hypertension, 17(Suppl 3), S23–S30. [Link]
-
He, H., et al. (2004). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 32(12), 1435–1443. [Link]
-
Weigand, M. A., et al. (1999). Identification, synthesis and pharmacological activity of moxonidine metabolites. Journal of Medicinal Chemistry, 42(20), 4075–4085. [Link]
-
Wikipedia. (2024). Moxonidine. [Link]
-
PubChem. (n.d.). Moxonidine. [Link]
Sources
- 1. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Low dose of moxonidine within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 15. Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Establishing Reproducible In Vitro Assays for Moxonidine and its Metabolites, with a Focus on 6-O-Desmethyl Moxonidine
For researchers in pharmacology and drug development, the reproducibility of in vitro experiments is the bedrock of reliable data. This guide provides a comprehensive framework for establishing and validating robust in vitro assays for the second-generation centrally acting antihypertensive agent, moxonidine, and its principal metabolite, 6-O-Desmethyl Moxonidine. While extensive data exists for moxonidine, its metabolites are less characterized, presenting a common challenge in drug development. This guide will navigate the complexities of ensuring reproducible data for both the parent compound and its lesser-known derivatives, with a focus on the critical experimental choices that underpin scientific integrity.
Understanding the Molecular Targets and Mechanism of Action
Moxonidine exerts its antihypertensive effects primarily through its agonist activity at I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2] Activation of these receptors reduces sympathetic outflow, leading to a decrease in blood pressure.[3][4] Moxonidine also exhibits a lower affinity for α2-adrenergic receptors, and this selectivity for I1-imidazoline receptors is thought to contribute to its favorable side-effect profile compared to older centrally acting antihypertensives like clonidine.[3][5]
This compound is a known metabolite of moxonidine.[6][7] While in vivo studies suggest that most of moxonidine's metabolites have attenuated pharmacological activity compared to the parent compound, a thorough in vitro characterization is essential to fully understand its potential off-target effects and contribution to the overall pharmacological profile.[6] Establishing reproducible in vitro assays is the first step in this characterization.
Signaling Pathways of Moxonidine
The signaling cascade initiated by moxonidine at the I1-imidazoline receptor is distinct from the canonical G-protein coupled pathways of α2-adrenergic receptors. Understanding this is crucial for selecting appropriate functional assays.
Figure 1: Simplified signaling pathways for Moxonidine.
Core Principles for Ensuring Reproducibility
Reproducibility in in vitro pharmacology is not accidental; it is the result of meticulous planning and execution. The following pillars are essential:
-
Expertise & Experience: Understanding the "why" behind each step is critical. For instance, the choice of buffer can significantly impact ligand binding, and cell line passage number can alter receptor expression levels.
-
Trustworthiness: Every protocol must be a self-validating system. This includes appropriate controls, rigorous data analysis, and transparent reporting of all experimental parameters.
-
Authoritative Grounding: Protocols and claims should be supported by established scientific literature and best practices.
Comparative In Vitro Binding Affinities: Moxonidine as the Benchmark
To contextualize the challenge of characterizing this compound, it is useful to review the established binding profile of moxonidine. The following table summarizes representative binding affinities (Ki) for moxonidine and other key imidazoline receptor ligands.
| Compound | Ki (nM) for I1-Imidazoline Receptors | Ki (nM) for α2-Adrenergic Receptors | Selectivity Ratio (α2-Ki / I1-Ki) |
| Moxonidine | 2.3 | 76 | 33 |
| Rilmenidine | 5.3 | 113 | 21 |
| Clonidine | 1.0 | 3.8 | 3.8 |
| Guanfacine | 2500 | 2.3 | 0.0009 |
| Guanabenz | >10000 | 7.2 | <0.0007 |
| Data sourced from Schäfer SG, et al. Ann N Y Acad Sci 1995;763:659-672, as cited in "Moxonidine and brain imidazoline receptors".[3] |
For this compound, no publicly available Ki values have been identified. Therefore, a primary goal for any research program involving this metabolite would be to generate such a dataset and assess its variability.
Experimental Protocols for Establishing Reproducible Assays
The foundation of reproducible data is a well-defined and validated experimental protocol. The following sections detail the critical steps for characterizing the binding of moxonidine and this compound to I1-imidazoline and α2-adrenergic receptors.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their robustness and sensitivity.[8] A competitive binding assay is the most common format for determining the Ki of an unlabeled compound like this compound.
Figure 2: Workflow for a competitive radioligand binding assay.
1. Membrane Preparation:
-
Cell Culture: Culture a cell line stably expressing the human I1-imidazoline or α2-adrenergic receptor (e.g., HEK293, CHO cells). Maintain cells under consistent conditions and use cells within a defined low passage number range to minimize variability in receptor expression.[9]
-
Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a standard assay (e.g., BCA). Aliquot and store membranes at -80°C.
2. Competitive Binding Assay:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]clonidine or [¹²⁵I]p-iodoclonidine), and a range of concentrations of the unlabeled test compound (this compound or moxonidine as a control).
-
Total Binding: Wells with radioligand and no competing compound.
-
Non-specific Binding (NSB): Wells with radioligand and a high concentration of a known competing ligand (e.g., 10 µM moxonidine) to saturate all specific binding sites.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC₅₀ Determination: Plot the specific binding data against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Addressing Key Sources of Variability
Ensuring the reproducibility of these assays requires diligent attention to potential sources of error.
| Parameter | Source of Variability | Recommendation for Mitigation |
| Test Compound | Purity, solubility, and stability. | Use a well-characterized compound with known purity. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute in assay buffer. Assess solubility in the final assay conditions. For moxonidine, solubility in PBS (pH 7.2) is approximately 2 mg/mL.[10] |
| Cell Line | Passage number, cell density, and genetic drift. | Use low-passage cells from a validated cell bank. Standardize seeding density and harvesting time. Periodically re-validate receptor expression and function. |
| Reagents | Lot-to-lot variability of buffers, radioligands, and other reagents. | Prepare large batches of buffers and qualify new lots of critical reagents. Ensure the specific activity of the radioligand is accurately known. |
| Assay Conditions | Incubation time, temperature, and pH. | Precisely control incubation time and temperature. Ensure the pH of the buffer is stable throughout the experiment. |
| Non-specific Binding | Binding of the radioligand to non-receptor components. | Optimize filter pre-treatment (e.g., with PEI). Choose a radioligand with low non-specific binding characteristics. |
| Data Analysis | Inconsistent curve fitting and data exclusion criteria. | Use a standardized, validated data analysis template. Clearly define criteria for outlier exclusion before the experiment. |
Functional Assays: Moving Beyond Binding
While binding assays measure affinity, functional assays are necessary to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Based on the known signaling pathways, suitable functional assays for I1-imidazoline and α2-adrenergic receptors include:
-
Second Messenger Assays:
-
cAMP Assays: For α2-adrenergic receptors, which are typically Gi-coupled, agonist activation will inhibit adenylyl cyclase and decrease intracellular cAMP levels. This can be measured using various commercial kits (e.g., HTRF, ELISA).
-
Calcium Mobilization Assays: I1-imidazoline receptor activation can lead to IP3 production and subsequent release of intracellular calcium. This can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
-
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway.
-
β-Arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated GPCR, a key event in receptor desensitization and signaling.
The choice of functional assay will depend on the specific research question and the available instrumentation. The same principles of standardization and control outlined for binding assays are equally critical for ensuring the reproducibility of functional data.
Conclusion: A Framework for Confidence
Establishing reproducible in vitro assays for a poorly characterized metabolite like this compound is a challenging but achievable goal. By leveraging the well-understood pharmacology of the parent compound, moxonidine, as a benchmark and adhering to the rigorous principles of assay validation, researchers can build a reliable data package. The key to success lies in a deep understanding of the underlying biology, meticulous attention to experimental detail, and a commitment to self-validating protocols. This guide provides a robust framework to navigate these challenges and generate high-quality, reproducible data that can confidently inform drug development decisions.
References
- Wirth, K., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Arzneimittelforschung, 52(8), 565-573.
- He, H., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug Metabolism and Disposition, 31(3), 334-343.
- Ernsberger, P., et al. (1988). Characteristics of the Binding of the Antihypertensive Agent Moxonidine to Alpha 2-adrenoceptors in Rat Brain Membranes. Arzneimittelforschung, 38(10), 1442-1445.
- Schäfer, S. G., et al. (1995). Moxonidine and brain imidazoline receptors. Annals of the New York Academy of Sciences, 763, 659-672.
-
World Health Organization. (2023). Annex 6: WHO guideline on the validation of bioanalytical methods. [Link]
- Hauser, A. S., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1931-1941.
- Prutsky, D., & Al-Khatib, S. M. (2010). Clinical Pharmacokinetics of Moxonidine. Clinical Pharmacokinetics, 49(12), 793-808.
- Chrisp, P., & Faulds, D. (1992). Moxonidine. A review of its pharmacology, and therapeutic use in essential hypertension. Drugs, 44(6), 993-1012.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Shah, V. P., et al. (2019). Bioanalytical Method Validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 171, 1-13.
- Singh, S., & Singh, B. (2003). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 569-577.
- Gouty, S., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 139-155.
- Milligan, G. (2016). Recent progress in assays for GPCR drug discovery. Expert Opinion on Drug Discovery, 11(5), 451-463.
- Sugano, K. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Journal of Pharmaceutical Sciences, 113(5), 1335-1343.
- Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 13(2), S65-S74.
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Ernsberger, P., et al. (1993). Selective Antihypertensive Action of Moxonidine Is Mediated Mainly by I1-imidazoline Receptors in the Rostral Ventrolateral Medulla. Hypertension, 22(5), 729-736.
- Prichard, B. N. C., & Rashed, M. S. (1996). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 27 Suppl 3, S2-S10.
- Fairbanks, C. A., et al. (2000). Moxonidine, a selective imidazoline/alpha(2) adrenergic receptor agonist, synergizes with morphine and deltorphin II to inhibit substance P-induced behavior in mice. Pain, 84(2-3), 191-200.
- O'Neill, J., et al. (2003). Non-adrenergic exploratory behavior induced by moxonidine at mildly hypotensive doses. Brain Research, 962(1-2), 154-163.
- Fairbanks, C. A., et al. (2002). Moxonidine, a selective alpha2-adrenergic and imidazoline receptor agonist, produces spinal antinociception in mice. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 536-544.
- Head, G. A., et al. (2011). Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt. British Journal of Pharmacology, 164(2b), 528-541.
- Sabud, P., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of Molecular Structure, 1299, 137095.
-
PubChem. (n.d.). Moxonidine. National Center for Biotechnology Information. [Link]
- Hein, L., et al. (1999). alpha(2)-adrenergic receptors are not required for central anti-hypertensive action of moxonidine in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 221-227.
- Ernsberger, P., et al. (1993). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. The Journal of Pharmacology and Experimental Therapeutics, 264(1), 171-178.
- van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical descriptors in property-based drug design. Nature Reviews Drug Discovery, 2(3), 192-204.
- van de Waterbeemd, H., et al. (2001). Physicochemical Properties in Drug Profiling. In Pharmacokinetic Optimization in Drug Research (pp. 49-62). Wiley-VCH.
- Kerns, E. H., & Di, L. (2008). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. John Wiley & Sons.
- Găină, L. I., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.
- Göthert, M., et al. (2002). Presynaptic effects of moxonidine in isolated buffer perfused rat hearts: role of imidazoline-1 receptors and alpha2-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(4), 335-343.
- Sugano, K. (2019). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Journal of Pharmaceutical Sciences, 108(1), 194-200.
- Liu, F., et al. (2011). Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products. European Journal of Pharmaceutics and Biopharmaceutics, 78(1), 151-157.
Sources
- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Moxonidine: pharmacology, clinical pharmacology and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-O-Desmethyl Moxonidine
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a compound extends beyond its synthesis and application. The final, critical phase—disposal—demands the same rigor and precision as any experimental protocol. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-O-Desmethyl Moxonidine, a key metabolite of the antihypertensive agent Moxonidine. By understanding the principles behind these procedures, you can ensure the safety of your personnel, protect the environment, and maintain regulatory compliance.
Active pharmaceutical ingredients (APIs) and their metabolites, even in research quantities, require meticulous handling from creation to disposal.[1] Improper disposal of these potent molecules can lead to environmental contamination and pose risks to human health.[2] This guide is structured to provide not just a set of instructions, but a foundational understanding of the "why" behind each step, empowering your laboratory with the knowledge to manage chemical waste responsibly.
Part 1: Hazard Characterization and Risk Assessment
Key Hazard Information (based on Moxonidine as a proxy):
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. | [3] |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [3] |
| Primary Routes of Exposure | Ingestion, inhalation of dust, skin and eye contact. | [4][5] |
This initial risk assessment is the cornerstone of a safe disposal plan. It informs every subsequent decision, from the selection of personal protective equipment to the final disposal pathway. A thorough risk assessment should be conducted to identify all potential hazards associated with the API, including toxicity, reactivity, and the potential for dust explosion.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Body Protection: A laboratory coat must be worn. For larger quantities, impervious clothing may be necessary.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[5]
Emergency Spill Protocol:
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Contain: Prevent the spread of the spilled material using an absorbent, non-combustible material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the spilled material and absorbent into a designated, clearly labeled hazardous waste container. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water.
-
Dispose: All cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined in the following sections.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2] Flushing hazardous pharmaceuticals down the drain is strictly prohibited.[6]
Workflow for the Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Collection: All materials contaminated with this compound, including unused compound, empty vials, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container. This container should be rigid, leak-proof, and have a secure lid.[7]
-
Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The date accumulation started
-
The name of the responsible researcher or lab group
-
Any other information required by your institution's Environmental Health & Safety (EHS) department.
-
-
Waste Segregation and Storage: The labeled container must be stored in a designated, secure area, away from incompatible materials. This storage area should have secondary containment to prevent the release of material in case of a container leak. Store the container locked up.[8]
-
Contacting Environmental Health & Safety (EHS): Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of the waste through a commercial entity yourself. Research laboratories should utilize their institution's established waste management services.[9]
-
Documentation: Complete any waste disposal forms or manifests provided by your EHS department. Accurate recordkeeping is a critical component of regulatory compliance.[6]
-
Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the material. The recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[10] This method ensures the complete destruction of the active compound.
Part 4: Regulatory Framework and Best Practices
The disposal of pharmaceutical waste is governed by a complex set of regulations. In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[11] While research labs may have different generator statuses, adhering to the principles of this rule represents best practice. A core tenet of these regulations is the prohibition of sewering (flushing) hazardous pharmaceutical waste.[6]
For non-hazardous pharmaceutical waste, which constitutes the majority of pharmaceutical waste, incineration is still the preferred method of disposal to prevent environmental contamination.[1][10][12] Given the toxicological profile of the parent compound, treating this compound as a hazardous waste stream requiring incineration is the most responsible and compliant approach.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and contained within the bounds of your discoveries.
References
-
Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved January 16, 2026, from [Link]
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved January 16, 2026, from [Link]
-
University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved January 16, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Moxonidine - Safety Data Sheet. Retrieved January 16, 2026, from [Link]
-
Veterinary Compliance Assistance. (n.d.). Non-Hazardous Waste Pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
Eco Medical. (n.d.). Handling Non-Hazardous Pharmaceutical Waste. Retrieved January 16, 2026, from [Link]
-
Matthews Environmental Solutions. (n.d.). Pharmaceutical Waste. Retrieved January 16, 2026, from [Link]
-
Unit444. (2025, December 25). Hazardous Pharmaceutical Waste Disposal. Retrieved January 16, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved January 16, 2026, from [Link]
-
Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview!!. Retrieved January 16, 2026, from [Link]
Sources
- 1. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. securewaste.net [securewaste.net]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 11. epa.gov [epa.gov]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 6-O-Desmethyl Moxonidine
This document provides essential safety and logistical guidance for the handling of 6-O-Desmethyl Moxonidine. As a key impurity of the potent antihypertensive drug Moxonidine, this compound must be handled with significant caution.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a risk-based framework built on established principles of laboratory safety and potent compound handling. Given the limited publicly available toxicity data for this specific metabolite, we will apply the precautionary principle, treating it with the same level of stringency as its parent compound, Moxonidine, a practice aligned with industry best standards for handling new or uncharacterized chemical entities.[2][3]
Hazard Assessment and Risk Categorization
The cornerstone of any safety protocol is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards of the parent Active Pharmaceutical Ingredient (API), Moxonidine, provide a critical surrogate for risk assessment.
Known Hazards of Parent Compound (Moxonidine): Moxonidine is classified as toxic if swallowed and poses a risk of drowsiness or dizziness.[4][5] It is also recognized as being toxic to aquatic life with long-lasting effects.[5][6] The primary routes of occupational exposure to potent compounds like this include inhalation of airborne particles, dermal contact, and accidental ingestion.[7] Therefore, all handling procedures must be designed to mitigate these risks.
The lack of a specific Occupational Exposure Limit (OEL) for this compound necessitates its placement in a high-potency category, requiring stringent containment and personal protective measures.
| Hazard Information (Surrogate Data from Moxonidine) | Reference |
| Acute Oral Toxicity | Toxic if swallowed (GHS Category 3).[4][6] |
| Systemic Effects | May cause drowsiness or dizziness.[5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5][6] |
| Primary Exposure Routes | Inhalation, Dermal Contact, Ingestion. |
| Occupational Exposure Limit (OEL) | Not established; handle as a highly potent compound. |
The Hierarchy of Controls: A Foundational Safety Strategy
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. While elimination and substitution are not feasible when working with a required research compound, we must rigorously implement the next tiers: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
A. Engineering Controls: Your First Line of Defense Engineering controls are designed to physically isolate the handler from the chemical hazard and are the most effective means of exposure prevention.[7]
-
Chemical Fume Hood: All manipulations of this compound, including preparing solutions and transfers, must be performed inside a certified chemical fume hood.[8] This is non-negotiable.
-
Ventilated Balance Enclosure (VBE): Weighing of the solid (powder) form of the compound must be conducted within a VBE, also known as a powder containment hood.[2] These enclosures are specifically designed to contain fine particles at the source, preventing inhalation exposure and contamination of the general laboratory space.
-
Glove Box or Isolator: For procedures involving larger quantities of powder or those with a higher risk of aerosolization, a glove box or a negative-pressure isolator provides the highest level of containment.[2][7]
B. Administrative Controls: Safe Work Practices These are the procedures and policies that reinforce safe behavior.
-
Restricted Access: The area where this compound is handled should be clearly marked and access restricted to trained personnel only.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of this handling guide, and emergency spill procedures.[9]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[4][5] Always wash hands thoroughly after handling the compound and before leaving the laboratory.[8][10]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the hazardous substance. A complete and properly worn PPE ensemble is mandatory for all work with this compound.
Core PPE Ensemble: This is the minimum required PPE for any task involving this compound.
-
Body Protection: A disposable, solid-front gown with long sleeves and elastic cuffs is required. This prevents contamination of personal clothing.[11] Cloth lab coats are not recommended as they can absorb chemicals and are difficult to decontaminate.
-
Hand Protection: Double-gloving is mandatory. Use two pairs of chemically resistant nitrile gloves.[5] This practice provides a barrier against potential tears or pinholes in the outer glove and allows for a safe doffing procedure where the contaminated outer layer is removed without touching the inner glove.
-
Eye Protection: ANSI-rated chemical safety goggles are required to protect against splashes and airborne particles.[5][9] A full-face shield should be worn over the goggles when there is a significant splash hazard.
Respiratory Protection: The use of engineering controls like fume hoods and VBEs is designed to prevent the need for routine respiratory protection. However, a respirator is necessary in specific situations:
-
Spill Cleanup: When cleaning a spill of the solid compound outside of a containment device.
-
Maintenance: During maintenance of contaminated equipment.
-
Control Failure: In the event of a failure of the primary engineering control (e.g., fume hood malfunction).
In these cases, a NIOSH-certified respirator with N95 (for particulates) or higher cartridges is required.[9] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[9]
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) PPE Sequence: Step 1: Perform hand hygiene. Step 2: Put on the inner pair of nitrile gloves. Step 3: Put on the disposable gown, ensuring it is fully secured. Step 4: Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown. Step 5: Put on safety goggles and face shield (if required). Step 6: If respiratory protection is needed, don the respirator before the outer gloves and goggles. Perform a user seal check.
Doffing (Taking Off) PPE Sequence (to prevent cross-contamination): Step 1: Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container. Step 2: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside-out as you go. Avoid shaking the gown. Dispose of it. Step 3: Perform hand hygiene with the inner gloves still on. Step 4: Remove the face shield (if used) and goggles from the back. Step 5: Remove the inner pair of gloves, again without touching the outside. Step 6: Perform thorough hand hygiene with soap and water.
Operational Plan: Safe Handling Procedures
Weighing the Solid Compound:
-
Ensure the Ventilated Balance Enclosure (VBE) is operational.
-
Don the full Core PPE Ensemble.
-
Place a weigh boat on the analytical balance inside the VBE.
-
Carefully transfer the required amount of this compound to the weigh boat using a chemical spatula. Perform all transfers slowly and deliberately to minimize dust generation.
-
Once weighed, securely cap the primary container and the container with the weighed compound before removing them from the VBE.
-
Wipe down the spatula with a dampened cloth before removing it from the hood, and decontaminate the interior surfaces of the VBE as per laboratory protocol.
Preparing a Solution:
-
Don the full Core PPE Ensemble.
-
Perform all work inside a certified chemical fume hood.
-
Place the vessel that will contain the final solution in the fume hood.
-
Add the diluent (solvent) to the vessel.
-
Carefully add the pre-weighed this compound to the solvent.
-
Cap the vessel and mix by swirling or using a magnetic stirrer. Avoid sonication unless the vessel is sealed, as this can generate aerosols.
-
All transfers of the final solution should be done with care to avoid splashes or spills.
Decontamination and Disposal Plan
Effective decontamination and proper waste disposal are critical to prevent environmental release and secondary exposure.
Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use. This typically involves a rinse with a solvent that solubilizes the compound, followed by a standard laboratory washing procedure. The initial rinseate must be collected and disposed of as hazardous liquid waste.
-
Work surfaces inside the fume hood and VBE should be wiped down with a suitable cleaning agent at the end of each procedure.
Waste Disposal: All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly. Never dispose of this compound or its waste in the regular trash or down the sewer.[12][13][14]
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and wipes must be placed in a clearly labeled, sealed hazardous waste container (often a black container for RCRA hazardous waste).[15]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous liquid waste container.
-
Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous materials.
Partner with your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor for final disposal, which is typically done via incineration for potent pharmaceutical compounds.[13][16]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
-
Prabhavathi, K., et al. (n.d.). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. PubMed. Retrieved from [Link]
- Medicines Evaluation Board (CBG-MEB). (2013). MOXONIDINE – AGREED CORE SAFETY PROFILE.
-
Therapeutic Guidelines. (2006). Moxonidine. Australian Prescriber. Retrieved from [Link]
- Geneesmiddeleninformatiebank. (2013). Package leaflet: Information for the user.
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- Unipack. (2025). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- LGC Standards. (n.d.). SAFETY DATA SHEET: CAT 1236 - Moxonidine Impurity Standard.
-
Centers for Disease Control and Prevention (CDC). (2024). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
- Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]
- Advant-Edge Solutions of Middle Atlantic, Inc. (ASMAI). (2023). Effective Strategies for Pharmaceutical Waste Disposal in Healthcare Settings.
-
Cleanroom Technology. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
-
Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Industry International. Retrieved from [Link]
- American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
-
Wikipedia. (n.d.). Moxonidine. Retrieved from [Link]
- ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories.
-
3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Department of Toxic Substances Control (DTSC), California. (2019). Pharmaceutical Waste. Retrieved from [Link]
-
Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]
- Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely.
-
Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Advant-Edge Solutions of Middle Atlantic, Inc. (ASMAI). (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
-
National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
DuPont UK. (n.d.). PPE Solutions for Pharmaceutical Industry. Retrieved from [Link]
-
Patsnap Synapse. (2023). Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
- GIC Medical Disposal. (2024). How to Properly Handle and Dispose of Pharmaceutical Waste.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 6. Moxonidine | 75438-57-2 [chemicalbook.com]
- 7. agnopharma.com [agnopharma.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. safetyware.com [safetyware.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 16. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
